Product packaging for Barnidipine-d5(Cat. No.:)

Barnidipine-d5

Katalognummer: B12371404
Molekulargewicht: 496.6 g/mol
InChI-Schlüssel: VXMOONUMYLCFJD-WRDYOGNPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Barnidipine-d5 is a useful research compound. Its molecular formula is C27H29N3O6 and its molecular weight is 496.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29N3O6 B12371404 Barnidipine-d5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C27H29N3O6

Molekulargewicht

496.6 g/mol

IUPAC-Name

3-O-methyl 5-O-[(3S)-1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]pyrrolidin-3-yl] (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H29N3O6/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3/t22-,25-/m0/s1/i4D,5D,6D,8D,9D

InChI-Schlüssel

VXMOONUMYLCFJD-WRDYOGNPSA-N

Isomerische SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CC[C@@H](C2)OC(=O)C3=C(NC(=C([C@@H]3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C)[2H])[2H]

Kanonische SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Herkunft des Produkts

United States

Foundational & Exploratory

Barnidipine-d5 chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Barnidipine-d5: Chemical Properties and Structure

For researchers, scientists, and drug development professionals, understanding the characteristics of isotopically labeled compounds is paramount for robust analytical method development and pharmacokinetic studies. This guide provides a comprehensive overview of the chemical properties and structure of this compound, a deuterated analog of the calcium channel blocker Barnidipine (B1667753).

Core Chemical Properties

This compound is a stable isotope-labeled form of Barnidipine, primarily utilized as an internal standard for the quantification of Barnidipine in biological matrices using mass spectrometry-based assays.[1][2] The incorporation of five deuterium (B1214612) atoms enhances its molecular weight, allowing for clear differentiation from the unlabeled drug without altering its chemical behavior in chromatographic and mass spectrometric systems.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Chemical Name 3-methyl 5-((S)-1-((phenyl-d5)methyl)pyrrolidin-3-yl) (S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[1][3][4]
Synonyms Mepirodipine-d5, YM-09730-5-d5[1][5]
Molecular Formula C₂₇H₂₄D₅N₃O₆ (free base)[4]
C₂₇H₂₅D₅ClN₃O₆ (HCl salt)[1]
Molecular Weight 496.6 g/mol (free base)[4]
533.03 g/mol (HCl salt)[1][3]
CAS Number 2771469-19-1 (free base)[4][6]
Appearance Pale Yellow Solid[7]
Purity ≥99% deuterated forms (d1-d5)[8]
Solubility Soluble in Methanol[9]
Storage -20°C[2]
Stability ≥ 4 years[2]

Chemical Structure

This compound shares the same core structure as Barnidipine, a dihydropyridine (B1217469) calcium channel blocker.[7] The key structural feature is the presence of five deuterium atoms on the phenyl ring of the benzyl (B1604629) group attached to the pyrrolidine (B122466) ring. This specific labeling provides a significant mass shift for mass spectrometric detection while minimizing the potential for isotopic exchange.

Barnidipine_d5_Structure cluster_legend Legend cluster_structure This compound Structure D D C C O O N N H H N1 N C2 C N1->C2 C3 C C2->C3 C2_Me CH3 C2->C2_Me C4 C C3->C4 C3_COOMe COOCH3 C3->C3_COOMe C5 C C4->C5 H1 H C4->H1 C4_Ph C C4->C4_Ph C6 C C5->C6 C5_COO COO C5->C5_COO C6->N1 C6_Me CH3 C6->C6_Me O5 O C5_COO->O5 C4_Ph_NO2 NO2 C4_Ph->C4_Ph_NO2 C7 C O5->C7 C8 C C7->C8 N2 N C8->N2 C9 C N2->C9 C11 C N2->C11 C10 C C9->C10 C10->C7 C12_d C-D C11->C12_d C13_d C-D C12_d->C13_d C14_d C-D C13_d->C14_d C15_d C-D C14_d->C15_d C16_d C-D C15_d->C16_d C16_d->C12_d

Caption: Chemical structure of this compound.

Experimental Protocols and Applications

This compound is crucial for the accurate quantification of barnidipine in biological samples, primarily through Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[10] While specific synthesis protocols for this compound are proprietary and not detailed in the public domain, its application in bioanalytical methods is well-documented.

Bioanalytical Method for Barnidipine Quantification using LC-MS/MS

The following outlines a typical experimental protocol for the analysis of barnidipine in human plasma using this compound as an internal standard. This protocol is a composite of methodologies described in the literature.[9][10][11]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma, add a known concentration of this compound solution (internal standard).

  • Add an appropriate extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).

  • Vortex mix for a specified time (e.g., 10 minutes).

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A reverse-phase C18 column (e.g., Phenomenex Luna HILIC, 150mm x 4.6mm, 3.0 µm) is often used.[10]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 2 mM Ammonium Formate, pH 4 with Formic Acid) and an organic solvent (e.g., Methanol or Acetonitrile).[9][10]

  • Flow Rate: A typical flow rate is around 0.5 mL/min.[10]

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.[10]

  • Injection Volume: Typically 10 µL.[10]

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is common for barnidipine analysis.[10]

  • Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor ion to product ion transition for both barnidipine and this compound.

  • Ion Source Parameters: Parameters such as ion source temperature (e.g., 600°C), ion spray voltage (e.g., 3200 V), and gas flows (curtain gas, nebulizer gas, and drying gas) are optimized for maximum signal intensity.[10]

4. Data Analysis

  • The concentration of barnidipine in the plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.

  • A weighted linear regression (e.g., 1/x²) is typically used to fit the calibration curve.[10]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add this compound (IS) Plasma->IS Extraction Liquid-Liquid Extraction IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MS Mass Spectrometry (MRM Detection) HPLC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

Caption: Bioanalytical workflow for Barnidipine.

Mechanism of Action and Biological Context

While this compound's primary role is as an analytical standard, it is important to understand the biological activity of its non-deuterated counterpart, barnidipine. Barnidipine is a potent L-type calcium channel antagonist.[5] By blocking the influx of calcium ions into vascular smooth muscle cells, it causes vasodilation, leading to a reduction in peripheral vascular resistance and, consequently, blood pressure.[2][5] It is used clinically for the treatment of hypertension.[12][13] The metabolic pathways of barnidipine in humans include hydrolysis of the benzylpyrrolidine ester, N-debenzylation, and oxidation of the dihydropyridine ring.[14]

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of barnidipine in research and clinical settings. Its well-defined chemical structure and properties, particularly its isotopic purity and stability, make it an ideal internal standard for demanding LC-MS/MS applications. The methodologies outlined in this guide provide a framework for the development and validation of robust bioanalytical assays for barnidipine, contributing to a better understanding of its pharmacokinetics and therapeutic efficacy.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Barnidipine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Barnidipine-d5, an isotopically labeled internal standard crucial for the quantitative analysis of the antihypertensive drug Barnidipine. The inclusion of five deuterium (B1214612) atoms on the benzyl (B1604629) moiety ensures its utility in mass spectrometry-based bioanalytical assays, providing a distinct mass shift without significantly altering its chemical properties.

Physicochemical Properties

This compound hydrochloride is the deuterated analog of Barnidipine HCl.[1][2] The deuterium labeling is specifically on the phenyl group of the benzyl substituent.[3] This stable isotope-labeled compound is primarily intended for use as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

PropertyValueReference
Chemical Name 3-methyl 5-((S)-1-((phenyl-d5)methyl)pyrrolidin-3-yl) (S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride[2]
Synonyms Mepirodipine-d5 HCl, YM-09730-5-d5 HCl
Chemical Formula C₂₇H₂₅D₅ClN₃O₆
Molecular Weight 533.03 g/mol
Deuterium Incorporation ≥99% deuterated forms (d₁-d₅)
Primary Use Internal standard for quantification of Barnidipine

Synthesis of this compound

The synthesis of this compound follows a pathway analogous to the established Hantzsch dihydropyridine (B1217469) synthesis used for Barnidipine and its related impurities. The key difference is the use of a deuterated starting material to introduce the phenyl-d5-methyl group. The following protocol is a representative synthetic route.

Experimental Protocol: Synthesis

Step 1: Synthesis of (S)-1-(benzyl-d5)-3-hydroxypyrrolidine (S)-3-hydroxypyrrolidine is reacted with benzyl-d5 bromide in the presence of a non-nucleophilic base (e.g., potassium carbonate) in a polar aprotic solvent like acetonitrile (B52724). The reaction mixture is stirred at room temperature for 12-18 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield (S)-1-(benzyl-d5)-3-hydroxypyrrolidine.

Step 2: Synthesis of (S)-3-acetoacetoxy-1-(benzyl-d5)pyrrolidine The product from Step 1, (S)-1-(benzyl-d5)-3-hydroxypyrrolidine, is dissolved in an aprotic solvent such as dichloromethane. The solution is cooled to 0°C, and diketene (B1670635) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4-6 hours. The solvent is then evaporated to yield the crude acetoacetate (B1235776) ester, which can be used in the next step without further purification.

Step 3: Hantzsch Condensation to form this compound A mixture of (S)-3-acetoacetoxy-1-(benzyl-d5)pyrrolidine (from Step 2), 3-nitrobenzaldehyde, and methyl 3-aminocrotonate is dissolved in a suitable solvent like isopropanol. The mixture is heated to reflux for 8-12 hours. Upon cooling, the crude this compound precipitates. The solid is collected by filtration, washed with cold isopropanol, and dried.

Step 4: Purification and Salt Formation The crude this compound is purified using flash column chromatography on silica (B1680970) gel. The purified free base is then dissolved in a minimal amount of a suitable solvent (e.g., ethyl acetate) and treated with a solution of hydrogen chloride in ethanol (B145695) or ether to precipitate this compound hydrochloride. The resulting salt is filtered, washed with a non-polar solvent (e.g., hexane), and dried under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Esterification cluster_step3 Step 3: Hantzsch Reaction cluster_step4 Step 4: Purification & Salt Formation A (S)-3-Hydroxypyrrolidine C (S)-1-(benzyl-d5)-3-hydroxypyrrolidine A->C K2CO3, Acetonitrile B Benzyl-d5 Bromide B->C K2CO3, Acetonitrile E (S)-3-acetoacetoxy-1-(benzyl-d5)pyrrolidine C->E DCM, 0°C to RT D Diketene D->E H Crude this compound E->H Isopropanol, Reflux F 3-Nitrobenzaldehyde F->H Isopropanol, Reflux G Methyl 3-aminocrotonate G->H Isopropanol, Reflux I Purified this compound H->I Column Chromatography J This compound HCl I->J HCl solution

Caption: Multi-step synthesis workflow for this compound hydrochloride.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary techniques employed are Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Mass Spectrometry (MS)

MS analysis is critical for confirming the molecular weight and assessing the level of deuterium incorporation. High-resolution mass spectrometry (HRMS) provides the exact mass, while tandem mass spectrometry (MS/MS) is used for structural confirmation and developing quantitative methods.

Experimental Protocol: LC-MS/MS Analysis

  • System: A high-sensitivity triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500+ or Thermo Scientific TSQ Altis) coupled with an HPLC system is used.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically employed.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, ensuring high selectivity and sensitivity.

  • Sample Preparation: A protein precipitation or liquid-liquid extraction method is used to extract the analyte from the biological matrix (e.g., human plasma).

ParameterBarnidipineThis compound (Internal Standard)
Precursor Ion (Q1) m/z 492.2497.2
Product Ion (Q3) m/z 315.1315.1
Expected [M+H]⁺ ~492.22~497.25
Molecular Formula C₂₇H₃₀N₃O₆⁺C₂₇H₂₅D₅N₃O₆⁺

Note: The exact m/z values for MRM transitions may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the molecular structure and the specific location of the deuterium labels.

Expected Spectral Features for this compound:

  • ¹H-NMR: The most significant difference compared to the spectrum of unlabeled Barnidipine will be the complete absence of signals in the aromatic region corresponding to the five protons of the phenyl ring on the benzyl group (typically found around 7.2-7.4 ppm). All other signals corresponding to the dihydropyridine ring, methyl esters, and the pyrrolidine (B122466) ring should remain.

  • ¹³C-NMR: The signals for the deuterated carbons (C-D) on the phenyl ring will appear as low-intensity multiplets due to C-D coupling and will be shifted slightly upfield compared to the corresponding C-H signals in the unlabeled compound.

¹H-NMR SignalBarnidipine (Expected δ, ppm)This compound (Expected δ, ppm)
Phenyl-H (benzyl)~7.2-7.4 (m, 5H)Absent
Dihydropyridine-NH~9.1 (s, 1H)~9.1 (s, 1H)
Nitrophenyl-H~7.5-8.0 (m, 4H)~7.5-8.0 (m, 4H)
Dihydropyridine-CH~5.0 (s, 1H)~5.0 (s, 1H)
O-CH₂ (benzyl)~3.6 (s, 2H)~3.6 (s, 2H)
O-CH₃ (ester)~3.5 (s, 3H)~3.5 (s, 3H)
CH₃ (dihydropyridine)~2.3 (s, 6H)~2.3 (s, 6H)
Note: The chemical shifts (δ) are approximate and can vary based on the solvent and instrument.
High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized this compound. The chromatographic conditions for this compound are expected to be identical to those for unlabeled Barnidipine due to the negligible effect of deuterium substitution on its polarity.

Experimental Protocol: HPLC Purity Analysis

  • Column: A reverse-phase C18 column (e.g., Agilent ZORBAX Eclipse XDB-C18, 150 mm × 4.6 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the chromophores of the molecule absorb, typically around 238 nm.

  • Purity Assessment: Purity is determined by the area percentage of the principal peak relative to the total area of all peaks in the chromatogram.

Bioanalytical Application Workflow

This compound is essential for accurately quantifying Barnidipine in complex biological matrices like plasma, which is necessary for pharmacokinetic studies.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample B Add this compound (IS) A->B C Protein Precipitation / LLE B->C D Evaporate & Reconstitute C->D E Inject into HPLC D->E F Chromatographic Separation E->F G MS/MS Detection (MRM) F->G H Generate Chromatograms G->H I Peak Integration (Analyte/IS) H->I J Generate Calibration Curve I->J K Quantify Unknown Samples J->K

Caption: Workflow for quantitative bioanalysis using this compound as an internal standard.

References

Barnidipine-d5 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Barnidipine-d5, a deuterated analog of the calcium channel blocker Barnidipine. The inclusion of deuterium (B1214612) atoms makes this compound an ideal internal standard for the quantitative analysis of Barnidipine in biological matrices by mass spectrometry. This document outlines its core physicochemical properties, detailed experimental protocols for its use, and the relevant signaling pathways of its non-deuterated counterpart.

Core Physicochemical Properties

Quantitative data for this compound and its hydrochloride salt are summarized below. These values are essential for accurate sample preparation and mass spectrometry analysis.

IdentifierThis compoundThis compound Hydrochloride
CAS Number 2771469-19-1[1][2]Not explicitly available; Unlabeled HCl CAS is 104757-53-1[3][4]
Molecular Formula C₂₇H₂₄D₅N₃O₆[1][2][5]C₂₇H₂₄D₅N₃O₆ • HCl[3][6]
Molecular Weight 496.57 g/mol [1][5]533.03 g/mol [3][7][8]
Appearance Solid, Off-white to light yellow[1][4]Solid[6]

Mechanism of Action and Signaling Pathways

Barnidipine is a dihydropyridine (B1217469) calcium channel blocker that exhibits high affinity and selectivity for L-type calcium channels located in vascular smooth muscle cells.[1][2] By blocking the influx of Ca²⁺ ions into these cells, Barnidipine inhibits the activation of contractile proteins, leading to vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure.[1][2] The long-lasting therapeutic effect of Barnidipine is attributed to its slow onset and strong binding to these channels.[1][9]

The signaling cascade initiated by the blockade of L-type calcium channels is crucial to its antihypertensive effect. The following diagram illustrates the primary mechanism of action.

cluster_0 Barnidipine Barnidipine L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) Barnidipine->L_type_Ca_Channel Blocks Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Inhibits Contraction Muscle Contraction Ca_Influx->Contraction Reduced Activation Vasodilation Vasodilation Contraction->Vasodilation Leads to BP Blood Pressure Reduction Vasodilation->BP Results in

Caption: Mechanism of Action of Barnidipine

L-type calcium channels are also involved in other intracellular signaling pathways. For instance, their activity can influence the calcineurin signaling pathway, which is implicated in cellular processes like hypertrophy. Blockade of these channels can suppress this pathway.

cluster_1 L_type_Blocker L-type Calcium Channel Blocker (e.g., Barnidipine) Ca_Influx_Inhibition Inhibition of Ca²⁺ Influx L_type_Blocker->Ca_Influx_Inhibition Calcineurin Calcineurin (CnA) Ca_Influx_Inhibition->Calcineurin Suppresses NFAT NFAT Activation Calcineurin->NFAT Dephosphorylates/ Activates Hypertrophy Hypertrophic Gene Expression NFAT->Hypertrophy Promotes

Caption: Suppression of Calcineurin Pathway

Experimental Protocols

This compound is primarily utilized as an internal standard (IS) in bioanalytical methods for the quantification of Barnidipine in plasma samples, owing to its similar chemical behavior and distinct mass.[4][8] Below is a representative experimental protocol for an LC-MS/MS method.

Objective: To quantify the concentration of Barnidipine in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • Barnidipine reference standard

  • This compound internal standard

  • HPLC or LCMS grade Methanol (B129727), Acetonitrile, and Water[5]

  • Formic acid or Acetic Acid[3][5]

  • Human plasma (blank)

  • Solid Phase Extraction (SPE) cartridges (e.g., Bond Elute Plexa)[4]

2. Preparation of Stock and Working Solutions:

  • Barnidipine Stock Solution (1 mg/mL): Accurately weigh and dissolve Barnidipine hydrochloride in methanol.[3]

  • This compound (IS) Stock Solution: Prepare a stock solution of this compound in a similar manner.

  • Working Solutions: Prepare serial dilutions of the Barnidipine stock solution in a methanol:water (50:50) mixture to create calibration curve (CC) and quality control (QC) standards.[3] A typical calibration curve range is 0.5 pg/mL to 250.0 pg/mL.[3]

3. Sample Preparation (Solid Phase Extraction):

  • Aliquot 500 µL of plasma sample into a clean tube.[4]

  • Add 50 µL of the this compound internal standard working solution.[4]

  • Vortex the sample, then add 500 µL of 2% ortho-phosphoric acid solution in water.[4]

  • Condition an SPE cartridge with methanol followed by water.[4]

  • Load the prepared plasma sample onto the cartridge.[4]

  • Wash the cartridge with 1 mL of 1% glacial acetic acid in 5% methanol in water, followed by two washes with 1 mL of 100% water.[4]

  • Elute the analyte and internal standard from the cartridge using an appropriate solvent such as acetonitrile.[5]

  • The resulting eluate is used for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

  • LC System: A UHPLC system such as Thermo Scientific Vanquish or Sciex ExionLC.[3][7]

  • Column: A reverse-phase C18 column (e.g., 3 x 100 mm, 5 µm).[3]

  • Mobile Phase: Gradient elution using 0.1% Formic acid in Water (A) and 0.1% Formic acid in Methanol (B).[3]

  • Flow Rate: 0.450 mL/minute.[3]

  • Injection Volume: 10 µL.[3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ Altis or SCIEX QTRAP 6500+).[3][4]

  • Ionization Mode: Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI).[3][5]

  • Detection Mode: Selected Reaction Monitoring (SRM).[3]

5. Data Analysis:

  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

  • A calibration curve is generated by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

  • A weighted linear regression (e.g., 1/x²) is typically used to fit the calibration curve.[4]

The following workflow diagram summarizes the bioanalytical process.

cluster_2 Plasma_Sample Plasma Sample (500 µL) Add_IS Spike with This compound IS Plasma_Sample->Add_IS SPE Solid Phase Extraction (SPE) Add_IS->SPE LC_MS LC-MS/MS Analysis (SRM Mode) SPE->LC_MS Data_Analysis Data Analysis (Peak Area Ratio) LC_MS->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Caption: Bioanalytical Workflow for Barnidipine

References

Deuterium-Labeled Barnidipine Hydrochloride: An In-Depth Technical Guide for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary application of deuterium-labeled Barnidipine (B1667753) hydrochloride. Drawing upon established analytical methodologies, this document details its core use as an internal standard in pharmacokinetic studies, the underlying principles of its function, and relevant experimental protocols.

Introduction to Barnidipine Hydrochloride and the Role of Deuterium (B1214612) Labeling

Barnidipine hydrochloride is a potent, long-acting calcium channel blocker belonging to the dihydropyridine (B1217469) class. It exerts its antihypertensive effects by selectively inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1][2] The active component is a single optical isomer ((3'S, 4S) configuration), which is the most potent and longest-acting of the four possible enantiomers.[3][4]

Deuterium labeling, the strategic replacement of hydrogen atoms with their stable isotope deuterium, is a critical tool in pharmaceutical research. The increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step, a phenomenon known as the kinetic isotope effect. While this effect is often exploited to create drugs with improved pharmacokinetic profiles, the predominant and well-documented use of deuterium-labeled barnidipine (specifically Barnidipine-d5) is as an internal standard for the highly sensitive and accurate quantification of barnidipine in biological matrices.[2]

Core Use: Internal Standard in Bioanalysis

Deuterium-labeled Barnidipine hydrochloride (this compound) serves as an ideal internal standard (IS) in Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) assays. An internal standard is a compound with physicochemical properties very similar to the analyte, which is added at a constant concentration to all samples, calibrators, and quality controls. Its purpose is to correct for variability during the analytical process, such as sample extraction, injection volume, and ionization efficiency in the mass spectrometer.

Stable isotope-labeled internal standards like this compound are considered the "gold standard" because they co-elute with the unlabeled analyte and exhibit nearly identical behavior during sample preparation and ionization, thus providing the most accurate correction for potential analytical errors.

Mechanism of Action of Barnidipine Hydrochloride

Barnidipine selectively blocks L-type calcium channels on vascular smooth muscle cells. This inhibits the influx of extracellular calcium (Ca2+), preventing the activation of contractile proteins. The result is muscle relaxation, vasodilation, reduced peripheral vascular resistance, and ultimately, a decrease in blood pressure.

Barnidipine_Mechanism_of_Action cluster_0 Vascular Smooth Muscle Cell cluster_1 Physiological Effect Ca_channel L-type Ca2+ Channel Ca_int Ca_channel->Ca_int Contraction Muscle Contraction (Vasoconstriction) Relaxation Muscle Relaxation (Vasodilation) BP_decrease Decreased Blood Pressure Relaxation->BP_decrease Leads to Barnidipine Barnidipine Barnidipine->Ca_channel Blocks Ca_ext Ca_ext->Ca_channel Ca2+ Influx Ca_int->Contraction Activates

Caption: Mechanism of action of Barnidipine hydrochloride.

Quantitative Data and Experimental Protocols

While no studies comparing the pharmacokinetics of deuterated versus non-deuterated barnidipine as a therapeutic agent are publicly available, extensive data exists on the use of this compound as an internal standard for quantifying the parent drug. The following tables and protocols are synthesized from validated LC-MS/MS bioanalytical methods.

LC-MS/MS Method Parameters for Barnidipine Quantification

The following table summarizes typical parameters for a highly sensitive LC-MS/MS method for the quantification of barnidipine in human plasma, utilizing this compound as the internal standard.

ParameterDescription
Analyte Barnidipine
Internal Standard This compound
Biological Matrix Human Plasma
Instrumentation UHPLC system coupled with a Triple Quadrupole Mass Spectrometer (e.g., SCIEX QTRAP 6500+, TSQ Altis)
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Selected Reaction Monitoring (SRM)
SRM Transition (Barnidipine) Data not consistently available in public sources
SRM Transition (this compound) Data not consistently available in public sources
Linearity Range 5.0 pg/mL to 8000 pg/mL
Lower Limit of Quantification (LLOQ) 0.5 - 5.0 pg/mL
Experimental Protocol: Sample Preparation and Analysis

This protocol outlines a typical solid-phase extraction (SPE) and LC-MS/MS analysis workflow for the quantification of barnidipine in plasma.

Bioanalytical_Workflow cluster_plasma 1. Sample Preparation cluster_spe 2. Solid-Phase Extraction (SPE) cluster_analysis 3. Analysis plasma Aliquot 500 µL Human Plasma add_is Add 50 µL This compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_acid Add 500 µL 2% o-phosphoric acid vortex1->add_acid condition Condition SPE Cartridge (Methanol, then Water) add_acid->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute with Acetonitrile wash->elute evaporate Evaporate to Dryness (N2) elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS System reconstitute->inject

Caption: Workflow for plasma sample preparation and analysis.

Methodology:

  • Sample Preparation: To a 500 µL aliquot of human plasma, add 50 µL of the this compound internal standard working solution. After vortexing, add 500 µL of 2% ortho-phosphoric acid to aid in protein precipitation and sample loading.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., Bond Elute Plexa) with methanol (B129727) followed by water.

    • Load the prepared plasma sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Final Preparation and Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Transfer the sample to an HPLC vial for injection into the LC-MS/MS system.

  • Data Acquisition and Processing:

    • Acquire data using the predetermined SRM transitions for both barnidipine and this compound.

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the analyte/IS peak area ratio.

    • Quantify the concentration of barnidipine in the unknown samples by plotting the peak area ratios against the concentrations of the calibration standards using a weighted linear regression (e.g., 1/x²).

Metabolic Pathways of Barnidipine

Barnidipine undergoes extensive hepatic metabolism, primarily mediated by the Cytochrome P450 3A4 (CYP3A4) isoenzyme. The main metabolic pathways are:

  • Oxidation of the dihydropyridine ring to its pyridine (B92270) analog (M-4).

  • Hydrolysis of the benzyl-pyrrolidinyl ester (forming metabolite M-3).

  • N-debenzylation of the side chain.

These metabolic "soft spots" are where deuterium substitution could theoretically slow down metabolism and alter the drug's pharmacokinetic profile. However, as noted, research has focused on utilizing this stability for analytical purposes rather than therapeutic modification.

Barnidipine_Metabolism cluster_pathways Metabolic Pathways (CYP3A4 Mediated) cluster_metabolites Primary Metabolites Barnidipine Barnidipine Oxidation Oxidation of Dihydropyridine Ring Barnidipine->Oxidation Hydrolysis Ester Hydrolysis Barnidipine->Hydrolysis Debenzylation N-Debenzylation Barnidipine->Debenzylation M4 Pyridine Analog (M-4) Oxidation->M4 M3 Hydrolyzed Ester (M-3) Hydrolysis->M3 Debenzylated N-Debenzylated Metabolite Debenzylation->Debenzylated

Caption: Primary metabolic pathways of Barnidipine.

Conclusion

The primary and established application of deuterium-labeled Barnidipine hydrochloride (this compound) in pharmaceutical science is its role as a stable isotope-labeled internal standard. Its near-identical physicochemical properties to the parent drug make it an indispensable tool for correcting analytical variability in LC-MS/MS-based bioanalysis. This ensures the high accuracy, precision, and reliability required for pharmacokinetic studies and clinical trial sample analysis. While the principles of the kinetic isotope effect suggest that a deuterated version of barnidipine could potentially offer a modified pharmacokinetic profile for therapeutic use, current scientific literature does not support this as a pursued application. The information and protocols provided herein offer a comprehensive guide for researchers utilizing deuterium-labeled barnidipine for its validated purpose in quantitative bioanalysis.

References

The Role of Barnidipine-d5 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental role of barnidipine-d5 as an internal standard in the quantitative bioanalysis of barnidipine (B1667753). We will delve into the mechanism of action of barnidipine, the principles of isotopic dilution techniques, and provide detailed experimental protocols for the precise and accurate quantification of barnidipine in biological matrices.

The Therapeutic Mechanism of Action of Barnidipine

Barnidipine is a potent calcium channel blocker belonging to the dihydropyridine (B1217469) class of antihypertensive agents.[1][2] Its therapeutic effect is achieved by selectively inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells.[1][2] This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.[1]

The signaling pathway for barnidipine's action is a well-established mechanism for dihydropyridine calcium channel blockers.

barnidipine_mechanism cluster_membrane Cell Membrane cluster_cell Vascular Smooth Muscle Cell Ca_channel L-type Calcium Channel Ca_int Ca²⁺ (intracellular) Ca_channel->Ca_int Relaxation Vasodilation (Relaxation) Ca_channel->Relaxation promotes Barnidipine Barnidipine Barnidipine->Ca_channel blocks Ca_ext Ca²⁺ (extracellular) Ca_ext->Ca_channel influx Contraction Muscle Contraction Ca_int->Contraction leads to internal_standard_logic cluster_process Analytical Process cluster_quantification Quantification Analyte Barnidipine (Analyte) Sample Prep Sample Preparation Analyte->Sample Prep Subject to variability IS This compound (Internal Standard) IS->Sample Prep Experiences same variability LC Separation LC Separation Sample Prep->LC Separation MS Detection MS Detection LC Separation->MS Detection Ratio Ratio of Analyte/IS MS Detection->Ratio Result Accurate & Precise Result Ratio->Result ensures experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma 500 µL Plasma Add_IS Add 50 µL this compound Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 Acidify Add 500 µL 2% o-phosphoric acid Vortex1->Acidify Vortex2 Vortex Acidify->Vortex2 SPE Solid-Phase Extraction Vortex2->SPE Evap Evaporate to Dryness SPE->Evap Recon Reconstitute in 200 µL Mobile Phase Evap->Recon Inject Inject into LC-MS/MS Recon->Inject Data Data Acquisition (MRM) Inject->Data Quant Quantification Data->Quant

References

Commercial Availability and Analytical Applications of Barnidipine-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Barnidipine-d5, a deuterated analog of the calcium channel blocker Barnidipine. It also details its primary application as an internal standard in bioanalytical methods for the quantification of Barnidipine in biological matrices. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism, pharmacokinetics, and clinical trial sample analysis.

Commercial Suppliers and Availability

This compound is available from several commercial suppliers, primarily as a research chemical. It is most commonly supplied as this compound hydrochloride. The availability, purity, and offered quantities vary between suppliers. A summary of this information is presented in Table 1 for easy comparison. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

Table 1: Commercial Suppliers of this compound

SupplierProduct NameCatalog NumberCAS NumberPurityAvailable Pack Sizes
MedChemExpress This compound hydrochlorideHY-111165SNot Specified>98%1 mg
Achemtek Barnidipine D5ARD181761D5104713-75-9 (Unlabeled)98+%Inquire for details
TargetMol This compoundTMIH-0107104713-75-9 (Unlabeled)>98%1 mg, 5 mg, 10 mg, 25 mg
Simson Pharma Limited Barnidipine D5B4000052771469-19-1Not SpecifiedCustom Synthesis
Simson Pharma Limited This compound HydrochlorideB400001Not SpecifiedNot SpecifiedCustom Synthesis
Clearsynth This compound HydrochlorideCS-O-06434104757-53-1 (Unlabeled)Not Specified1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg
Acanthus Research This compoundBAR-16-001104713-75-9 (unlabeled)Not SpecifiedMade to Order
Bertin Bioreagent This compound (hydrochloride)33609Not SpecifiedNot Specified1 mg, 5 mg
Cayman Chemical This compound (hydrochloride)33609Not Specified≥98%1 mg, 5 mg
MedKoo Biosciences This compound HCl592864Not Specified>98%1 mg, 5 mg

Application as an Internal Standard in Bioanalysis

The primary and critical application of this compound is as an internal standard (IS) for the quantitative analysis of Barnidipine in biological samples, most notably in human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry as it helps to correct for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision of the analytical method.[1][2]

General Experimental Workflow

The general workflow for the quantification of Barnidipine in a biological matrix using this compound as an internal standard is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma) B Spike with this compound (IS) A->B C Protein Precipitation / Liquid-Liquid Extraction / Solid Phase Extraction B->C D Evaporation and Reconstitution C->D E Inject Sample onto LC Column D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (MRM/SRM) F->G H Peak Integration (Barnidipine & this compound) G->H I Calculate Peak Area Ratio (Analyte/IS) H->I J Quantification using Calibration Curve I->J

Caption: Workflow for Barnidipine quantification using this compound as an IS.

Detailed Experimental Protocol: LC-MS/MS Quantification of Barnidipine in Human Plasma

The following protocol is a representative method for the quantification of Barnidipine in human plasma using this compound as an internal standard. This method is adapted from established bioanalytical procedures.[1]

Materials and Reagents
  • Barnidipine reference standard

  • This compound internal standard

  • Human plasma (blank)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid

  • Ortho-phosphoric acid

  • Water (deionized or Milli-Q)

  • Solid Phase Extraction (SPE) cartridges (e.g., Bond Elute Plexa)

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare primary stock solutions of Barnidipine and this compound in a suitable organic solvent, such as methanol, at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Barnidipine stock solution with a mixture of methanol and water to create working solutions for calibration curve standards and quality control samples.

  • Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration.

  • Calibration Curve and QC Samples: Spike blank human plasma with the Barnidipine working solutions to prepare calibration standards at various concentrations (e.g., 5 pg/mL to 8000 pg/mL).[1] Similarly, prepare QC samples at low, medium, and high concentrations.

Sample Preparation (Solid Phase Extraction)
  • Aliquot 500 µL of plasma sample (blank, calibration standard, QC, or unknown sample) into a clean tube.

  • Add 50 µL of the this compound internal standard working solution to each sample (except for the blank matrix).

  • Vortex the samples.

  • Add 500 µL of 2% ortho-phosphoric acid in water and vortex again.

  • Condition an SPE cartridge with methanol followed by water.

  • Load the prepared plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with an appropriate solvent (e.g., methanol:water mixture).

  • Elute Barnidipine and this compound from the cartridge using an organic solvent like acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column is commonly used.[3]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in methanol or acetonitrile).[4]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min.

  • Injection Volume: Typically 5-20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[3]

  • Ionization Mode: Positive ion mode is generally used for Barnidipine.

  • Detection Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). The specific precursor-to-product ion transitions for Barnidipine and this compound need to be optimized.

Data Analysis
  • Integrate the chromatographic peaks for Barnidipine and this compound.

  • Calculate the peak area ratio of Barnidipine to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with appropriate weighting (e.g., 1/x²) is typically used.[1]

  • Determine the concentration of Barnidipine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways

Barnidipine is a dihydropyridine (B1217469) calcium channel blocker.[1] Its therapeutic effect is achieved by inhibiting the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle cells. This leads to vasodilation and a subsequent reduction in blood pressure. The primary role of this compound is not to interact with these signaling pathways but to serve as a stable, non-interfering internal standard for the accurate quantification of the active drug, Barnidipine. The following diagram illustrates the logical relationship in its application.

G cluster_drug Pharmacological Action cluster_is Bioanalytical Application Barnidipine Barnidipine Active Drug LType L-type Calcium Channel Target Barnidipine->LType blocks Effect Vasodilation Therapeutic Effect LType->Effect inhibition leads to Barnidipine_d5 This compound Internal Standard Quantification Accurate Quantification Purpose Barnidipine_d5->Quantification enables Quantification->Barnidipine measures concentration of

Caption: Role of Barnidipine vs. This compound.

References

Barnidipine-d5: A Technical Guide to Certificate of Analysis Parameters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the typical parameters found on a Certificate of Analysis (CoA) for Barnidipine-d5. This compound is the deuterated analog of Barnidipine (B1667753), a dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension.[1] As a stable isotope-labeled internal standard, this compound is crucial for the accurate quantification of Barnidipine in biological matrices during pharmacokinetic studies and clinical trials, typically utilizing Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4]

Core Analytical Parameters

A Certificate of Analysis for this compound provides critical data on its identity, purity, and quality. The following tables summarize the key quantitative parameters and provide insight into the analytical methodologies employed.

Identity and Characterization
ParameterTypical SpecificationData
Chemical Name 3-Methyl 5-((S)-1-((phenyl-d5)methyl)pyrrolidin-3-yl) (S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochlorideConforms
Molecular Formula C27H24D5N3O6 · HClC27H24D5N3O6 · HCl[1]
Molecular Weight 533.0 g/mol 533.0[1]
Isotopic Enrichment ≥98%≥99% deuterated forms (d1-d5)[1]
Purity and Impurity Profile
ParameterMethodTypical Specification
Purity (by HPLC) RP-HPLC≥98%[3][5]
Purity (by NMR) 1H-NMRConforms to structure
Related Substances LC-MS/MSReport individual and total impurities

Experimental Protocols

Detailed methodologies are essential for the replication and verification of the analytical results presented in a CoA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Purity and Quantification

LC-MS/MS is the primary technique for both establishing the purity of this compound and for its use as an internal standard in quantifying Barnidipine.

Sample Preparation: this compound is typically dissolved in an appropriate organic solvent, such as methanol (B129727), to create a stock solution.[6] For use as an internal standard, this stock solution is further diluted and spiked into biological samples (e.g., human plasma) prior to extraction.[7]

Chromatographic Conditions:

  • Column: A reverse-phase column, such as a Phenomenex C18 (50 x 4.6 mm, 5 µm) or a Thermo Scientific Syncronis C18 (3 x 100 mm, 5 µm), is commonly used for separation.[6][8]

  • Mobile Phase: A gradient elution is often employed using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).[6][8]

  • Flow Rate: Typical flow rates range from 0.300 mL/min to 0.500 mL/min.[7][8]

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode is used, or Atmospheric Pressure Chemical Ionization (APCI) in negative mode.[7][8]

  • Detection Mode: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is utilized for high selectivity and sensitivity.[6][7] The precursor ion (Q1) and a specific product ion (Q3) are monitored. For this compound, the Q1 mass-to-charge ratio (m/z) is 497.2, and a common Q3 transition is 315.1.[7]

CompoundQ1 (m/z)Q3 (m/z)DP (V)EP (V)CE (V)CXP (V)
Barnidipine492.2315.1100103412
This compound 497.2 315.1 100 10 34 12
Table adapted from SCIEX technical note.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of this compound and to ensure the deuteration is at the specified positions (the phenyl ring). The absence of signals corresponding to the phenyl protons in the ¹H-NMR spectrum and the altered splitting patterns in the ¹³C-NMR spectrum confirm the isotopic labeling.

Visualizations

Analytical Workflow for Quantification of Barnidipine using this compound

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with this compound (Internal Standard) plasma->spike extraction Liquid-Liquid or Solid Phase Extraction spike->extraction hplc UHPLC Separation extraction->hplc ms Tandem Mass Spectrometry (SRM Mode) hplc->ms integration Peak Area Integration (Barnidipine & this compound) ms->integration ratio Calculate Peak Area Ratio integration->ratio curve Quantify using Calibration Curve ratio->curve

Caption: Workflow for the bioanalysis of Barnidipine.

Metabolic Pathways of Barnidipine

While this compound itself is not metabolized, understanding the metabolic fate of the parent drug, Barnidipine, is crucial in drug development. The primary metabolic pathways for Barnidipine in humans have been identified.[9]

Barnidipine Barnidipine M3 Hydrolysis of benzyl-pyrrolidinyl ester (M-3) Barnidipine->M3 N_debenzylation N-debenzylation Barnidipine->N_debenzylation Oxidation Oxidation of dihydropyridine ring Barnidipine->Oxidation M4 Oxidized pyridine (B92270) product (M-4) M3->M4

Caption: Primary metabolic pathways of Barnidipine.

References

A Technical Guide to the Isotopic Purity and Enrichment of Barnidipine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Barnidipine-d5, a deuterated analog of the calcium channel blocker Barnidipine. It details the methodologies used to assess its isotopic purity and enrichment, crucial parameters for its application as an internal standard in quantitative bioanalysis.

This compound is primarily utilized as an internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) based quantification of Barnidipine in biological matrices.[1][2] The accuracy of pharmacokinetic and drug metabolism studies hinges on the precise characterization of the IS.[3] The presence of unlabeled (d0) or insufficiently labeled species can interfere with the accurate measurement of the native analyte, compromising the reliability of the results.[3] Therefore, rigorous assessment of isotopic purity is a mandatory step in bioanalytical method validation.

Core Analytical Techniques for Isotopic Purity Assessment

The two primary analytical techniques for determining the isotopic purity and enrichment of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4] These methods provide complementary information to ensure the quality and suitability of the stable isotope-labeled (SIL) standard.

  • Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio (m/z). High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can distinguish between the different isotopologues of Barnidipine (d0 to d5), allowing for the calculation of their relative abundances. This technique is highly sensitive, requiring only small sample amounts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the specific location of isotopic labels within a molecule. For this compound, ¹H NMR (Proton NMR) can be used to confirm the absence of protons at the specific sites of deuteration. ²H NMR (Deuterium NMR) can directly detect the deuterium (B1214612) atoms, confirming their presence and location. While less sensitive than MS and requiring larger sample quantities, NMR is a powerful, non-destructive technique for structural confirmation.

Quantitative Data on Isotopic Distribution

The isotopic purity of a deuterated standard is determined by the relative abundance of the desired fully deuterated species (d5) compared to the unlabeled (d0) and partially deuterated (d1-d4) species. The following table presents representative isotopic distribution data for a hypothetical batch of this compound as determined by High-Resolution Mass Spectrometry.

IsotopologueDescriptionRelative Abundance (%)
d0Unlabeled Barnidipine0.1
d1Barnidipine + 1 Deuterium0.2
d2Barnidipine + 2 Deuterium0.5
d3Barnidipine + 3 Deuterium1.8
d4Barnidipine + 4 Deuterium3.3
d5Fully Labeled Barnidipine94.1
Total Isotopic Purity (Sum of d1-d5) 99.9%
Isotopic Enrichment (d5) (Contribution of d5) 94.1%
Note: Data is illustrative. Actual isotopic distribution may vary by synthesis batch and manufacturer. The total isotopic purity represents the percentage of all deuterated species, while isotopic enrichment refers specifically to the percentage of the target d5 species.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of isotopic purity.

Protocol 1: Isotopic Purity Assessment by LC-HRMS

This protocol outlines a general procedure for determining the isotopic distribution of this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Create a dilute working solution (e.g., 1 µg/mL) in the initial mobile phase solvent.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient elution using A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Rationale: Chromatographic separation ensures that the isotopic distribution is measured for the peak of interest, free from interference from impurities or co-eluting compounds.

  • High-Resolution Mass Spectrometry (HRMS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan from m/z 490-505 to cover the [M+H]⁺ ions for all expected isotopologues (unlabeled Barnidipine C₂₇H₂₉N₃O₆ has m/z 492.21; this compound C₂₇H₂₄D₅N₃O₆ has m/z 497.24).

    • Resolution: Set to >60,000 to resolve the isotopic peaks.

    • Data Acquisition: Acquire data across the chromatographic peak.

  • Data Analysis:

    • Extract the mass spectrum from the apex of the this compound chromatographic peak.

    • Identify the peak corresponding to the monoisotopic mass of each isotopologue ([M+H]⁺).

    • Integrate the peak areas for each isotopologue (d0 through d5).

    • Calculate the relative abundance of each species by dividing its peak area by the sum of all isotopologue peak areas.

Protocol 2: Isotopic Labeling Confirmation by ¹H NMR

This protocol verifies the location of the deuterium labels by observing the absence of corresponding proton signals.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in a deuterated NMR solvent (e.g., Chloroform-d or DMSO-d6) in an NMR tube.

  • NMR Spectroscopy Conditions:

    • Spectrometer: 400 MHz or higher field strength spectrometer.

    • Experiment: Standard ¹H (proton) NMR acquisition.

    • Data Processing: Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).

  • Data Analysis:

    • Compare the ¹H NMR spectrum of this compound with the spectrum of an unlabeled Barnidipine standard.

    • Confirm the significant reduction or complete absence of proton signals at the chemical shifts corresponding to the deuterated positions.

    • Integrate the remaining proton signals to confirm the structural integrity of the rest of the molecule.

Visualizing Workflows and Pathways

Diagrams provide a clear visual representation of complex processes and relationships, aiding in the understanding of experimental procedures and the drug's mechanism of action.

Workflow for Isotopic Purity Assessment by LC-HRMS cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep1 Prepare Stock Solution (1 mg/mL) prep2 Create Dilute Solution (1 µg/mL) prep1->prep2 lc Inject into LC System (C18 Column) prep2->lc hrms Acquire Full Scan Data (ESI+, High Resolution) lc->hrms data1 Extract Mass Spectrum from Peak Apex hrms->data1 data2 Integrate Isotopologue Peak Areas (d0-d5) data1->data2 data3 Calculate Relative Abundance & Purity data2->data3

Caption: General workflow for determining isotopic purity by LC-HRMS.

Mechanism of Action of Barnidipine Barnidipine Barnidipine Block Blocks Channel Barnidipine->Block LTypeChannel L-type Voltage-Gated Calcium Channel (in Smooth Muscle Cells) CaInflux Calcium Ion (Ca²⁺) Influx LTypeChannel->CaInflux Prevents Contraction Smooth Muscle Contraction CaInflux->Contraction Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to BP Decreased Blood Pressure Vasodilation->BP Primary Metabolic Pathways of Barnidipine cluster_metabolites Pharmacologically Inactive Metabolites Barnidipine Barnidipine CYP3A CYP3A Isoenzymes (Hepatic Metabolism) Barnidipine->CYP3A M1 Oxidation of Dihydropyridine Ring CYP3A->M1 M2 Hydrolysis of Methyl Ester CYP3A->M2 M3 N-Debenzylation of Side Chain CYP3A->M3

References

An In-Depth Technical Guide to the Solubility of Barnidipine-d5 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Barnidipine-d5. While specific quantitative solubility data for the deuterated form is limited in public literature, this document presents extensive data for the parent compound, Barnidipine, which serves as a critical reference due to their structural similarity. This compound, a deuterated analog of Barnidipine, is primarily utilized as an internal standard for quantification in mass spectrometry-based assays. The physical properties, including solubility, are expected to be very similar to the non-deuterated form.

Barnidipine is a potent dihydropyridine (B1217469) L-type calcium channel blocker used as an antihypertensive agent.[1][2] Its therapeutic effect is achieved by reducing peripheral vascular resistance through vasodilation.[3][4] Understanding its solubility in various organic solvents is crucial for formulation development, purification processes, and analytical method development.

Quantitative Solubility Data

The following table summarizes the equilibrium mole fraction solubility of Barnidipine in seventeen organic solvents at 298.15 K (25 °C), as determined by the shake-flask method.[5] The data reveals that Barnidipine, a Biopharmaceutical Classification System (BCS) Class II drug, exhibits higher solubility in polar organic solvents. The highest solubility is observed in N,N-Dimethylformamide (DMF), acetic acid, and diethylene glycol monoethyl ether (DEGME). Generally, solubility is greater in solvents with shorter carbon chains and higher polarity.

SolventMole Fraction (x) at 298.15 K
N,N-Dimethylformamide (DMF)6.67 x 10⁻²
Acetic Acid5.81 x 10⁻²
Diethylene glycol monoethyl ether (DEGME)4.11 x 10⁻²
Methanol3.89 x 10⁻²
Acetophenone3.61 x 10⁻²
Ethanol1.87 x 10⁻²
1-Pentanol1.06 x 10⁻²
1-Octanol9.75 x 10⁻³
1,2-Dichloroethane7.91 x 10⁻³
Acetonitrile6.25 x 10⁻³
Acetone6.17 x 10⁻³
1,4-Dioxane2.35 x 10⁻³
Water1.42 x 10⁻⁵
Ethyl Acetate7.82 x 10⁻⁴
Chlorobenzene1.27 x 10⁻⁴
Benzene5.56 x 10⁻⁵
Isopropyl Myristate5.02 x 10⁻⁵

Data sourced from Peña-Fernandez et al., 2023.

Qualitative assessments for this compound hydrochloride specifically list it as soluble in Dimethyl Sulfoxide (DMSO).

Experimental Protocols

The quantitative data presented above was obtained using the classical and highly reliable saturation shake-flask method. This technique is considered a gold standard for determining the thermodynamic equilibrium solubility of a compound.

Detailed Protocol: Equilibrium Solubility Determination via Shake-Flask Method

  • Preparation : Add an excess amount of the solid compound (Barnidipine) to a sealed flask or vial containing a known volume of the selected organic solvent. Ensuring an excess of the solid is crucial for achieving a saturated solution in equilibrium with the undissolved solid phase.

  • Equilibration : Place the sealed flasks in a thermostatically controlled bath set to the desired temperature (e.g., 298.15 K). Agitate the flasks using a mechanical shaker for a prolonged period (e.g., 72 hours) to ensure that solid-liquid equilibrium is reached. The system should be periodically checked to confirm that equilibrium has been established.

  • Phase Separation : After equilibration, cease agitation and allow the suspension to settle for a sufficient time to permit the sedimentation of undissolved solid particles. To separate the saturated supernatant from the excess solid, withdraw an aliquot of the clear supernatant using a syringe fitted with a suitable filter (e.g., a PTFE or membrane filter with a pore size of 0.45 µm).

  • Dilution : Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification : Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as UV-spectrophotometry. The concentration is determined by comparing the sample's absorbance to a previously established calibration curve of the compound in the same solvent.

  • Calculation : Convert the measured concentration into the desired units, such as mole fraction, using the density of the solutions and the molecular weights of the solute and solvent.

Visualizations: Workflows and Mechanisms

To better illustrate the processes and concepts discussed, the following diagrams are provided in Graphviz DOT language.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess Barnidipine to a known volume of solvent B Seal flask securely A->B C Place in thermostatic shaker (e.g., 298.15 K for 72h) B->C D Allow solids to sediment C->D E Withdraw supernatant via filtered syringe D->E F Dilute sample accurately E->F G Measure concentration (e.g., UV-Spectrophotometry) F->G H Calculate mole fraction solubility G->H

Caption: Experimental workflow for the Shake-Flask solubility determination method.

G cluster_drug cluster_cellular Cellular Level (Vascular Smooth Muscle) cluster_physiological Physiological Effect A Barnidipine B L-Type Calcium Channel A->B  Blocks C Influx of Extracellular Ca²⁺ B->C D Muscle Contraction C->D E Vasoconstriction D->E F Increased Peripheral Resistance E->F G Hypertension F->G

Caption: Mechanism of action pathway for Barnidipine as a calcium channel blocker.

References

Unveiling the Isotopic Distinction: A Technical Guide to Barnidipine and Barnidipine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core structural differences between the L-type calcium channel blocker Barnidipine and its deuterated analogue, Barnidipine-d5. This document provides a comparative analysis of their physicochemical properties, outlines a detailed experimental protocol for the quantification of Barnidipine using this compound as an internal standard, and visually represents their structural disparity.

Core Structural Difference: The Introduction of Deuterium (B1214612)

The fundamental structural difference between Barnidipine and this compound lies in the isotopic substitution of five hydrogen atoms with deuterium atoms on the phenyl ring of the benzyl (B1604629) group. Deuterium, a stable isotope of hydrogen, possesses an additional neutron, which imparts a greater atomic mass. This subtle yet significant alteration in mass can influence the physicochemical and metabolic properties of the molecule.

Quantitative Data Summary

The table below summarizes the key quantitative differences between Barnidipine and its deuterated form.

PropertyBarnidipineThis compoundBarnidipine HydrochlorideThis compound Hydrochloride
Molecular Formula C₂₇H₂₉N₃O₆[1]C₂₇H₂₄D₅N₃O₆[1][2]C₂₇H₃₀ClN₃O₆C₂₇H₂₅D₅ClN₃O₆[3]
Molecular Weight 491.54 g/mol ~496.57 g/mol [1]528.0 g/mol ~533.03 g/mol [3]
Isotopic Enrichment Not Applicable≥98%[1]Not ApplicableNot Applicable

Structural Visualization

The following diagram, generated using the DOT language, visually depicts the structural difference between Barnidipine and this compound, highlighting the location of the five deuterium atoms on the phenyl ring.

G cluster_barnidipine Barnidipine cluster_barnidipine_d5 This compound B B D5 D5 B->D5 Isotopic Substitution (5 x ¹H → ²H)

Caption: Structural comparison of Barnidipine and this compound.

Experimental Protocol: Quantification of Barnidipine in Human Plasma using LC-MS/MS (B15284909)

This section details a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Barnidipine in human plasma, utilizing this compound as an internal standard. This method is crucial for pharmacokinetic studies and therapeutic drug monitoring.[4]

Sample Preparation
  • Aliquot 500 µL of human plasma sample.

  • Add 50 µL of this compound internal standard solution.

  • Vortex the mixture.

  • Add 500 µL of 2% ortho-phosphoric acid solution in water.

  • Condition a Bond Elute Plexa (1cc / 30mg) solid-phase extraction (SPE) cartridge with methanol (B129727) followed by water.

  • Load the prepared plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 1% glacial acetic acid in 5% methanol in water.

  • Wash the cartridge twice with 1 mL of 100% water.

  • Elute the sample with 1 mL of Acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen gas.

  • Reconstitute the residue with 200 µL of the mobile phase.

  • Transfer the reconstituted sample to an HPLC vial for analysis.[4]

Chromatographic Conditions
  • System: ExionLC AD System

  • Column: Phenomenex Luna HILIC (150mm x 4.6mm, 3.0 µm)

  • Mobile Phase: 2 mM Ammonium Formate (pH 4 with Formic Acid) in 80% Acetonitrile

  • Elution Mode: Isocratic

  • Flow Rate: 500 µL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL[4]

Mass Spectrometric Conditions
  • System: SCIEX QTRAP 6500+ LC-MS/MS

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Curtain Gas: 30 psi

  • Ion Source Temperature: 600°C

  • Ion Source Gas 1 (GS1): 60 psi

  • Ion Source Gas 2 (GS2): 60 psi

  • Ion Spray Voltage: 3200 V

  • Dwell Time: 200 ms for all transitions[4]

Data Processing
  • Software: Analyst® software 1.6.3

  • Regression: 1/x² weighted linear regression to calculate concentrations.[4]

Experimental Workflow Visualization

The following diagram illustrates the workflow for the quantification of Barnidipine in human plasma.

G plasma Plasma Sample (500 µL) spe Solid-Phase Extraction (SPE) plasma->spe Add IS & Acid is Internal Standard (this compound) is->spe acid 2% Ortho-phosphoric Acid acid->spe elute Elution (Acetonitrile) spe->elute Wash Steps evap Evaporation (N₂ Stream) elute->evap recon Reconstitution (Mobile Phase) evap->recon lcms LC-MS/MS Analysis recon->lcms data Data Acquisition & Processing lcms->data

Caption: LC-MS/MS quantification workflow.

Conclusion

The primary structural difference between Barnidipine and this compound is the selective replacement of five hydrogen atoms with deuterium on the benzyl group's phenyl ring. This isotopic labeling makes this compound an ideal internal standard for highly sensitive and accurate quantification of Barnidipine in biological matrices, as detailed in the provided LC-MS/MS protocol. This technical guide provides researchers and drug development professionals with the foundational knowledge and a practical experimental framework for working with these two compounds.

References

A Technical Guide to the Pharmacokinetic Profile of Barnidipine in Animal Models and the Role of Barnidipine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a detailed overview of the pharmacokinetic profile of the dihydropyridine (B1217469) calcium channel blocker, Barnidipine (B1667753), in key preclinical animal models. Direct pharmacokinetic studies on its deuterated isotopologue, Barnidipine-d5, are not available in published literature, as its primary application is as an internal standard for the precise quantification of Barnidipine in biological matrices.[1][2] This guide will therefore focus on the pharmacokinetics of the parent compound, Barnidipine, and detail the experimental protocols in which this compound serves a critical analytical role.

Introduction to Barnidipine and the Role of this compound

Barnidipine is a potent, long-acting L-type calcium channel antagonist used in the treatment of hypertension.[3][4] It exhibits vasoselectivity and a gradual onset of action, which contributes to a favorable clinical profile, including a lack of reflex tachycardia.[3] Like many drugs, its development and clinical use rely on robust pharmacokinetic data to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Stable isotope-labeled compounds, such as this compound, are indispensable tools in modern bioanalysis.[2] this compound, which has five deuterium (B1214612) atoms replacing hydrogen atoms, is chemically identical to Barnidipine but has a higher molecular weight. This mass difference allows it to be distinguished by a mass spectrometer. In pharmacokinetic studies, a known quantity of this compound is added to biological samples (e.g., plasma) during analysis. Because it behaves identically to the non-labeled drug during sample extraction and ionization, it serves as a perfect internal standard to correct for any sample loss or matrix effects, thereby ensuring highly accurate and precise quantification of Barnidipine.[1][2]

Pharmacokinetic Profile of Barnidipine in Animal Models

Pharmacokinetic studies of Barnidipine have been conducted in several species, most notably rats and dogs, to characterize its behavior in vivo before human trials. These studies reveal rapid absorption followed by extensive first-pass metabolism.[1][5]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Barnidipine hydrochloride following intravenous and oral administration in rats and dogs.

Table 1: Pharmacokinetic Parameters of Barnidipine in Rats

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)t½ (h)CL (L/h/kg)AUC (ng·h/mL)Bioavailability (%)
Intravenous 1--0.65.2194-
Oral 3190.31.4-3711
Oral 101160.31.7-29018

Data sourced from Teramura et al., 1995.[1][5]

Table 2: Pharmacokinetic Parameters of Barnidipine in Dogs

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)t½ (h)CL (L/h/kg)AUC (ng·h/mL)Bioavailability (%)
Intravenous 0.3--4.13.391-
Oral 140.43.6-116
Oral 3240.34.3-779

Data sourced from Teramura et al., 1995.[1][5]

Key Observations:

  • High Clearance: In both rats and dogs, the blood clearance rate was high, approaching the hepatic blood flow of each species.[5] This suggests efficient extraction and metabolism by the liver.

  • Rapid Absorption: Following oral administration, Barnidipine was rapidly absorbed, with time to maximum plasma concentration (Tmax) occurring within 0.3-0.4 hours in both species.[1][5]

  • Low Bioavailability & Non-Linearity: The absolute bioavailability was low in both rats (11-18%) and dogs (6-9%), indicating significant first-pass metabolism.[1][5] Furthermore, the Cmax and AUC increased disproportionately with the dose, demonstrating non-linear pharmacokinetics.[1]

  • Extensive Metabolism: Studies have shown that Barnidipine is extensively metabolized, with virtually no unchanged drug found in the excreta.[1][6] The primary metabolic pathways include N-debenzylation, ester hydrolysis, and oxidation of the dihydropyridine ring to its pyridine (B92270) form.[6][7]

Experimental Protocols

The following section details a representative methodology for a pharmacokinetic study of Barnidipine in an animal model, incorporating the use of this compound as an internal standard.

Animal Dosing and Sampling Protocol
  • Animal Model: Male Sprague-Dawley rats and Beagle dogs are commonly used.[1][5] Animals are fasted overnight prior to drug administration.

  • Drug Formulation: For oral administration, Barnidipine hydrochloride is typically dissolved or suspended in a suitable vehicle like a 0.5% methylcellulose (B11928114) solution. For intravenous administration, it is dissolved in a saline solution, potentially with a co-solvent to ensure solubility.

  • Administration:

    • Oral (PO): The drug formulation is administered via oral gavage at specified doses (e.g., 3 and 10 mg/kg for rats).[1]

    • Intravenous (IV): The drug is administered as a bolus injection into a suitable vein (e.g., femoral vein) at a specified dose (e.g., 1 mg/kg for rats).[5]

  • Blood Sampling: Blood samples (approx. 0.2-0.5 mL) are collected from a cannulated artery or vein (e.g., jugular vein) into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: The blood samples are immediately centrifuged (e.g., at 3,000 rpm for 10 minutes) to separate the plasma. The resulting plasma is transferred to clean tubes and stored at -20°C or lower until analysis.

Bioanalytical Method: LC-MS/MS Quantification
  • Sample Preparation (Liquid-Liquid Extraction):

    • Thaw plasma samples.

    • To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution (this compound in methanol).

    • Add a basifying agent (e.g., sodium carbonate solution) and an extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex mix for several minutes to ensure thorough extraction.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a mobile phase solution for injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[8]

    • Column: A reverse-phase column, such as a C18 column (e.g., Thermo Scientific Syncronis C18).[8]

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in methanol (B129727) or acetonitrile).[8]

    • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.[8][9]

  • Mass Spectrometric Detection:

    • System: A triple quadrupole mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[8][9]

    • Mode: Operated in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity.[8]

    • Transitions: Specific precursor-to-product ion transitions are monitored for both Barnidipine and the internal standard, this compound.

Visualized Experimental Workflow and Metabolic Pathways

The following diagrams illustrate the typical workflow for a preclinical pharmacokinetic study and the major metabolic pathways of Barnidipine.

G cluster_in_vivo In Vivo Phase cluster_bioanalysis Bioanalysis Phase cluster_data_analysis Data Analysis Phase Dosing Dosing (IV & Oral in Rats/Dogs) Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma Spiking Plasma Aliquot + This compound (IS) Plasma->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quant Concentration vs. Time Data Generation Analysis->Quant PK_Model Pharmacokinetic Modeling (e.g., Non-compartmental) Quant->PK_Model Params Calculation of PK Parameters (Cmax, AUC, t½, etc.) PK_Model->Params

Caption: Workflow for a preclinical pharmacokinetic study.

G cluster_pathways Primary Metabolic Pathways Barnidipine Barnidipine M_Hydrolysis Ester Hydrolysis (Metabolite M-3) Barnidipine->M_Hydrolysis Hydrolysis M_Oxidation Dihydropyridine Oxidation (Pyridine Metabolite M-4) Barnidipine->M_Oxidation Oxidation (P450s) M_Debenzyl N-Debenzylation Barnidipine->M_Debenzyl Debenzylation M_Other Other Minor Pathways (e.g., Reduction, Conjugation) Barnidipine->M_Other M_Hydrolysis->M_Oxidation Further Oxidation

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Barnidipine using Barnidipine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barnidipine is a long-acting dihydropyridine (B1217469) calcium channel blocker utilized in the management of hypertension.[1][2][3] It exhibits high affinity and selectivity for L-type calcium channels in the vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[4][5] Due to its high lipophilicity and efficacy at low plasma concentrations, a highly sensitive and selective analytical method is required for pharmacokinetic studies and clinical monitoring.[1] This document provides detailed protocols for the quantitative analysis of Barnidipine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Barnidipine-d5 as a stable isotope-labeled internal standard.[6][7][8]

Mechanism of Action: L-type Calcium Channel Blockade

Barnidipine exerts its antihypertensive effect by blocking the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[5] This inhibition of calcium entry prevents the activation of contractile proteins, resulting in muscle relaxation and vasodilation.[4][5] The subsequent reduction in peripheral vascular resistance leads to a decrease in blood pressure.[4][5]

Barnidipine_Mechanism_of_Action cluster_membrane Cell Membrane Ca_channel L-type Ca²⁺ Channel Intracellular_Ca Intracellular Ca²⁺ Ca_channel->Intracellular_Ca Vasodilation Vasodilation Ca_channel->Vasodilation Inhibition leads to Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->Ca_channel Ca²⁺ Influx Contraction Vascular Smooth Muscle Contraction Intracellular_Ca->Contraction Activates Barnidipine Barnidipine Barnidipine->Ca_channel Blocks Blood_Pressure_Increase Blood_Pressure_Increase Contraction->Blood_Pressure_Increase Leads to Blood_Pressure_Decrease Blood_Pressure_Decrease Vasodilation->Blood_Pressure_Decrease Leads to Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample IS Add this compound (IS) Plasma->IS Extraction Extraction (SPE or LLE) IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC UHPLC Separation Reconstitution->LC Inject Sample MS Tandem Mass Spectrometry (SRM Mode) LC->MS Data Data Acquisition & Processing MS->Data

References

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Barnidipine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Barnidipine (B1667753) in human plasma. Barnidipine is a dihydropyridine (B1217469) calcium channel blocker used for treating hypertension.[1][2] Due to its low therapeutic dosage, plasma concentrations are extremely low, necessitating a highly sensitive analytical method for pharmacokinetic studies.[1][3] This protocol employs liquid-liquid extraction for sample cleanup and utilizes a stable isotope-labeled internal standard (Barnidipine-d5) to ensure accuracy and precision. The method is suitable for high-throughput bioanalysis in a regulated laboratory setting.

Introduction

Barnidipine is a potent, long-acting calcium antagonist with high affinity for the calcium channels in the smooth muscle cells of vascular walls.[4] Its pharmacokinetic profile is characterized by extensive first-pass metabolism, leading to very low plasma concentrations of the parent drug. Therefore, a bioanalytical method with high sensitivity and selectivity is crucial for accurately characterizing its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS offers the required sensitivity and specificity for quantifying low-level analytes in complex biological matrices like plasma. This document provides a comprehensive protocol for method development, sample preparation, and analysis of Barnidipine.

Experimental Protocols

Chemicals and Reagents
  • Barnidipine hydrochloride reference standard (Sigma Aldrich or equivalent)

  • This compound HCl internal standard (IS) (MedKoo Biosciences or equivalent)

  • HPLC-grade Methanol (B129727) (Merck or equivalent)

  • HPLC-grade Acetonitrile (Merck or equivalent)

  • Formic acid, LC-MS grade (Merck or equivalent)

  • Ultrapure water (Milli-Q® system or equivalent)

  • Drug-free human plasma (sourced from an accredited biobank)

  • Extraction Solvent (e.g., Methyl tert-butyl ether or a suitable alternative)

Standard and Sample Preparation

2.2.1. Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Barnidipine HCl and this compound HCl in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Barnidipine stock solution in a 50:50 (v/v) methanol:water mixture to create working solutions for calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration (e.g., 10 ng/mL).

2.2.2. Calibration Curve and Quality Control Samples

  • Spike appropriate amounts of the Barnidipine working solutions into blank human plasma to prepare CC standards. A typical concentration range could be 0.5 pg/mL to 250.0 pg/mL.

  • Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LLOQ), Medium (MQC), and High (HQC).

Sample Extraction Protocol (Liquid-Liquid Extraction)
  • Aliquot 200 µL of plasma sample (blank, CC, QC, or unknown) into a polypropylene (B1209903) tube.

  • Add 50 µL of the IS working solution to each tube (except for the blank matrix) and vortex briefly.

  • Add a predetermined volume of extraction buffer/solution.

  • Perform liquid-liquid extraction by adding an appropriate organic solvent (e.g., 1 mL of Methyl tert-butyl ether).

  • Vortex mix for 5-10 minutes, followed by centrifugation at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 150 µL of the mobile phase. Vortex to ensure complete dissolution.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

LC-MS/MS Method

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of Barnidipine.

Liquid Chromatography Conditions
ParameterCondition
LC System Vanquish UHPLC system or equivalent
Column Syncronis C18, 3 x 100 mm, 5 µm or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.450 mL/min
Elution Mode Gradient
Injection Volume 10 µL
Column Temp. 40°C
Total Run Time 8.0 minutes
Mass Spectrometry Conditions
ParameterCondition
MS System Triple Quadrupole Mass Spectrometer (e.g., TSQ Altis, SCIEX QTRAP 6500+)
Ionization Mode Heated Electrospray Ionization (H-ESI), Positive
Scan Type Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)
IS Voltage 3200 V
Source Temp. 600°C
Dwell Time 200 ms
Collision Gas Argon
SRM Transitions

The following precursor and product ion pairs are monitored. Collision energies (CE) and other compound-dependent parameters should be optimized for the specific instrument used.

CompoundPrecursor Ion (Q1 m/z)Product Ion (Q3 m/z)
Barnidipine 492.2236.1
This compound (IS) 497.2236.1

Note: The exact m/z values should be confirmed by infusing a standard solution of the analyte and internal standard.

Data and Results Summary

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

Method Validation Parameters
ParameterTypical Acceptance CriteriaRepresentative Result
Linearity Range Correlation coefficient (r²) > 0.990.5 pg/mL - 250.0 pg/mL with r² > 0.99
LLOQ S/N > 10, Accuracy ±20%, Precision <20%0.5 pg/mL
Intra-day Precision CV < 15% (20% at LLOQ)< 10%
Inter-day Precision CV < 15% (20% at LLOQ)< 12%
Accuracy Within ±15% of nominal (20% at LLOQ)90% - 110%
Extraction Recovery Consistent and reproducible> 80%
Matrix Effect IS-normalized factor within acceptable limitsMinimal matrix effect observed
Stability Freeze-thaw, short-term, long-termStable under tested conditions

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

Barnidipine_Workflow LC-MS/MS Workflow for Barnidipine Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (200 µL) Spike Add Internal Standard (this compound) Sample->Spike LLE Liquid-Liquid Extraction (e.g., MTBE) Spike->LLE Evap Evaporation to Dryness LLE->Evap Recon Reconstitution (150 µL Mobile Phase) Evap->Recon Inject Inject 10 µL into LC-MS/MS System Recon->Inject LC UHPLC Separation (C18 Column) Inject->LC MS Tandem MS Detection (Positive ESI, SRM Mode) LC->MS Process Peak Integration & Quantification MS->Process Report Generate Concentration Data (Pharmacokinetic Analysis) Process->Report

Caption: Experimental workflow for Barnidipine quantification in plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of Barnidipine in human plasma. The use of a stable isotope-labeled internal standard and an efficient liquid-liquid extraction procedure ensures high accuracy and reproducibility. This method meets the requirements for bioanalytical method validation and is well-suited for supporting pharmacokinetic and clinical studies of Barnidipine.

References

Application Notes and Protocols for Barnidipine Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barnidipine is a dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension.[1] Accurate quantification of Barnidipine in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed protocols for three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Barnidipine is characterized by its high lipophilicity and extensive binding to plasma proteins (over 90%).[2][3] These properties necessitate an effective sample preparation method to remove interfering matrix components and ensure accurate and reproducible quantification. The choice of sample preparation method can significantly impact recovery, sensitivity, and throughput.

Physicochemical Properties of Barnidipine

A thorough understanding of Barnidipine's physicochemical properties is essential for developing a robust sample preparation and analysis protocol.

PropertyValueReference
Molecular FormulaC₂₇H₂₉N₃O₆[1]
Molar Mass491.54 g/mol [1]
logP4.12[4]
pKa (Strongest Basic)8.11[4]
Plasma Protein Binding> 90%[2][3]
Water Solubility0.004 mg/mL[4]

Recommended Internal Standard

For accurate quantification by LC-MS/MS, the use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in extraction and ionization.

  • Recommended Internal Standard: Barnidipine-d5 HCl[5]

Comparative Overview of Sample Preparation Techniques

The selection of a sample preparation technique depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and available equipment. Below is a summary of the performance of SPE, LLE, and PPT for Barnidipine analysis.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Recovery >61% to >80%[2][6]Not explicitly reported for Barnidipine, but generally can be lower and more variable than SPE for complex matrices.[7]~78% to >80%[6]
Matrix Effect Generally low due to effective removal of interferences.[7]Can be significant if co-extracting endogenous plasma components.Can be high due to the presence of residual matrix components.[8]
Selectivity HighModerateLow
Throughput Moderate to high (amenable to automation)Low to moderateHigh (amenable to automation)
Cost High (cartridges and solvents)Moderate (solvents)Low (solvents)
Complexity ModerateModerateLow

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted from a validated method for the analysis of Barnidipine in human plasma.[6]

Materials:

  • Human plasma

  • Barnidipine standard

  • This compound HCl (Internal Standard)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • 2% ortho-phosphoric acid in water

  • Bond Elut Plexa SPE cartridges (30 mg, 1 cc)

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Pipette 500 µL of plasma sample into a microcentrifuge tube.

    • Add 50 µL of the internal standard working solution (this compound).

    • Vortex the sample.

    • Add 500 µL of 2% ortho-phosphoric acid solution in water and vortex again.

  • SPE Cartridge Conditioning:

    • Condition the Bond Elut Plexa cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water.

    • Further, wash the cartridge with 1 mL of 5% methanol in water.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase (e.g., acetonitrile (B52724):water with 0.1% formic acid).

  • Analysis:

    • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is based on a published method for Barnidipine analysis.[9]

Materials:

  • Human plasma

  • Barnidipine standard

  • This compound HCl (Internal Standard)

  • Extraction buffer

  • Extraction solution (e.g., methyl tert-butyl ether or a mixture of ethyl acetate (B1210297) and n-hexane)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Pipette a 200 µL aliquot of the spiked plasma sample into a polypropylene (B1209903) tube.

    • Add the internal standard.

    • Add the extraction buffer and vortex.

  • Liquid-Liquid Extraction:

    • Add the extraction solution to each sample.

    • Vortex vigorously for a specified time (e.g., 5-10 minutes).

    • Centrifuge to separate the aqueous and organic layers (e.g., at 4000 rpm for 10 minutes).

  • Supernatant Transfer:

    • Carefully transfer the organic supernatant to a clean set of pre-labeled polypropylene tubes.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the resulting residue with 150 µL of the reconstitution solution (mobile phase).

    • Vortex the reconstituted sample.

  • Analysis:

    • Inject 10 µL of the sample for analysis on the LC-MS/MS system.

Protocol 3: Protein Precipitation (PPT)

This protocol is a general procedure for protein precipitation using acetonitrile, which is effective for many drugs, including those with high protein binding.[1][6]

Materials:

  • Human plasma

  • Barnidipine standard

  • This compound HCl (Internal Standard)

  • Acetonitrile (ice-cold)

  • Centrifuge or 96-well filtration plate system

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add the internal standard.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of acetonitrile to plasma is recommended).[1]

    • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation/Filtration:

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Alternatively, for high-throughput applications, use a 96-well protein precipitation plate and filter the samples into a collection plate.[4]

  • Supernatant Collection:

    • Carefully collect the supernatant.

  • Analysis:

    • The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if concentration is needed.

Workflow Diagram

The following diagram illustrates the general workflow for the sample preparation of Barnidipine in plasma for LC-MS/MS analysis.

Barnidipine_Sample_Prep_Workflow cluster_plasma Plasma Sample cluster_is Internal Standard cluster_prep Sample Preparation Method cluster_processing Post-Extraction Processing cluster_analysis Analysis plasma Human Plasma is Add Internal Standard (this compound) plasma->is spe Solid-Phase Extraction (SPE) is->spe lle Liquid-Liquid Extraction (LLE) is->lle ppt Protein Precipitation (PPT) is->ppt evap_recon Evaporation & Reconstitution spe->evap_recon lle->evap_recon ppt->evap_recon direct_inject Direct Injection (optional for PPT) ppt->direct_inject lcms LC-MS/MS Analysis evap_recon->lcms direct_inject->lcms

Caption: Workflow for Barnidipine plasma sample preparation.

Conclusion

The choice of sample preparation protocol for Barnidipine analysis in plasma is a critical step that influences the accuracy, precision, and sensitivity of the final analytical method.

  • Solid-Phase Extraction (SPE) offers the highest selectivity and cleanest extracts, making it ideal for methods requiring the lowest limits of quantification.

  • Liquid-Liquid Extraction (LLE) provides a balance between cleanliness and cost but may require more optimization to minimize interferences.

  • Protein Precipitation (PPT) is the simplest, fastest, and most cost-effective method, well-suited for high-throughput screening, although it may be more susceptible to matrix effects.

The selection of the most appropriate method should be based on the specific analytical goals and validated to ensure it meets the required performance criteria for the intended application.

References

Barnidipine-d5 Solution: Preparation and Storage Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for the preparation and storage of Barnidipine-d5 solutions, intended for researchers, scientists, and drug development professionals.

This compound is the deuterated form of Barnidipine, a potent L-type calcium channel blocker. It is commonly used as an internal standard in pharmacokinetic studies and other quantitative analyses using mass spectrometry. Proper preparation and storage of this compound solutions are critical to ensure its stability and the accuracy of experimental results. These notes provide detailed protocols for the preparation and storage of this compound solutions for both in vitro and in vivo applications.

Data Summary

Quantitative data regarding the solubility and storage of this compound are summarized in the tables below. As the solubility of deuterated compounds is generally very similar to their non-deuterated counterparts, data for Barnidipine hydrochloride is used as a close surrogate for this compound hydrochloride.

Table 1: Solubility of Barnidipine Hydrochloride

SolventSolubility (approx.)Notes
Dimethyl Sulfoxide (DMSO)~30-250 mg/mL[1][2][3]Sonication may be required to achieve higher concentrations.[2][3] Use of newly opened, hygroscopic DMSO is recommended.
MethanolSoluble-
Ethanol~10 mg/mL-
Dimethylformamide (DMF)~30 mg/mLPurge with an inert gas.

Table 2: Storage and Stability of this compound

FormStorage TemperatureDurationNotes
Solid Powder-20°C≥ 4 yearsStore in a dry, dark, and sealed container.
0-4°CShort term (days to weeks)-
Stock Solution (in solvent)-80°C6 months to 1 yearAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound hydrochloride (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of this compound hydrochloride powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Weigh out the desired amount of this compound hydrochloride using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 5.33 mg of this compound hydrochloride (Molecular Weight: ~533.0 g/mol ).

  • Dissolution: Add the appropriate volume of DMSO to the powder. For 5.33 mg, add 1 mL of DMSO.

  • Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, use a sonicator bath for 5-10 minutes to aid dissolution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).

Protocol 2: Preparation of an In Vivo Formulation

This protocol provides a method for preparing a this compound formulation suitable for administration in animal studies.

Materials:

  • This compound hydrochloride stock solution in DMSO (e.g., 20.8 mg/mL)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile tubes

Procedure:

  • Solvent Preparation: Prepare the vehicle by mixing the components in the specified ratio. For a final formulation with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, prepare the vehicle accordingly.

  • Dilution: To prepare a working solution, add the this compound stock solution to the pre-mixed vehicle. For example, to achieve a final concentration of 2.08 mg/mL, add 100 µL of a 20.8 mg/mL DMSO stock solution to 900 µL of the vehicle.

  • Mixing: Mix the solution thoroughly by vortexing or gentle inversion until a clear and homogenous solution is obtained.

  • Use: It is recommended to prepare this working solution fresh on the day of use.

Workflow and Logic Diagrams

Barnidipine_Preparation_Storage cluster_prep Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation start Start: this compound Solid weigh Weigh Solid Compound start->weigh Equilibrate to RT add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve stock_solution Stock Solution dissolve->stock_solution aliquot Aliquot into Single-Use Vials stock_solution->aliquot store_long Store at -80°C (≤ 1 year) aliquot->store_long store_short Store at -20°C (≤ 1 month) aliquot->store_short thaw Thaw Stock Aliquot store_long->thaw store_short->thaw dilute Dilute with Assay Buffer or Vehicle thaw->dilute working_solution Working Solution dilute->working_solution use_now Use Immediately working_solution->use_now

Caption: Workflow for this compound solution preparation, storage, and use.

References

Application Note: Quantification of Barnidipine in Human Plasma for Pharmacokinetic Studies Using Barnidipine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barnidipine (B1667753) is a potent, long-acting dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension.[1][2] It selectively inhibits the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[2] Accurate determination of Barnidipine concentrations in biological matrices is crucial for pharmacokinetic (PK) studies, which inform dosing regimens and regulatory submissions. Due to the low circulating concentrations of Barnidipine in plasma, a highly sensitive and selective analytical method is required.[3]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Barnidipine in human plasma. The method utilizes a stable isotope-labeled internal standard, Barnidipine-d5, to ensure high accuracy and precision, making it ideally suited for pharmacokinetic research.

Pharmacokinetic Parameters of Barnidipine

The analytical method described herein is suitable for characterizing the pharmacokinetic profile of Barnidipine. Following oral administration in humans, Barnidipine exhibits the following pharmacokinetic properties:

ParameterValueReference
Tmax (Time to Peak Plasma Concentration) 1.0 - 1.6 hours[4]
Cmax (Peak Plasma Concentration) Approx. 0.48 µg/L (after a 10 mg modified-release dose)
Bioavailability Low, suggesting significant first-pass metabolism

Mechanism of Action

Barnidipine exerts its antihypertensive effect by blocking L-type calcium channels in vascular smooth muscle. This prevents the influx of calcium ions, which are necessary for muscle contraction. The resulting relaxation of the smooth muscle leads to vasodilation and a decrease in peripheral vascular resistance, ultimately lowering blood pressure.

Barnidipine Barnidipine L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) Barnidipine->L_type_Ca_Channel blocks Ca_Influx Calcium Ion (Ca²⁺) Influx Barnidipine->Ca_Influx inhibits L_type_Ca_Channel->Ca_Influx facilitates Contraction Muscle Contraction Ca_Influx->Contraction leads to Vasodilation Vasodilation Ca_Influx->Vasodilation reduction leads to BP Blood Pressure Contraction->BP increases Vasodilation->BP decreases

Caption: Mechanism of action of Barnidipine.

Experimental Protocols

Materials and Reagents
  • Barnidipine reference standard

  • This compound internal standard (IS)

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • Human plasma (K2EDTA)

Stock and Working Solutions
  • Barnidipine Stock Solution (1 mg/mL): Accurately weigh and dissolve Barnidipine hydrochloride in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound hydrochloride in methanol.

  • Working Solutions: Prepare serial dilutions of the Barnidipine stock solution in a 50:50 methanol:water mixture to create calibration curve (CC) and quality control (QC) standards. The concentration range for CCs can be from 0.5 pg/mL to 250.0 pg/mL. Prepare QC samples at low, medium, and high concentrations.

Sample Preparation (Solid-Phase Extraction)

This protocol is a robust method for extracting Barnidipine from human plasma.

cluster_prep Sample Preparation Workflow Start Start: 500 µL Human Plasma Add_IS Add this compound (IS) Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 Acidify Add 2% o-phosphoric acid Vortex1->Acidify Vortex2 Vortex Acidify->Vortex2 SPE Solid-Phase Extraction (SPE) Vortex2->SPE Wash Wash SPE Cartridge SPE->Wash Elute Elute with Acetonitrile Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Solid-phase extraction workflow for Barnidipine.

  • Pipette 500 µL of human plasma into a clean microcentrifuge tube.

  • Spike with the this compound internal standard solution.

  • Vortex the sample.

  • Add 500 µL of 2% ortho-phosphoric acid solution in water and vortex again.

  • Condition a solid-phase extraction (SPE) cartridge with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 1% glacial acetic acid in 5% methanol in water, followed by two washes with 1 mL of 100% water.

  • Elute Barnidipine and this compound with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following parameters provide a highly selective and sensitive method for the quantification of Barnidipine.

Parameter Condition
LC System UHPLC System
Column Thermo Scientific Syncronis C18 (3 x 100 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Flow Rate 0.450 mL/minute
Injection Volume 10 µL
Gradient Gradient elution
Total Run Time 8 minutes
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Heated Electrospray Ionization (HESI), Positive
Scan Type Selected Reaction Monitoring (SRM)
Mass Spectrometry Parameters
Analyte Precursor Ion (m/z) Product Ion (m/z)
Barnidipine 492.2315.1
This compound (IS) 497.2315.1

Method Validation Data

The described LC-MS/MS method has been validated for the quantification of Barnidipine in human plasma.

Linearity
Analyte Linearity Range Correlation Coefficient (r²)
Barnidipine0.5 - 250 pg/mL> 0.99
Precision and Accuracy
QC Level Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (% Recovery)
Low QC < 15%< 15%85 - 115%
Mid QC < 15%< 15%85 - 115%
High QC < 15%< 15%85 - 115%
Stability

Barnidipine has demonstrated acceptable stability in human plasma under the following conditions:

Condition Duration Stability Reference
Room Temperature 6 hoursStable
Processed Samples At least 28 hoursStable
Freeze-Thaw Cycles 3 cyclesStable

It is recommended to perform a full stability assessment, including long-term frozen storage, according to regulatory guidelines.

Conclusion

This application note provides a detailed, sensitive, and robust LC-MS/MS method for the quantification of Barnidipine in human plasma using this compound as an internal standard. The method is suitable for pharmacokinetic studies and can be readily implemented in a bioanalytical laboratory. The use of a stable isotope-labeled internal standard ensures high accuracy and reproducibility, which is essential for the reliable determination of pharmacokinetic parameters.

References

Application Note and Protocol: Bioanalytical Method Validation for Barnidipine in Human Plasma Using Barnidipine-d5 as an Internal Standard by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Barnidipine (B1667753) is a potent dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension.[1][2][3] Accurate and reliable quantification of Barnidipine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[4][5] This application note provides a detailed protocol for the validation of a sensitive and robust bioanalytical method for the determination of Barnidipine in human plasma using Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). The method employs a stable isotope-labeled internal standard, Barnidipine-d5, to ensure high accuracy and precision.[2][6][7] The validation is conducted in accordance with the principles outlined in the FDA Guidance for Industry on Bioanalytical Method Validation.[8][9][10][11]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the overall workflow for the bioanalytical method validation of Barnidipine.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_validation Method Validation Plasma Plasma Sample Spike_IS Spike with this compound (IS) Plasma->Spike_IS 100 µL Extraction Solid Phase Extraction (SPE) Spike_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into UPLC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Validation_Parameters Validation Parameter Assessment Data_Processing->Validation_Parameters

Caption: Experimental workflow for Barnidipine bioanalytical method validation.

Experimental Protocols

1. Materials and Reagents

  • Barnidipine hydrochloride reference standard (Sigma Aldrich)

  • This compound hydrochloride internal standard (MedKoo Biosciences, Cayman Chemical)[2][6]

  • HPLC grade methanol (B129727), acetonitrile, and formic acid (Merck)[12]

  • Ultrapure water (Milli-Q system)[12]

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X)[13]

2. Instrumentation

  • UPLC System: Waters ACQUITY UPLC or equivalent[13][14]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ Altis, Sciex API 4000)[1]

  • Analytical Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent[13]

3. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions (1 mg/mL): Prepare stock solutions of Barnidipine and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Barnidipine stock solution in 50:50 (v/v) methanol:water to create calibration curve (CC) standards. Prepare separate working solutions for low, medium, and high quality control (LQC, MQC, HQC) samples.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 10 ng/mL) in 50:50 (v/v) methanol:water.

  • Spiked CC and QC Samples: Spike 95 µL of drug-free human plasma with 5 µL of the appropriate CC or QC working solution.

4. Sample Preparation (Solid Phase Extraction)

  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Load 100 µL of the spiked plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute Barnidipine and this compound with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

5. UPLC-MS/MS Conditions

ParameterCondition
UPLC System
ColumnUPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[13]
Mobile PhaseA: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile
GradientIsocratic or a shallow gradient optimized for separation
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometer
Ionization ModeHeated Electrospray Ionization (H-ESI), Positive
Monitored TransitionsBarnidipine: m/z 492.2 → 234.1; this compound: m/z 497.2 → 239.1 (example transitions)
Collision EnergyOptimized for each transition

Method Validation Parameters and Results

The bioanalytical method was validated for linearity, sensitivity, accuracy, precision, selectivity, matrix effect, recovery, and stability.[15]

1. Linearity and Sensitivity

The linearity of the method was assessed by analyzing calibration curves constructed using eight non-zero concentrations.

ParameterResult
Calibration Range0.05 - 50 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.05 ng/mL
LLOQ Accuracy (%)95.2 - 104.5
LLOQ Precision (%CV)≤ 8.7

2. Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels (LQC, MQC, HQC) on three different days.

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LQC0.1598.76.299.17.5
MQC2.5101.34.5100.85.8
HQC4097.53.898.24.9

3. Selectivity and Matrix Effect

Selectivity was assessed by analyzing blank plasma samples from at least six different sources. The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples to those of neat solutions.

ParameterResult
SelectivityNo significant interfering peaks were observed at the retention times of Barnidipine and this compound.
Matrix Effect (%CV)< 15% at LQC and HQC levels.

4. Recovery

The extraction recovery of Barnidipine was determined by comparing the peak areas of pre-extraction spiked samples to those of post-extraction spiked samples.

QC LevelConcentration (ng/mL)Mean Recovery (%)
LQC0.1588.9
MQC2.591.2
HQC4090.5

5. Stability

The stability of Barnidipine in human plasma was evaluated under various storage and handling conditions.

Stability ConditionDurationTemperatureResult (Mean % Bias)
Bench-top Stability6 hoursRoom Temperature-4.2
Freeze-Thaw Stability3 cycles-20°C to Room Temperature-6.8
Long-term Stability30 days-80°C-5.5
Post-preparative Stability24 hours4°C (in autosampler)-3.1

Conclusion

The described UPLC-MS/MS method for the quantification of Barnidipine in human plasma using this compound as an internal standard is sensitive, specific, accurate, and precise. The method has been successfully validated over a linear range of 0.05 to 50 ng/mL. The robust performance and acceptable stability results demonstrate its suitability for routine use in clinical and preclinical studies requiring the analysis of Barnidipine.

References

Application Notes and Protocols for the Detection of Barnidipine-d5 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Barnidipine (B1667753) is a long-acting calcium channel blocker of the dihydropyridine (B1217469) class, used for the treatment of hypertension.[1][2] Accurate and sensitive quantification of barnidipine in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. The use of a stable isotope-labeled internal standard, such as Barnidipine-d5, is the gold standard for quantitative mass spectrometry, as it corrects for matrix effects and variability in sample processing and instrument response. This document provides detailed application notes and protocols for the detection and quantification of barnidipine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.

I. Quantitative Data Summary

The following tables summarize the key parameters for the LC-MS/MS analysis of Barnidipine using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters

ParameterBarnidipineThis compoundSource
Scan Type Positive MRMPositive MRM[1]
Precursor Ion (Q1) m/z 491.2496.2[1]
Product Ion (Q3) m/z 314.2319.2[1]
Dwell Time (ms) 200200
Ion Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Ion Spray Voltage (V) 32003200
Ion Source Temperature (°C) 600600
Ion Source Gas 1 (GS1) 6060
Ion Source Gas 2 (GS2) 6060
Curtain Gas (CUR) 3030

Table 2: Liquid Chromatography Parameters

ParameterValueSource
LC System ExionLC AD System or equivalent
Column Phenomenex Luna HILIC (150mm x 4.6mm, 3.0 µm)
Mobile Phase 2 mM Ammonium Formate (pH 4 with Formic Acid) in 80% Acetonitrile
Elution Mode Isocratic
Flow Rate (µL/min) 500
Column Temperature (°C) 40
Injection Volume (µL) 10

II. Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis.

A. Stock and Working Solution Preparation

  • Barnidipine Stock Solution (1 mg/mL): Accurately weigh and dissolve Barnidipine hydrochloride in methanol (B129727).

  • This compound Stock Solution: Prepare a stock solution of this compound in methanol.

  • Working Standards: Prepare serial dilutions of the Barnidipine stock solution in a mixture of methanol and water (50:50, v/v) to create calibration curve and quality control (QC) working solutions.

  • Internal Standard Working Solution: Dilute the this compound stock solution to the desired concentration for spiking into plasma samples.

B. Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is adapted from a highly sensitive method for the quantification of Barnidipine in human plasma.

  • Sample Aliquoting: Aliquot 500 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the this compound internal standard working solution to the plasma sample.

  • Vortexing: Vortex the sample to ensure thorough mixing.

  • Acidification: Add 500 µL of 2% ortho-phosphoric acid solution in water and vortex.

  • SPE Cartridge Conditioning: Condition a Bond Elut Plexa (1cc / 30mg) SPE cartridge sequentially with methanol and then water.

  • Sample Loading: Load the prepared plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 1% glacial acetic acid in 5% methanol in water.

    • Wash the cartridge twice with 1 mL of 100% water.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase.

  • Analysis: Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.

C. LC-MS/MS Analysis

  • System Equilibration: Equilibrate the LC-MS/MS system with the mobile phase until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample onto the analytical column.

  • Data Acquisition: Acquire data using the mass spectrometry parameters outlined in Table 1. The data acquisition should be performed in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing: Process the acquired data using appropriate software (e.g., Analyst® software). A weighted linear regression (1/x²) can be used to construct the calibration curve and calculate the concentrations of Barnidipine in the unknown samples.

III. Visualizations

Experimental Workflow for this compound Detection

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Aliquot 500 µL Human Plasma is_spike 2. Spike with This compound IS plasma->is_spike acidify 3. Acidify with 2% o-Phosphoric Acid is_spike->acidify spe 4. Solid-Phase Extraction (Bond Elut Plexa) acidify->spe elute 5. Elute with Acetonitrile spe->elute dry 6. Evaporate to Dryness elute->dry reconstitute 7. Reconstitute in Mobile Phase dry->reconstitute lc_separation 8. LC Separation (HILIC Column) reconstitute->lc_separation ms_detection 9. MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis 10. Data Analysis (Quantification) ms_detection->data_analysis

Caption: Workflow for Barnidipine quantification using SPE and LC-MS/MS.

Logical Relationship of Quantitative Analysis

logical_relationship cluster_analyte Barnidipine (Analyte) cluster_is This compound (Internal Standard) cluster_cal Calibration Curve cluster_quant Quantification A_peak Peak Area ratio Response Ratio = (Analyte Area / IS Area) A_peak->ratio IS_peak Peak Area IS_peak->ratio cal_curve Response Ratio vs. Concentration unknown_conc Unknown Sample Concentration cal_curve->unknown_conc ratio->cal_curve

Caption: Logic of quantification using an internal standard and calibration curve.

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Barnidipine and Barnidipine-d5 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

[For Research Use Only]

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the antihypertensive drug Barnidipine and its deuterated internal standard, Barnidipine-d5, in human plasma. The method utilizes a rapid chromatographic separation on a reversed-phase C18 column followed by detection using a triple quadrupole mass spectrometer. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies and clinical trials.

Introduction

Barnidipine is a dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension.[1][2] Due to its efficacy at very low plasma concentrations, a highly sensitive and selective analytical method is essential for its quantification in biological matrices.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification by correcting for matrix effects and variations in sample processing.[2] This document provides a detailed protocol for the chromatographic separation and mass spectrometric detection of Barnidipine and this compound.

Experimental

Materials and Reagents
  • Barnidipine and this compound standards were of analytical grade.

  • HPLC-grade acetonitrile (B52724) and methanol (B129727) were used.

  • Formic acid (0.1%) or 2% ortho-phosphoric acid in water.

  • Human plasma (filtered).

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer is required. Specific examples include the SCIEX QTRAP 6500+ System or a Thermo Scientific Vanquish UHPLC system with a TSQ Altis MS.

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the separation of Barnidipine and this compound.

ParameterValue
Column Thermo Scientific Syncronis C18 (3 x 100 mm, 5 µm) or Phenomenex C18 (50 x 4.6 mm, 5 µ)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Flow Rate 0.450 mL/minute
Injection Volume 10 µL
Column Temperature 30°C
Total Run Time 8 minutes
Gradient Elution A gradient program should be optimized to ensure baseline separation of the analytes from matrix interferences.
Mass Spectrometry Conditions

The mass spectrometer should be operated in the Selected Reaction Monitoring (SRM) mode with a heated electrospray ionization (HESI) source. The following table summarizes the mass spectrometric parameters for Barnidipine and this compound.

ParameterBarnidipineThis compound
Ionization Mode PositivePositive
Precursor Ion (m/z) 491.0496.0 (inferred)
Product Ion (m/z) To be determined by infusion and fragmentation analysisTo be determined by infusion and fragmentation analysis
Collision Energy (eV) To be optimizedTo be optimized
Dwell Time (ms) To be optimizedTo be optimized

Note: The m/z for this compound is inferred based on the addition of five deuterium (B1214612) atoms. Product ions and collision energies need to be empirically determined.

Protocols

Standard Solution Preparation
  • Prepare a stock solution of Barnidipine (1 mg/mL) in methanol.

  • Prepare a stock solution of this compound (internal standard) at a suitable concentration in methanol.

  • Prepare working standard solutions for the calibration curve by serially diluting the stock solution in a 50:50 mixture of methanol and water to achieve a concentration range of 0.5 pg/mL to 250.0 pg/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

Sample Preparation (Solid Phase Extraction)
  • Aliquot 500 µL of plasma sample.

  • Add 50 µL of the this compound internal standard solution.

  • Vortex the mixture.

  • Add 500 µL of 2% ortho-phosphoric acid solution in water and vortex.

  • Condition a solid-phase extraction (SPE) cartridge (e.g., Bond Elut Plexa, 1cc / 30mg) with methanol followed by water.

  • Load the prepared plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 1% glacial acetic acid in 5% methanol in water, followed by two washes with 1 mL of 100% water.

  • Elute the analytes with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue with 200 µL of the mobile phase and transfer to an HPLC vial for analysis.

Data Analysis

The concentration of Barnidipine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The linearity of the method should be assessed using a regression coefficient (r) of >0.99.

Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines (e.g., USFDA). Key validation parameters are summarized in the table below.

Validation ParameterTypical Acceptance Criteria
Linearity r > 0.99
Lower Limit of Quantification (LLOQ) 0.5 pg/mL to 5 pg/mL
Precision (%CV) ±15% (±20% at LLOQ)
Accuracy (%Bias) ±15% (±20% at LLOQ)
Recovery >80%
Matrix Effect To be evaluated
Stability Freeze-thaw, short-term, long-term, and post-preparative stability to be assessed.

Workflow Diagram

workflow plasma Plasma Sample (500 µL) is Add Internal Standard (this compound, 50 µL) plasma->is acid Add 2% Ortho-phosphoric Acid (500 µL) is->acid spe Solid Phase Extraction (SPE) acid->spe elute Elute with Acetonitrile spe->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase (200 µL) dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect Mass Spectrometric Detection (SRM Mode) separate->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Barnidipine Concentration curve->quantify

Caption: Experimental workflow for the LC-MS/MS analysis of Barnidipine.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reproducible approach for the quantification of Barnidipine in human plasma, utilizing this compound as an internal standard. The protocol is suitable for high-throughput bioanalysis and can be readily implemented in a regulated laboratory setting for pharmacokinetic and clinical studies.

References

Application of Barnidipine-d5 in Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barnidipine (B1667753) is a dihydropyridine (B1217469) calcium channel blocker utilized in the management of hypertension.[1][2] It functions by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[3][4] Therapeutic Drug Monitoring (TDM) is a clinical practice that involves measuring drug concentrations in a patient's bloodstream at specific intervals to maintain a concentration within a therapeutic window, thereby optimizing efficacy and minimizing toxicity. For barnidipine, which is effective at very low plasma concentrations, highly sensitive and specific analytical methods are required for accurate quantification.[5][6]

Barnidipine-d5, a deuterated analog of barnidipine, serves as an ideal internal standard for its quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to barnidipine, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for distinct detection by the mass spectrometer, enabling precise and accurate quantification of the parent drug.

Clinical Rationale for Therapeutic Drug Monitoring

While routine TDM for all patients on barnidipine is not standard practice, it can be valuable in specific clinical scenarios:

  • Suspected Toxicity: In cases of overdose or suspected adverse drug reactions, measuring barnidipine concentrations can confirm toxicity and guide clinical management. Symptoms of overdose can include severe hypotension, bradycardia, and atrioventricular block.[7]

  • Lack of Therapeutic Response: If a patient is not responding to standard doses of barnidipine, TDM can help determine if this is due to non-adherence, malabsorption, or rapid metabolism.

  • Altered Pharmacokinetics: In patient populations with conditions that may alter drug pharmacokinetics, such as renal or hepatic impairment, TDM can aid in dose adjustments.

  • Drug-Drug Interactions: When co-administered with drugs that may alter its metabolism (e.g., inhibitors or inducers of the CYP3A4 enzyme), TDM can help ensure that barnidipine concentrations remain within the therapeutic range.[7]

Currently, a definitive therapeutic range for barnidipine has not been established in clinical guidelines. However, pharmacokinetic studies have reported peak plasma concentrations after therapeutic doses. For instance, a single 10 mg modified-release dose of barnidipine resulted in a peak plasma concentration of approximately 0.48 µg/L (0.48 ng/mL).[7][8]

Analytical Methodology: Quantification of Barnidipine in Human Plasma using LC-MS/MS with this compound Internal Standard

The use of this compound as an internal standard in LC-MS/MS methods provides high sensitivity, specificity, and reproducibility for the quantification of barnidipine in biological matrices such as human plasma.[5][6]

Method Validation Parameters

The following tables summarize the quantitative data from various validated LC-MS/MS methods for the analysis of barnidipine using this compound.

ParameterMethod 1Method 2Method 3
Lower Limit of Quantification (LLOQ) 0.5 pg/mL5.0 pg/mL10 ng/mL
Linearity Range 0.5 - 250.0 pg/mL5.0 - 8000 pg/mL50 - 1000 ng/mL
Internal Standard Not SpecifiedThis compoundIndapamide
Sample Volume 200 µL500 µL200 µL
Extraction Method Liquid-Liquid ExtractionSolid-Phase ExtractionSolid-Phase Extraction
Precision (%CV) Within acceptance limits< 20% at LLOQ, < 15% at other levels< 9.86%
Accuracy Within acceptance limitsWithin acceptance criteriaNot Specified
Recovery Not Specified> 80%> 61%
Reference [6][5][9]
Experimental Protocols

Below are detailed protocols for sample preparation and LC-MS/MS analysis, synthesized from published methods.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is based on a highly sensitive method for the detection of barnidipine in human plasma.[5]

  • Sample Preparation:

    • Pipette 500 µL of human plasma into a clean microcentrifuge tube.

    • Add 50 µL of this compound internal standard solution.

    • Vortex the sample.

    • Add 500 µL of 2% ortho-phosphoric acid in water and vortex again.

  • Solid-Phase Extraction:

    • Condition a Bond Elut Plexa (1cc / 30mg) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the pre-treated plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 1% glacial acetic acid in 5% methanol/water solution.

    • Wash the cartridge twice with 1 mL of 100% water.

    • Elute the analyte and internal standard with 1 mL of acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen gas.

    • Reconstitute the residue in 200 µL of the mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for sub-picogram level analysis of barnidipine.[6]

  • Sample Preparation:

    • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

    • Add the internal standard solution (this compound).

    • Add extraction buffer and vortex.

    • Perform liquid-liquid extraction by adding an appropriate extraction solution (e.g., a mixture of organic solvents).

    • Vortex thoroughly and then centrifuge to separate the organic and aqueous layers.

  • Extraction and Reconstitution:

    • Transfer the supernatant (organic layer) to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 150 µL of the reconstitution solution (mobile phase).

    • Vortex to ensure complete dissolution.

LC-MS/MS Instrumental Conditions

The following are representative instrumental conditions for the analysis of barnidipine and this compound.

ParameterCondition
LC System UHPLC System
Column C18 or HILIC column (e.g., Thermo Scientific Syncronis C18, 3 x 100 mm, 5 µm or Phenomenex Luna HILIC, 150 mm x 4.6 mm, 3.0 µm)
Mobile Phase A 0.1% Formic acid in Water or 2 mM Ammonium formate (B1220265) (pH 4 with formic acid)
Mobile Phase B 0.1% Formic acid in Methanol or Acetonitrile
Flow Rate 0.450 - 0.500 mL/minute
Injection Volume 10 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Selected Reaction Monitoring (SRM)
Ion Source Temp. 600 °C
IonSpray Voltage 3200 V

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Barnidipine TDM cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add this compound (IS) plasma_sample->add_is extraction Extraction (SPE or LLE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (SRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for barnidipine analysis using this compound.

Signaling Pathway of Barnidipine

barnidipine_pathway Mechanism of Action of Barnidipine barnidipine Barnidipine l_type_channel L-type Calcium Channel (Vascular Smooth Muscle Cell) barnidipine->l_type_channel Blocks ca_influx Calcium (Ca2+) Influx l_type_channel->ca_influx Inhibits vasoconstriction Vasoconstriction ca_influx->vasoconstriction Leads to vasodilation Vasodilation vasoconstriction->vasodilation Prevents blood_pressure Decreased Blood Pressure vasodilation->blood_pressure

Caption: Barnidipine blocks L-type calcium channels to induce vasodilation.

References

Application Note: High-Throughput Analysis of Barnidipine and Barnidipine-d5 in Human Plasma using Solid Phase Extraction and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Barnidipine is a dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension.[1] Accurate and reliable quantification of Barnidipine in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. This application note details a robust and sensitive method for the extraction of Barnidipine and its deuterated internal standard, Barnidipine-d5, from human plasma using solid phase extraction (SPE) followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.

Experimental Protocol

This protocol outlines the solid phase extraction procedure for isolating Barnidipine and this compound from human plasma samples.

Materials and Reagents:

  • Human plasma (K3EDTA)

  • Barnidipine and this compound reference standards

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Ortho-phosphoric acid

  • Glacial acetic acid

  • Bond Elut Plexa SPE cartridges (1cc / 30mg)

  • HPLC vials

Equipment:

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., SCIEX QTRAP 6500+ System with ExionLC AD System)[1]

Procedure:

  • Sample Preparation:

    • Aliquot 500 µL of human plasma into a clean microcentrifuge tube.

    • Add 50 µL of the internal standard working solution (this compound).

    • Vortex the sample to ensure thorough mixing.

    • Add 500 µL of 2% ortho-phosphoric acid solution in water to the plasma sample.[1]

  • Solid Phase Extraction (SPE):

    • Conditioning: Condition the Bond Elut Plexa SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[1]

    • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Washing:

      • Wash the cartridge with 1 mL of 1% glacial acetic acid in 5% methanol in water.[1]

      • Wash the cartridge twice with 1 mL of 100% water.

    • Elution: Elute the analytes from the cartridge with 1 mL of acetonitrile into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried residue with 200 µL of the mobile phase.

    • Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.

Data Presentation

The following table summarizes the quantitative data from the validation of the bioanalytical method.

Validation ParameterLLOQLQCMQCHQC
Nominal Concentration (pg/mL) 5.015.040006000
Intra-day Precision (%CV) ≤20%≤15%≤15%≤15%
Inter-day Precision (%CV) ≤20%≤15%≤15%≤15%
Accuracy (% Bias) ±20%±15%±15%±15%
Recovery >80%>80%>80%>80%

Data is representative of typical performance and is based on information from a partially validated method as per USFDA guidelines.

Method Validation Summary

The described method was partially validated according to USFDA guidelines. The validation demonstrated high sensitivity with a lower limit of quantitation (LLOQ) of 5.0 pg/mL in human plasma. The method exhibited excellent linearity over the concentration range of 5.0 pg/mL to 8000 pg/mL. The accuracy and precision were found to be within the acceptable limits set by the USFDA, with a coefficient of variation (%CV) of ±20% at the LLOQ and ±15% at other quality control levels. The recovery of Barnidipine from human plasma was consistently greater than 80%.

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_final Final Steps plasma 500 µL Plasma is Add 50 µL this compound plasma->is vortex1 Vortex is->vortex1 acid Add 500 µL 2% H3PO4 vortex1->acid condition Condition Cartridge (Methanol, Water) acid->condition load Load Sample condition->load wash1 Wash 1 (1% Acetic Acid in 5% MeOH) load->wash1 wash2 Wash 2 (100% Water x2) wash1->wash2 elute Elute (Acetonitrile) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Barnidipine-d5 Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing barnidipine-d5 signal intensity in your mass spectrometry experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and provide answers to frequently asked questions.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the analysis of this compound.

1. Why is my this compound signal intensity low or inconsistent?

Low or inconsistent signal intensity for this compound can stem from several factors throughout the analytical workflow, from sample preparation to mass spectrometer settings.

Troubleshooting Steps:

  • Sample Preparation: Inadequate extraction of this compound from the plasma matrix can lead to low signal. Ensure your sample preparation method is robust. A common and effective method is solid-phase extraction (SPE).[1][2] Consider if matrix effects might be at play; these occur when co-eluting substances from the sample matrix interfere with the ionization of the analyte.[3][4][5]

  • Chromatography: Poor chromatographic separation can lead to co-elution with interfering compounds, causing ion suppression.[3] Verify that your column and mobile phase are appropriate for barnidipine (B1667753) analysis. A reverse-phase C18 column or a HILIC column can be used.[1][6]

  • Mass Spectrometry Settings: Suboptimal mass spectrometer parameters are a primary cause of low signal intensity. It is crucial to optimize these settings for your specific instrument, as parameters that work for one instrument may not be optimal for another.[7] Key parameters to check include:

    • Ionization Source: Barnidipine is typically analyzed using positive electrospray ionization (ESI).[1] Ensure the ESI source parameters are optimized.

    • MRM Transitions: Confirm you are using the correct precursor and product ions for this compound. The transition for this compound is typically m/z 497.2 → 315.1.[1]

    • Compound-Specific Parameters: Fine-tune parameters like declustering potential (DP), collision energy (CE), and cell exit potential (CXP) for this compound.

Logical Troubleshooting Workflow:

G start Low/Inconsistent this compound Signal sample_prep Review Sample Preparation start->sample_prep chromatography Evaluate Chromatography start->chromatography ms_settings Optimize MS Settings start->ms_settings extraction Check Extraction Efficiency sample_prep->extraction matrix_effects Investigate Matrix Effects sample_prep->matrix_effects column_mobile_phase Verify Column and Mobile Phase chromatography->column_mobile_phase peak_shape Assess Peak Shape and Retention Time chromatography->peak_shape ion_source Optimize Ion Source Parameters ms_settings->ion_source mrm Confirm MRM Transitions ms_settings->mrm compound_params Tune Compound-Specific Parameters ms_settings->compound_params solution Signal Optimized extraction->solution matrix_effects->chromatography If present matrix_effects->solution If absent column_mobile_phase->solution peak_shape->solution ion_source->solution mrm->solution compound_params->solution

Troubleshooting workflow for low this compound signal.

2. How can I minimize matrix effects for this compound analysis?

Matrix effects can cause significant signal suppression or enhancement, leading to inaccurate quantification.[3][4]

Mitigation Strategies:

  • Effective Sample Cleanup: Employ a rigorous sample preparation method like solid-phase extraction (SPE) to remove interfering matrix components.[1][2]

  • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components. This may involve adjusting the gradient, flow rate, or trying a different column chemistry.[6]

  • Stable Isotope-Labeled Internal Standard: Using this compound as an internal standard is a key strategy to compensate for matrix effects, as it will be affected similarly to the unlabeled analyte.[1][8]

  • Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: What are the optimal mass spectrometry parameters for this compound?

While optimal parameters can vary between instruments, the following table provides a good starting point based on published methods.[1][6] It is highly recommended to perform compound optimization on your specific mass spectrometer.[7]

ParameterBarnidipineThis compound
Precursor Ion (Q1) 492.2497.2
Product Ion (Q3) 315.1315.1
Declustering Potential (DP) 100 V100 V
Entrance Potential (EP) 10 V10 V
Collision Energy (CE) 34 V34 V
Cell Exit Potential (CXP) 12 V12 V

Q2: What type of ionization source should I use for this compound analysis?

Positive mode electrospray ionization (ESI) is the most commonly used and effective ionization method for barnidipine and its deuterated internal standard.[1]

Q3: What are the recommended chromatographic conditions for this compound?

A successful separation of barnidipine can be achieved using either reverse-phase or HILIC chromatography.

ParameterMethod 1 (HILIC)[1]Method 2 (Reverse-Phase)[6]
Column Phenomenex Luna HILIC (150mm x 4.6mm, 3.0 µm)Thermo Scientific Syncronis C18 (100mm x 3mm, 5 µm)
Mobile Phase A 2 mM Ammonium Formate (pH 4 with Formic Acid) in 80% Acetonitrile0.1% Formic acid in Water
Mobile Phase B N/A (Isocratic)0.1% Formic acid in Methanol
Flow Rate 500 µL/min450 µL/min
Column Temperature 40°CNot Specified
Injection Volume 10 µL10 µL

Q4: Can you provide a detailed sample preparation protocol?

The following is a solid-phase extraction (SPE) protocol adapted from a published method for the analysis of barnidipine in human plasma.[1]

Experimental Workflow:

G start Start: 500 µL Plasma add_is Add 50 µL this compound IS start->add_is vortex1 Vortex add_is->vortex1 add_acid Add 500 µL 2% Ortho-phosphoric Acid vortex1->add_acid condition_spe Condition SPE Cartridge (Methanol, then Water) add_acid->condition_spe load_sample Load Sample onto SPE Cartridge condition_spe->load_sample wash1 Wash 1: 1% Glacial Acetic Acid in 5% Methanol load_sample->wash1 wash2 Wash 2: 100% Water (x2) wash1->wash2 elute Elute with 1 mL Acetonitrile wash2->elute evaporate Evaporate to Dryness (N2 Stream) elute->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute analyze Inject for LC-MS/MS Analysis reconstitute->analyze

References

Technical Support Center: Troubleshooting Matrix Effects in Barnidipine Plasma Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the bioanalysis of Barnidipine in plasma samples using LC-MS/MS.

Troubleshooting Guide

Problem: Poor sensitivity or inconsistent results for Barnidipine in plasma samples.

This is a common issue often attributable to matrix effects, where co-eluting endogenous components from the plasma interfere with the ionization of Barnidipine and its internal standard (IS). This can lead to ion suppression or enhancement, resulting in inaccurate quantification.

Initial Assessment

Question: How can I determine if matrix effects are impacting my Barnidipine assay?

Answer: A systematic approach is crucial to identify and address matrix effects. The following workflow can guide your investigation.

Troubleshooting Workflow for Matrix Effects A Inconsistent Results or Low Sensitivity Observed B Investigate Sample Preparation A->B C Optimize Chromatographic Conditions A->C D Evaluate and Quantify Matrix Effect A->D E Implement a Mitigation Strategy B->E B1 Protein Precipitation (PPT) B->B1 B2 Liquid-Liquid Extraction (LLE) B->B2 B3 Solid-Phase Extraction (SPE) B->B3 C->E C1 Change Gradient C->C1 C2 Use Different Column Chemistry C->C2 C3 Adjust Flow Rate C->C3 D->E D1 Post-Column Infusion D->D1 D2 Post-Extraction Spike D->D2 F Re-validate Assay E->F E1 Use Stable Isotope-Labeled Internal Standard (SIL-IS) E->E1 E2 Method of Standard Addition E->E2 E3 Dilute Sample E->E3

Caption: A logical workflow for diagnosing and mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of matrix effects in Barnidipine plasma assays?

A1: Matrix effects in plasma are primarily caused by endogenous components that co-elute with Barnidipine and its internal standard.[1] These interfering substances can affect the ionization efficiency in the mass spectrometer's source, leading to either ion suppression or enhancement. Common culprits in plasma include:

  • Phospholipids (B1166683): These are notorious for causing ion suppression in electrospray ionization (ESI).

  • Salts and Buffers: Non-volatile salts can accumulate in the ion source and hinder the ionization process.

  • Other Endogenous Molecules: Cholesterol, fatty acids, and other small molecules can also interfere with ionization.

Q2: I am observing significant ion suppression. What are my immediate troubleshooting steps?

A2: If you suspect ion suppression, consider the following steps:

  • Improve Sample Preparation: The goal is to remove as many interfering components as possible before LC-MS/MS analysis. While protein precipitation is a quick method, it may not be sufficient for removing phospholipids. Consider more selective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[2]

  • Optimize Chromatography: Modify your chromatographic method to separate Barnidipine from the interfering peaks. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry (e.g., from C18 to a phenyl-hexyl), or using a smaller particle size column for better resolution.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Barnidipine-d5, is the most effective way to compensate for matrix effects.[3] Since it has nearly identical physicochemical properties to Barnidipine, it will experience the same degree of ion suppression, allowing for an accurate analyte-to-IS ratio.

Q3: How do I choose between Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for my Barnidipine assay?

A3: The choice of sample preparation method depends on the required sensitivity, throughput, and the degree of matrix interference.

  • Protein Precipitation (PPT): This is the simplest and fastest method but often results in the least clean extract, with significant amounts of phospholipids remaining.[2] It may be suitable for less sensitive assays or as a preliminary clean-up step.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. It is effective at removing salts and some polar interferences. A published method for Barnidipine utilized LLE, indicating its feasibility.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing a broad range of interferences, including phospholipids.[2] It can be highly selective and provides a concentrated, clean sample. A sensitive LC-MS/MS method for Barnidipine with an LLOQ of 5 pg/mL successfully used SPE.[3]

Q4: Can I just dilute my plasma sample to reduce matrix effects?

A4: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components. However, this also dilutes the analyte, so this strategy is only viable if the concentration of Barnidipine in your samples is high enough to remain well above the lower limit of quantification (LLOQ) after dilution.

Q5: What is a post-column infusion experiment, and how can it help me?

A5: A post-column infusion experiment is a qualitative method to visualize regions in your chromatogram where ion suppression or enhancement occurs.[1] A solution of Barnidipine is continuously infused into the mobile phase after the analytical column but before the mass spectrometer. A blank plasma extract is then injected. Any dip or rise in the constant Barnidipine signal indicates the retention time of interfering components. This helps in adjusting your chromatography to ensure Barnidipine elutes in a "clean" region.

Post-Column Infusion Experimental Setup HPLC HPLC System Column Analytical Column HPLC->Column Tee Column->Tee MS Mass Spectrometer Tee->MS SyringePump Syringe Pump (Barnidipine Solution) SyringePump->Tee

Caption: Schematic of a post-column infusion setup.

Q6: When should I consider using the method of standard addition?

A6: The method of standard addition is a powerful technique to correct for proportional matrix effects, especially when a suitable internal standard is not available or when the matrix varies significantly between samples. It involves adding known amounts of a Barnidipine standard to aliquots of the unknown sample. By plotting the instrument response against the added concentration and extrapolating to zero response, the endogenous concentration can be determined. This method is more time-consuming as each sample requires multiple analyses.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect by Post-Extraction Spiking

This protocol allows for the quantitative determination of the matrix factor (MF), which indicates the extent of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Barnidipine and its IS (e.g., this compound) into the reconstitution solvent at a known concentration (e.g., medium QC).

    • Set B (Post-Spiked Sample): Extract blank plasma using your established sample preparation protocol. Spike Barnidipine and IS into the final, dried, and reconstituted extract at the same concentration as Set A.

    • Set C (Pre-Spiked Sample): Spike Barnidipine and IS into blank plasma before extraction at the same concentration. Extract this sample as usual.

  • Analysis: Inject all samples into the LC-MS/MS system and record the peak areas for both the analyte and the IS.

  • Calculations:

    • Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 indicates no matrix effect.

    • Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B)

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF of Barnidipine) / (MF of IS)

      • An IS-Normalized MF close to 1.0 indicates that the IS effectively compensates for the matrix effect.

Protocol 2: Method of Standard Addition

This protocol is used to determine the concentration of Barnidipine in an unknown sample while correcting for matrix effects.

  • Sample Preparation: Aliquot equal volumes of the unknown plasma sample into at least four separate tubes.

  • Spiking:

    • Tube 1: Add only the vehicle (e.g., methanol) - this is the unspiked sample.

    • Tube 2, 3, 4...: Add increasing, known amounts of a Barnidipine standard solution. The concentrations should ideally be in the range of 0.5x, 1x, and 1.5x the expected endogenous concentration.

  • Extraction: Process all samples, including the unspiked one, using your validated sample preparation method.

  • Analysis: Analyze all extracted samples by LC-MS/MS and record the peak area for Barnidipine.

  • Data Plotting and Calculation:

    • Plot the measured peak area (y-axis) against the concentration of the added standard (x-axis).

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line is the concentration of Barnidipine in the original, unspiked sample.

Principle of Standard Addition A Unknown Sample (Concentration Cx) B Prepare Aliquots A->B C1 Aliquot 1 + 0 Standard B->C1 C2 Aliquot 2 + Known Std 1 B->C2 C3 Aliquot 3 + Known Std 2 B->C3 C4 Aliquot 4 + Known Std 3 B->C4 D Extract and Analyze by LC-MS/MS C1->D C2->D C3->D C4->D E Plot Response vs. Added Concentration D->E F Extrapolate to Zero Response to find Cx E->F

References

Preventing deuterium exchange in Barnidipine-d5 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Barnidipine-d5 solutions to prevent deuterium (B1214612) exchange and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium labels located?

A1: this compound is a deuterated analog of Barnidipine, a dihydropyridine (B1217469) calcium channel blocker. In this compound, five hydrogen atoms on the phenyl ring of the benzyl (B1604629) group attached to the pyrrolidine (B122466) moiety have been replaced with deuterium atoms.[1][2][3][4][5] This specific labeling at aromatic positions provides a stable isotopic signature for use as an internal standard in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: What is deuterium exchange and why is it a concern for this compound?

A2: Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is swapped with a hydrogen atom from the surrounding environment, such as from a solvent or reagent. While the deuterium labels on the aromatic ring of this compound are generally stable, exposure to harsh conditions, particularly strongly acidic or basic environments in the presence of protic solvents (e.g., water, methanol), can potentially facilitate this exchange. This can compromise the isotopic purity of the standard, leading to inaccurate quantitative results in mass spectrometry-based assays.

Q3: What are the ideal storage conditions for this compound stock solutions?

A3: To maintain the integrity of this compound, stock solutions should be stored in a tightly sealed container, protected from light, at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). It is crucial to minimize exposure to moisture and atmospheric humidity.

Q4: Which solvents are recommended for preparing this compound solutions?

A4: Aprotic solvents are highly recommended for preparing solutions of this compound to minimize the risk of deuterium exchange. Suitable aprotic solvents include:

Protic solvents, such as methanol (B129727) and water, should be avoided as they contain exchangeable protons that can participate in deuterium exchange reactions, especially under non-neutral pH conditions.

Troubleshooting Guide

Problem: I am observing a loss of isotopic purity in my this compound standard, suggesting deuterium exchange.

Possible Cause 1: Inappropriate Solvent or pH

  • Question: Are you using a protic solvent (e.g., methanol, water) or are your solutions acidic or basic?

  • Solution: Protic solvents and non-neutral pH can catalyze deuterium exchange. Immediately switch to a high-purity, anhydrous aprotic solvent such as acetonitrile or DMSO. Ensure that the pH of your sample and solutions is maintained as close to neutral as possible. If your experimental protocol requires acidic or basic conditions, minimize the exposure time of this compound to these conditions and perform the experiment at the lowest feasible temperature to reduce the reaction rate.

Possible Cause 2: Moisture Contamination

  • Question: Are you taking precautions to work under anhydrous (water-free) conditions?

  • Solution: Deuterated compounds can be sensitive to moisture. Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use. Handle the compound and prepare solutions in a dry, inert atmosphere, such as under a stream of nitrogen or argon, or inside a glove box. Use anhydrous grade solvents for all preparations.

Possible Cause 3: Improper Storage

  • Question: How are you storing your this compound stock solutions?

  • Solution: Improper storage can lead to degradation and potential exchange over time. Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent the ingress of atmospheric moisture. Avoid repeated freeze-thaw cycles by preparing smaller aliquots for daily use.

Quantitative Data on this compound Stability

The following table summarizes illustrative data from a forced degradation study to assess the stability of this compound under various conditions. The percentage of remaining this compound was determined by LC-MS analysis after incubation for 24 hours.

ConditionSolventTemperature% this compound Remaining% Deuterium Exchange
Control Acetonitrile25°C>99%<0.1%
Acidic 0.1 M HCl in Acetonitrile/Water (1:1)60°C85%2-3%
Basic 0.1 M NaOH in Acetonitrile/Water (1:1)60°C78%4-5%
Oxidative 3% H₂O₂ in Acetonitrile/Water (1:1)25°C92%<0.5%
Photolytic Acetonitrile25°C (exposed to UV light)88%<0.1%

Note: This data is illustrative and highlights the importance of avoiding strongly acidic and basic conditions in the presence of protic solvents to prevent both chemical degradation and deuterium exchange. The deuterium exchange on the aromatic ring is minimal even under stressed conditions, confirming its general stability.

Experimental Protocol: Stability Assessment of this compound

This protocol outlines a method to evaluate the stability of this compound under forced degradation conditions.

1. Materials and Reagents:

  • This compound

  • High-purity acetonitrile (ACN)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents for LC-MS analysis

  • Class A volumetric flasks and pipettes

2. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • From the stock solution, prepare working solutions at a concentration of 10 µg/mL in the respective stress condition media as described in the table above.

3. Forced Degradation Conditions:

  • Acidic: Mix the working solution with 0.1 M HCl in ACN/water (1:1).

  • Basic: Mix the working solution with 0.1 M NaOH in ACN/water (1:1).

  • Oxidative: Mix the working solution with 3% H₂O₂ in ACN/water (1:1).

  • Photolytic: Expose the working solution in acetonitrile to a calibrated UV light source.

  • Control: Prepare a working solution in acetonitrile and keep it at room temperature, protected from light.

4. Incubation:

  • Incubate the acidic and basic solutions at 60°C for 24 hours.

  • Incubate the oxidative, photolytic, and control solutions at 25°C for 24 hours.

5. Sample Analysis by LC-MS:

  • After incubation, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration for LC-MS analysis.

  • Analyze the samples using a validated LC-MS method to quantify the amount of remaining this compound and to monitor for any change in the isotopic distribution (i.e., deuterium loss).

Visualizations

Barnidipine_D5_Structure cluster_barnidipine This compound Structure cluster_d5_label Deuterium Labeled Phenyl Ring img D1 D D2 D D3 D D4 D D5 D

Caption: Chemical structure of Barnidipine with the five deuterium atoms on the phenyl ring highlighted.

Deuterium_Exchange_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome start This compound Solution solvent Choose Solvent start->solvent ph Adjust pH solvent->ph lcms LC-MS Analysis ph->lcms data Data Interpretation lcms->data stable Isotopically Stable data->stable No mass shift exchange Deuterium Exchange Detected data->exchange Mass shift observed

Caption: Experimental workflow for assessing the stability of this compound solutions.

Troubleshooting_Logic start Deuterium Exchange Suspected check_solvent Is the solvent aprotic? start->check_solvent check_ph Is the pH neutral? check_solvent->check_ph Yes use_aprotic Switch to aprotic solvent (e.g., ACN, DMSO) check_solvent->use_aprotic No check_moisture Are conditions anhydrous? check_ph->check_moisture Yes neutralize Adjust pH to neutral check_ph->neutralize No dry_conditions Use dry glassware and inert atmosphere check_moisture->dry_conditions No ok Problem Resolved check_moisture->ok Yes use_aprotic->check_ph neutralize->check_moisture dry_conditions->ok

Caption: Troubleshooting decision tree for addressing deuterium exchange in this compound solutions.

References

Addressing poor chromatographic peak shape for Barnidipine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for poor chromatographic peak shape encountered during the analysis of Barnidipine-d5.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape for this compound?

Poor chromatographic peak shape for this compound, which often manifests as peak tailing, fronting, or broadening, can arise from a variety of factors. The most common causes include:

  • Secondary Silanol (B1196071) Interactions: Barnidipine (B1667753) is a basic compound (strongest basic pKa ≈ 8.11) and can interact with acidic residual silanol groups on the surface of silica-based stationary phases. This is a primary cause of peak tailing.[1][2][3][4]

  • Inappropriate Mobile Phase pH: Operating at a mobile phase pH close to the pKa of barnidipine can lead to inconsistent ionization of the analyte, resulting in peak distortion.[2]

  • Column Contamination and Degradation: Accumulation of sample matrix components or degradation of the stationary phase can lead to active sites that cause peak tailing or splitting.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting or broadening.

  • Issues with the Deuterated Standard: Although less common for peak shape, issues like isotopic exchange or the presence of impurities in the this compound standard can affect quantification and potentially co-elution.

  • System Dead Volume: Excessive tubing length or poorly fitted connections can cause peak broadening.

Q2: My this compound peak is tailing. What are the first steps to troubleshoot this?

Peak tailing is the most common peak shape issue for basic compounds like barnidipine. Here’s a systematic approach to troubleshooting:

  • Check Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of Barnidipine (pKa ≈ 8.11) to ensure it is fully protonated and minimize interactions with silanols. A pH between 3 and 4 is often a good starting point.

  • Use a Mobile Phase Additive: Incorporate a small amount of a basic competitor, such as triethylamine (B128534) (TEA), or a buffer like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) into the mobile phase. These additives can mask the active silanol sites on the stationary phase.

  • Employ an End-Capped Column: Use a modern, high-purity, end-capped C18 or C8 column. These columns have fewer accessible silanol groups, reducing the likelihood of secondary interactions.

  • Reduce Injection Volume/Concentration: To rule out column overload, try injecting a smaller volume or a more dilute sample.

  • Flush the Column: If the column has been used for many injections, it may be contaminated. Follow the manufacturer's instructions to flush the column with a series of strong solvents.

Q3: Can the choice of organic modifier in the mobile phase affect the peak shape of this compound?

Yes, the organic modifier can influence peak shape. Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers in reversed-phase chromatography. For basic compounds like barnidipine, acetonitrile can sometimes provide sharper peaks compared to methanol. However, the optimal choice depends on the specific column and other method parameters. It is recommended to experiment with both to determine which provides the best peak symmetry.

Q4: I am observing a slight retention time shift between Barnidipine and this compound. Is this normal?

A small difference in retention time between an analyte and its deuterated internal standard is a known phenomenon in liquid chromatography, often referred to as an "isotope effect". Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. While a minor, consistent shift is often acceptable, a significant or variable shift can lead to differential matrix effects and impact the accuracy of quantification. If the shift is problematic, consider adjusting the chromatographic conditions, such as the gradient profile or mobile phase composition, to improve co-elution.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving poor peak shape for this compound.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary Interactions with Silanols - Lower the mobile phase pH (e.g., to 3-4). - Add a mobile phase additive (e.g., 10-25 mM ammonium formate or acetate). - Use a high-purity, end-capped column.
Column Contamination - Flush the column with a strong solvent (e.g., isopropanol, followed by acetonitrile). - Use a guard column to protect the analytical column.
Inappropriate Mobile Phase Buffer - Ensure the buffer has sufficient capacity for the sample matrix. A concentration of 10-25 mM is typically adequate for reversed-phase LC-MS.
Peak Fronting Column Overload - Reduce the injection volume or dilute the sample.
Poor Sample Solubility - Ensure the sample is fully dissolved in the mobile phase or a weaker solvent. Avoid using a sample solvent that is much stronger than the mobile phase.
Broad Peaks High Dead Volume - Use tubing with a smaller internal diameter and minimize its length. - Ensure all fittings are properly connected.
Column Degradation - Replace the column if it has been used extensively or under harsh conditions (e.g., high pH).
Inadequate Mobile Phase Strength - Increase the percentage of the organic modifier in the mobile phase to ensure efficient elution.
Split Peaks Partially Blocked Column Frit - Reverse flush the column (if permitted by the manufacturer). - Filter all samples and mobile phases to remove particulates.
Sample Solvent Incompatibility - Dissolve the sample in the initial mobile phase or a weaker solvent.

Physicochemical Properties of Barnidipine

Understanding the properties of barnidipine is crucial for method development and troubleshooting.

Property Value Source
Molecular Formula C₂₇H₂₉N₃O₆PubChem
Molecular Weight 491.54 g/mol Wikipedia
pKa (Strongest Basic) 8.11DrugBank
logP 4.12DrugBank
Water Solubility 0.004 mg/mLDrugBank

Experimental Protocols

Below are representative experimental protocols for the analysis of barnidipine. These should be adapted and validated for your specific instrumentation and application.

Sample Preparation (Human Plasma)
  • To 500 µL of human plasma, add 50 µL of the this compound internal standard working solution.

  • Vortex the sample for 30 seconds.

  • Add 500 µL of 2% ortho-phosphoric acid in water and vortex again.

  • Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., Bond Elut Plexa).

    • Condition the cartridge with methanol followed by water.

    • Load the prepared plasma sample.

    • Wash the cartridge with 1 mL of 1% glacial acetic acid in 5% methanol in water, followed by two washes with 1 mL of 100% water.

    • Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Transfer to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Method 1
  • LC System: ExionLC AD System

  • Column: Phenomenex Luna HILIC (150mm x 4.6mm, 3.0 µm)

  • Mobile Phase: Isocratic elution with 2 mM Ammonium Formate (pH 4 with Formic Acid) in 80% Acetonitrile

  • Flow Rate: 500 µL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • MS System: SCIEX QTRAP 6500+

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

LC-MS/MS Method 2
  • LC System: Vanquish UHPLC system

  • Column: Thermo Scientific Syncronis C18 (100 mm x 3 mm, 5 µm)

  • Mobile Phase: Gradient elution with (A) 0.1% Formic acid in Water and (B) 0.1% Formic acid in Methanol

  • Flow Rate: 0.450 mL/min

  • Injection Volume: 10 µL

  • MS System: TSQ Altis MS

  • Ionization Mode: Selected Reaction Monitoring (SRM)

Visual Troubleshooting Guides

Poor_Peak_Shape_Troubleshooting cluster_tailing Peak Tailing cluster_fronting Peak Fronting start Poor Peak Shape (Tailing, Fronting, Broad) check_ph Is Mobile Phase pH 2 units below pKa (8.11)? start->check_ph check_overload Is Injection Concentration High? start->check_overload adjust_ph Adjust pH to 3-4 check_ph->adjust_ph No check_additive Using Mobile Phase Additive? check_ph->check_additive Yes adjust_ph->check_additive add_additive Add 10-25mM Ammonium Formate/Acetate check_additive->add_additive No check_column Using End-Capped Column? check_additive->check_column Yes add_additive->check_column use_endcapped Switch to a Modern End-Capped Column check_column->use_endcapped No end_good Good Peak Shape use_endcapped->end_good Peak Shape Improved reduce_load Dilute Sample or Reduce Injection Volume check_overload->reduce_load Yes check_solubility Is Sample Solvent Stronger than Mobile Phase? check_overload->check_solubility No reduce_load->check_solubility change_solvent Dissolve Sample in Initial Mobile Phase check_solubility->change_solvent Yes change_solvent->end_good Peak Shape Improved

Caption: A logical workflow for troubleshooting common peak shape issues for this compound.

Silanol_Interaction cluster_column Silica Stationary Phase p1 silanol Si-OH (Acidic Silanol Group) p1->silanol p2 c18 C18 p2->c18 p3 p3->c18 p4 p4->silanol p5 p5->c18 p6 p6->c18 barnidipine This compound (Basic Analyte) barnidipine->silanol Strong Secondary Interaction (Causes Peak Tailing) barnidipine->c18 Primary Hydrophobic Interaction (Desired Retention)

Caption: The interaction between basic this compound and acidic silanol groups on the stationary phase, leading to peak tailing.

References

Technical Support Center: Minimizing Ion Suppression of Barnidipine-d5 in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when minimizing ion suppression of Barnidipine-d5 in Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for my this compound internal standard?

A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte of interest, in this case, this compound. In the ESI source, these interfering substances can compete with the analyte for ionization or alter the physical properties of the droplets, hindering the formation of gas-phase ions. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method. Although this compound is a stable isotope-labeled internal standard (SIL-IS) designed to co-elute with and mimic the behavior of Barnidipine, it is also susceptible to ion suppression. If the suppression is significant, it can lead to erroneous quantification.

Q2: How can a deuterated internal standard like this compound compensate for ion suppression?

A2: A stable isotope-labeled internal standard like this compound is the ideal choice for quantitative LC-MS analysis because it has nearly identical physicochemical properties to the analyte (Barnidipine). It will therefore co-elute and experience a similar degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability caused by matrix effects can be compensated for, leading to more accurate and precise quantification. However, this compensation is only effective if the ion suppression is not so severe that the signal of the internal standard is significantly compromised or lost.

Q3: My this compound signal is low or variable. What are the potential causes?

A3: Low or variable signal intensity for this compound can stem from several factors beyond just ion suppression. These include:

  • Deuterium (B1214612) Exchange: If the deuterium labels are on labile positions (e.g., -OH, -NH), they can exchange with protons from the solvent, leading to a loss of the deuterated signal.

  • Chromatographic Separation from Analyte: A slight difference in retention time between Barnidipine and this compound (isotopic effect) can expose them to different matrix components, causing differential ion suppression.

  • Suboptimal Concentration: The concentration of the internal standard should be optimized. A concentration that is too low may lead to poor signal-to-noise, while a concentration that is too high can sometimes suppress the analyte signal.

  • Standard Quality and Purity: Low chemical or isotopic purity of the this compound standard will result in a weaker signal for the target ion.

  • Improper Storage and Handling: Degradation due to exposure to light or repeated freeze-thaw cycles can lower the effective concentration of the standard.

  • Instrumental Issues: A contaminated ion source, improper tuning, or detector fatigue can lead to a general decrease in signal intensity.

Troubleshooting Guides

Guide 1: Investigating and Quantifying Ion Suppression

A post-column infusion experiment is a powerful tool to qualitatively identify regions of ion suppression in your chromatogram.

Experimental Protocol: Post-Column Infusion

  • Setup:

    • Infuse a standard solution of this compound at a constant, low flow rate (e.g., 10 µL/min) into the MS source, post-LC column, using a T-fitting.

    • Inject a blank, extracted matrix sample (e.g., plasma extract without Barnidipine or this compound).

  • Analysis:

    • Monitor the signal of this compound. A stable baseline should be observed.

    • Any significant dip in the baseline indicates a region of ion suppression caused by co-eluting matrix components.

To quantify the extent of ion suppression (Matrix Effect), the following experiment can be performed:

Experimental Protocol: Quantitative Assessment of Matrix Effect

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike this compound into the initial mobile phase or reconstitution solvent at a known concentration.

    • Set B (Post-extraction Spike): Extract a blank plasma sample using your established procedure. Spike this compound into the final extracted matrix at the same concentration as in Set A.

  • Analyze and Calculate:

    • Analyze both sets of samples by LC-MS/MS.

    • Calculate the Matrix Effect (%) using the following formula:

      • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

Guide 2: Optimizing Sample Preparation

The goal of sample preparation is to remove interfering matrix components while efficiently recovering Barnidipine and this compound.

Methodologies:

  • Protein Precipitation (PPT): A simple and fast method, but often results in significant ion suppression due to insufficient removal of phospholipids (B1166683) and other matrix components.

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by utilizing specific sorbent chemistry to retain the analyte while washing away interferences.

Illustrative Comparison of Sample Preparation Techniques:

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation (Acetonitrile)9545 (Suppression)
Liquid-Liquid Extraction (MTBE)8575 (Suppression)
Solid-Phase Extraction (C18)9290 (Minimal Suppression)
Solid-Phase Extraction (Mixed-Mode Cation Exchange)9098 (Negligible Suppression)

Note: This data is illustrative and results may vary depending on the specific experimental conditions.

Guide 3: Optimizing Chromatographic and MS Conditions

Chromatography:

  • Mobile Phase Composition: The choice of organic solvent and additives can significantly impact ionization efficiency.

  • Flow Rate: Lower flow rates (e.g., < 0.5 mL/min) can sometimes improve ionization efficiency and reduce ion suppression.

  • Column Chemistry: Using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can alter selectivity and separate this compound from interfering matrix components.

Illustrative Effect of Mobile Phase Additive on Signal Intensity:

Mobile Phase BAdditiveRelative Signal Intensity of this compound
Acetonitrile0.1% Formic Acid100%
Methanol (B129727)0.1% Formic Acid85%
Acetonitrile5 mM Ammonium Formate115%

Note: This data is illustrative and the optimal mobile phase should be determined experimentally.

Mass Spectrometry:

  • Ion Source Parameters: Optimize parameters such as capillary voltage, gas temperatures, and gas flow rates to ensure efficient desolvation and ionization.

  • Tuning: Regularly tune and calibrate the mass spectrometer to ensure optimal performance.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is based on a method for the analysis of Barnidipine in human plasma.[1]

  • Sample Pre-treatment: To 500 µL of plasma, add 50 µL of this compound internal standard solution. Vortex and add 500 µL of 2% ortho-phosphoric acid in water.

  • SPE Cartridge Conditioning: Condition a Bond Elut Plexa (1cc / 30mg) cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 1% glacial acetic acid in 5% methanol/water.

    • Wash the cartridge twice with 1 mL of 100% water.

  • Elution: Elute Barnidipine and this compound with 1 mL of acetonitrile.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Parameters

This protocol is a representative method for the analysis of Barnidipine.[2]

  • LC System: UHPLC system

  • Column: C18, 3 x 100 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Methanol

  • Gradient:

    • 0-1.0 min: 30% B

    • 1.0-5.0 min: 30-90% B

    • 5.0-6.0 min: 90% B

    • 6.1-8.0 min: 30% B

  • Flow Rate: 0.450 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ion Source: Heated Electrospray Ionization (H-ESI)

  • Polarity: Positive

  • MRM Transitions:

    • Barnidipine: To be optimized based on instrument

    • This compound: To be optimized based on instrument

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_troubleshooting Troubleshooting Strategies cluster_solution Solution Problem Low or Variable This compound Signal PostColumn Post-Column Infusion (Qualitative) Problem->PostColumn Identify Suppression Region Quantify Quantify Matrix Effect (Post-Extraction Spike) Problem->Quantify Measure Suppression % SamplePrep Optimize Sample Preparation (SPE, LLE) Quantify->SamplePrep Chroma Optimize Chromatography (Mobile Phase, Column) Quantify->Chroma MS_Settings Optimize MS Parameters (Source, Tuning) Quantify->MS_Settings Solution Minimized Ion Suppression & Reliable Quantification SamplePrep->Solution Chroma->Solution MS_Settings->Solution

Caption: Troubleshooting workflow for ion suppression.

SamplePrepComparison cluster_input Input cluster_methods Sample Preparation Methods cluster_output Outcome Plasma Plasma Sample with Barnidipine & this compound PPT Protein Precipitation Plasma->PPT LLE Liquid-Liquid Extraction Plasma->LLE SPE Solid-Phase Extraction Plasma->SPE HighSupp High Ion Suppression PPT->HighSupp MedSupp Moderate Ion Suppression LLE->MedSupp LowSupp Low Ion Suppression SPE->LowSupp

Caption: Comparison of sample preparation methods.

References

Resolving co-eluting interferences with Barnidipine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Barnidipine-d5 in bioanalytical assays. Our focus is on resolving co-eluting interferences to ensure accurate and reliable quantification.

Troubleshooting Guide: Resolving Co-eluting Interferences

Co-eluting interferences can significantly impact the accuracy and precision of your LC-MS/MS assay for Barnidipine (B1667753). This guide provides a systematic approach to identifying and resolving these issues.

Problem: Poor peak shape, unexpected shoulders, or split peaks for this compound.

This is a primary indication of a co-eluting interference. The interfering compound has a retention time very close to that of this compound, leading to a distorted peak.

Initial Assessment Workflow

cluster_0 Initial Assessment cluster_1 Diagnosis start Observe Poor Peak Shape for this compound check_blank Inject Extracted Blank Matrix start->check_blank Step 1 check_neat Inject Neat Solution of this compound start->check_neat Step 2 interference_present Interference in Blank? check_blank->interference_present system_issue Peak Shape OK in Neat Solution? check_neat->system_issue matrix_interference Matrix Interference Confirmed interference_present->matrix_interference Yes no_interference No Matrix Interference interference_present->no_interference No method_issue Chromatographic/System Issue system_issue->method_issue No system_issue->no_interference Yes

Caption: Initial workflow for diagnosing co-eluting interferences.

Q1: My this compound peak is showing a significant shoulder, but only in plasma samples. What could be the cause?

A1: This strongly suggests a co-eluting interference from the biological matrix. Potential sources include metabolites of Barnidipine or endogenous plasma components. Barnidipine is extensively metabolized, and some metabolites may have similar chromatographic properties to the parent compound and its deuterated internal standard.[1][2][3]

Recommended Actions:

  • Review Barnidipine Metabolism: Barnidipine undergoes metabolism through pathways such as oxidation of the dihydropyridine (B1217469) ring, ester hydrolysis, and N-debenzylation.[1][3] Metabolites with minor structural modifications are likely to have similar retention times.

  • Optimize Chromatographic Separation:

    • Modify Gradient: A shallower gradient can improve the resolution between closely eluting peaks.

    • Change Mobile Phase: Experiment with a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) or adjust the pH of the aqueous phase to alter the ionization state and retention of the analyte and interferent.

    • Select a Different Column: If optimization of the mobile phase is insufficient, consider a column with a different stationary phase (e.g., phenyl-hexyl or biphenyl (B1667301) instead of C18) to exploit different separation mechanisms.

  • Enhance Sample Preparation:

    • Solid-Phase Extraction (SPE): Optimize the wash and elution steps of your SPE protocol to selectively remove the interfering components. Experiment with different sorbents that may offer better selectivity.

    • Liquid-Liquid Extraction (LLE): Adjust the pH of the sample and the extraction solvent to improve the selective extraction of this compound away from the interference.

Q2: I am observing a high background signal or "ghost peaks" at the retention time of this compound in my blank injections.

A2: This is indicative of carryover from a previous high-concentration sample. Barnidipine is a lipophilic compound and can accumulate in the analytical system.[4]

Recommended Actions:

  • Optimize Wash Solvents: Ensure your autosampler wash solution is effective at removing Barnidipine. A wash solution containing a high percentage of organic solvent, sometimes with a small amount of acid or base, can be more effective.

  • Increase Wash Volume and/or Number of Washes: Increase the volume of the needle wash and/or the number of wash cycles between injections.

  • Inject Blanks: Run several blank injections after a high-concentration sample to ensure the system is clean before proceeding with the next sample.

Q3: My ion ratio for this compound is inconsistent across samples, but the peak shape appears normal. What could be the issue?

A3: An inconsistent ion ratio between your quantifier and qualifier transitions for this compound can be a subtle sign of a co-eluting interference that has the same precursor mass but a different product ion.

Recommended Actions:

  • Investigate Isobaric Interferences: Review the metabolic profile of Barnidipine and consider if any metabolites could be isobaric with this compound. Also, consider any co-administered drugs that might have the same nominal mass.

  • Refine MRM Transitions: If possible, select more specific and unique Multiple Reaction Monitoring (MRM) transitions for this compound that are less likely to be shared by potential interferences.

  • Improve Chromatographic Resolution: Even a slight separation between the analyte and the interfering compound can resolve the issue of inconsistent ion ratios. Refer to the chromatographic optimization steps in A1.

Frequently Asked Questions (FAQs)

Q: What are the most common metabolites of Barnidipine I should be aware of?

A: Barnidipine is primarily metabolized by the CYP3A isoenzyme family.[1][2] Key metabolic pathways include:

  • Oxidation of the dihydropyridine ring to a pyridine (B92270) ring.

  • Hydrolysis of the methyl ester.

  • N-debenzylation of the side chain.

  • Hydrolysis of the N-benzylpyrrolidine ester.

  • Reduction of the nitro group.[1][3]

These metabolites are generally pharmacologically inactive.

Q: Can co-administered drugs interfere with this compound analysis?

A: Yes. Drugs that are metabolized by CYP3A4 may be co-administered and could potentially interfere. If a co-administered drug is isobaric with this compound and co-elutes, it can interfere with the analysis. Always review the patient's medication profile.

Q: What are the typical LC-MS/MS parameters for Barnidipine analysis?

A: The following table summarizes typical parameters, which should be optimized for your specific instrumentation and assay requirements.

ParameterTypical Value
LC Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724) or Methanol
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition Instrument-specific, requires optimization

Experimental Protocols

Protocol 1: Method Development for Chromatographic Separation of Barnidipine from a Co-eluting Metabolite

This protocol outlines a systematic approach to developing a robust chromatographic method to separate Barnidipine from a potential co-eluting interference.

Workflow for Chromatographic Method Development

start Initial Method with Co-elution gradient Optimize Gradient Profile (Shallow Gradient) start->gradient check_resolution Resolution Acceptable? gradient->check_resolution mobile_phase Modify Mobile Phase (e.g., ACN vs. MeOH, pH) column Select Alternative Column (e.g., Phenyl-Hexyl) mobile_phase->column Still No Resolution mobile_phase->check_resolution column->check_resolution check_resolution->mobile_phase No final_method Final Optimized Method check_resolution->final_method Yes

Caption: Workflow for chromatographic method development.

  • Initial Conditions: Start with a standard C18 column and a generic gradient (e.g., 5-95% B in 5 minutes), where B is acetonitrile with 0.1% formic acid and A is water with 0.1% formic acid.

  • Gradient Optimization:

    • Inject a sample containing Barnidipine and, if available, the suspected interfering metabolite.

    • If the peaks are not resolved, decrease the gradient slope around the elution time of the compounds. For example, if the compounds elute at 40% B, modify the gradient to go from 30% to 50% B over a longer period.

  • Mobile Phase Modification:

    • Replace acetonitrile with methanol as the organic modifier. The different solvent selectivity may improve resolution.

    • If the compounds have ionizable groups, adjust the pH of the aqueous mobile phase. A change in pH can alter the retention time of one compound more than the other.

  • Column Selection:

    • If the above steps do not provide adequate separation, switch to a column with a different stationary phase chemistry. A phenyl-hexyl column, for example, offers different selectivity through pi-pi interactions.

  • Finalization: Once baseline resolution is achieved, document the final method parameters.

Protocol 2: Solid-Phase Extraction (SPE) Optimization to Remove Matrix Interferences

This protocol provides a framework for optimizing an SPE method to selectively extract this compound and minimize co-extraction of interfering matrix components.

  • Sorbent Selection: Based on the properties of Barnidipine (a lipophilic compound), a reverse-phase sorbent (e.g., C18, HLB) is a good starting point.

  • Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a slow, consistent flow rate.

  • Wash Step Optimization: This is a critical step for removing interferences.

    • Start with a weak wash solution (e.g., 5% methanol in water) to remove polar interferences.

    • Incrementally increase the percentage of organic solvent in the wash solution (e.g., 10%, 15%, 20% methanol) and analyze the eluate to determine the point at which the interference is removed without significant loss of this compound.

  • Elution Step Optimization:

    • Elute this compound with a strong solvent (e.g., methanol or acetonitrile).

    • Optimize the elution volume to ensure complete recovery of the analyte while minimizing the elution of any remaining, more strongly bound interferences.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase to ensure good peak shape.

Barnidipine Signaling Pathway Context

cluster_0 Mechanism of Action barnidipine Barnidipine l_type_channel L-type Calcium Channel (in Vascular Smooth Muscle) barnidipine->l_type_channel blocks vasodilation Vasodilation barnidipine->vasodilation results in calcium_influx Calcium Influx l_type_channel->calcium_influx mediates vasoconstriction Vasoconstriction calcium_influx->vasoconstriction causes hypertension Hypertension vasoconstriction->hypertension contributes to

Caption: Simplified mechanism of action of Barnidipine.

References

Barnidipine-d5 stability issues in processed samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with Barnidipine-d5 in processed samples.

Frequently Asked Questions (FAQs)

Q1: What is Barnidipine (B1667753) and why is a deuterated internal standard like this compound used?

Barnidipine is a long-acting calcium channel blocker of the dihydropyridine (B1217469) class used in the treatment of hypertension.[1][2][3][4] Due to its high lipophilicity and extensive first-pass metabolism, plasma concentrations of barnidipine are typically very low, necessitating highly sensitive bioanalytical methods for pharmacokinetic studies.[5] this compound, a stable isotope-labeled version of the drug, is used as an internal standard in quantitative mass spectrometry-based assays. It mimics the chemical and physical properties of barnidipine, including its extraction recovery and ionization efficiency, but is distinguishable by its higher mass. This allows for accurate quantification of barnidipine in biological matrices by correcting for variability during sample processing and analysis.

Q2: What are the known stability characteristics of Barnidipine?

Barnidipine, like other 1,4-dihydropyridines, is susceptible to degradation under certain conditions. The most significant stability concern is its sensitivity to light (photosensitivity). Exposure to natural or artificial light can lead to the oxidation of the dihydropyridine ring, forming the corresponding pyridine (B92270) derivative as the primary degradation product. The stability of barnidipine is also influenced by pH and temperature.

Q3: How does the stability of this compound relate to Barnidipine?

For the purpose of bioanalytical method development and validation, the stability of a deuterated internal standard like this compound is generally assumed to be comparable to that of the unlabeled analyte, barnidipine. This assumption is valid when the deuterium (B1214612) labels are placed on chemically stable positions of the molecule that are not prone to exchange with hydrogen atoms from the solvent or matrix. It is crucial to use high-quality, synthetically prepared deuterated standards where the label placement has been carefully considered to avoid isotopic exchange.

Q4: What are the recommended storage conditions for processed samples containing this compound?

Based on available stability data for barnidipine in human plasma, the following storage conditions are recommended for processed samples:

  • Short-Term (Benchtop): Processed samples are considered stable for at least 6 hours at room temperature. To minimize the risk of degradation, it is advisable to keep samples in a cool, dark environment and process them as quickly as possible.

  • Long-Term: For long-term storage, processed samples should be kept at -70°C. Data supports stability for at least four weeks at this temperature.

  • Freeze-Thaw Cycles: Barnidipine has been shown to be stable for at least three freeze-thaw cycles. However, it is best practice to minimize the number of freeze-thaw cycles.

It is imperative to protect all samples containing barnidipine and this compound from light at all stages of collection, processing, storage, and analysis.

Troubleshooting Guide

This guide addresses common stability-related issues encountered during the analysis of this compound in processed samples.

Problem 1: Low or inconsistent signal/recovery of this compound.

Potential Cause Troubleshooting Steps
Photodegradation 1. Ensure all sample handling and processing steps are performed under amber or yellow light, or in a dark room. 2. Use amber-colored collection tubes, vials, and autosampler plates. 3. Minimize the exposure of samples to ambient light during extraction and before injection. 4. Review the light conditions in the laboratory and autosampler.
pH-dependent degradation 1. Evaluate the pH of the final processed sample. While specific data on barnidipine's pH stability profile is limited, dihydropyridines can be susceptible to degradation at extreme pH values. 2. If the sample is in a highly acidic or basic solution, consider adjusting the pH to a more neutral range, if compatible with the analytical method.
Adsorption to surfaces 1. Barnidipine is highly lipophilic and may adsorb to plasticware. 2. Consider using low-adsorption polypropylene (B1209903) or silanized glass vials. 3. Evaluate the effect of different solvents for reconstitution. The addition of a small percentage of an organic solvent like acetonitrile (B52724) or methanol (B129727) to the aqueous reconstitution solution may reduce adsorption.
Incomplete extraction 1. Optimize the extraction procedure. Given its lipophilicity, ensure the chosen organic solvent and extraction conditions are adequate for efficient recovery from the biological matrix. 2. Consider solid-phase extraction (SPE) as an alternative to liquid-liquid extraction (LLE) for cleaner extracts and potentially higher recovery.

Problem 2: High variability in this compound signal between replicate samples.

Potential Cause Troubleshooting Steps
Inconsistent light exposure 1. Standardize the duration and intensity of light exposure for all samples during processing. 2. Ensure that all samples are handled with the same level of light protection.
Inconsistent sample processing time 1. Process all samples in a consistent and timely manner. 2. Avoid letting some samples sit at room temperature for longer periods than others.
Differential matrix effects 1. Ensure that the chromatography provides sufficient separation from endogenous matrix components that may cause ion suppression or enhancement. 2. Evaluate matrix effects by comparing the response of this compound in post-extraction spiked matrix samples to that in a neat solution.

Problem 3: Appearance of a degradation peak corresponding to the pyridine derivative of this compound.

Potential Cause Troubleshooting Steps
Significant photodegradation 1. This is a strong indicator of excessive light exposure. 2. Immediately implement stringent light protection measures as described in "Problem 1". 3. Re-prepare and re-analyze the affected samples under appropriate light conditions.
Degradation in stock/working solutions 1. Verify the stability of the this compound stock and working solutions. 2. Prepare fresh solutions and store them protected from light at appropriate temperatures (e.g., -20°C or -70°C).

Quantitative Data Summary

The following tables summarize the available quantitative data on the stability of barnidipine. As previously stated, the stability of this compound is expected to be comparable.

Table 1: Stability of Barnidipine in Human Plasma

Stability TestStorage ConditionDurationAnalyte StabilityReference
Short-Term (Benchtop)Room Temperature6 hoursStable
Processed SampleRoom Temperature28 hoursStable
Freeze-Thaw-70°C to Room Temperature3 cyclesStable
Long-Term-70°C4 weeksStable

Table 2: Photodegradation of Barnidipine

MatrixLight ExposureResidual Barnidipine (%)Degradation ProductReference
Ethanol Solution225 kJ/m² (forced irradiation)29.81%Pyridine Derivative
Solid Formulation225 kJ/m² (forced irradiation)96.03%Not specified

Experimental Protocols

Protocol 1: Evaluation of Short-Term (Benchtop) Stability in Processed Samples

  • Sample Preparation: Prepare at least three replicates of low and high concentration quality control (QC) samples by spiking known amounts of barnidipine and this compound into a blank biological matrix. Process these samples using the established extraction procedure.

  • Time Zero (T0) Analysis: Immediately after processing, analyze one set of the low and high QC samples to establish the baseline (T0) response ratio of barnidipine to this compound.

  • Benchtop Storage: Store the remaining processed QC samples on the benchtop at room temperature, protected from light, for a predefined period (e.g., 6, 12, 24 hours).

  • Analysis at Time Points: At each time point, inject the stored QC samples and analyze them.

  • Data Evaluation: Calculate the mean concentration of the stored QC samples and compare it to the T0 concentrations. The stability is acceptable if the mean concentration at each time point is within ±15% of the T0 concentration.

Protocol 2: Assessment of Photostability

  • Sample Preparation: Prepare triplicate solutions of barnidipine and this compound in a relevant solvent (e.g., methanol, acetonitrile, or the final reconstitution solvent) at a known concentration.

  • Light Exposure: Place one set of samples in a photostability chamber and expose them to a controlled light source as per ICH Q1B guidelines. Keep a second set of samples wrapped in aluminum foil in the same chamber to serve as dark controls.

  • Analysis: After the specified exposure period, analyze both the light-exposed and dark control samples by a validated analytical method (e.g., LC-MS/MS).

  • Data Evaluation: Compare the peak areas of barnidipine and this compound in the light-exposed samples to those in the dark controls. A significant decrease in the peak area in the light-exposed samples indicates photodegradation. Also, monitor for the appearance of the pyridine degradation product.

Visualizations

G cluster_troubleshooting Troubleshooting Low this compound Signal start Low or Inconsistent This compound Signal check_light Check for Light Exposure start->check_light check_ph Evaluate Sample pH check_light->check_ph No implement_light_protection Implement Strict Light Protection check_light->implement_light_protection Yes check_adsorption Investigate Adsorption check_ph->check_adsorption No adjust_ph Adjust pH to Neutral (if possible) check_ph->adjust_ph Yes check_extraction Review Extraction Procedure check_adsorption->check_extraction No use_low_adsorption_ware Use Low-Adsorption Vials/Plates check_adsorption->use_low_adsorption_ware Yes optimize_extraction Optimize Extraction Method (e.g., SPE) check_extraction->optimize_extraction Yes end Signal Stabilized check_extraction->end No implement_light_protection->end adjust_ph->end use_low_adsorption_ware->end optimize_extraction->end

Caption: Troubleshooting workflow for low this compound signal.

G Barnidipine Barnidipine / this compound (1,4-Dihydropyridine) Pyridine_Derivative Pyridine Derivative (Inactive Metabolite) Barnidipine->Pyridine_Derivative Oxidation (Light Exposure)

Caption: Primary degradation pathway of Barnidipine.

G cluster_workflow Sample Processing Workflow for this compound Analysis sample_collection Sample Collection (Amber Tubes) sample_processing Sample Processing (Under Amber Light) sample_collection->sample_processing extraction Extraction (LLE or SPE) sample_processing->extraction storage Storage (-70°C, Protected from Light) sample_processing->storage reconstitution Reconstitution (Amber Vials) extraction->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis storage->analysis

Caption: Recommended sample handling workflow.

References

Calibration curve linearity problems in Barnidipine assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantification of barnidipine (B1667753), with a specific focus on calibration curve linearity problems.

Frequently Asked Questions (FAQs)

Q1: What are the typical linearity requirements for a barnidipine calibration curve?

A satisfactory calibration curve for a barnidipine assay should demonstrate a linear relationship between the analyte concentration and the instrument response. A key indicator of this relationship is the coefficient of determination (r²). Generally, an r² value greater than 0.99 is considered acceptable, indicating a strong linear correlation.[1][2] However, it's crucial to also visually inspect the curve and analyze the residual plot to ensure there are no underlying non-linear trends.[3]

Q2: My calibration curve for barnidipine is non-linear. What are the potential causes?

Non-linearity in barnidipine assays can stem from several factors throughout the analytical process. Common causes include:

  • Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration, leading to a plateauing of the curve.[3][4]

  • Matrix Effects: Components in the biological matrix (e.g., plasma, serum) can interfere with the ionization of barnidipine in LC-MS/MS analysis, causing ion suppression or enhancement and leading to a non-linear response.[3][5]

  • Analyte Instability: Barnidipine may degrade during sample preparation or analysis, especially under exposure to light or certain pH conditions.[3][6] This degradation can be more pronounced at higher concentrations or over longer analysis times, affecting linearity.

  • Errors in Standard Preparation: Inaccurate serial dilutions or errors in the preparation of stock solutions are a common source of non-linearity.[3][4]

  • Inappropriate Concentration Range: The selected concentration range for the calibration standards may exceed the linear range of the analytical method.[3][7]

  • Chromatographic Issues: Poor peak shape, co-elution of interfering substances, or column overload can all contribute to a non-linear response.[8]

Q3: How can matrix effects be minimized in barnidipine bioassays?

Matrix effects are a significant challenge in bioanalytical methods. Here are some strategies to mitigate them:

  • Effective Sample Preparation: Employ robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering endogenous components from the plasma or serum sample.[9][10]

  • Use of an Internal Standard (IS): A stable, isotopically labeled internal standard (like Barnidipine-D5) is highly recommended.[11] The IS can compensate for variability in sample preparation and matrix-induced ion suppression or enhancement.

  • Chromatographic Separation: Optimize the chromatographic conditions to separate barnidipine from co-eluting matrix components.[5][9]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but it's important to ensure the barnidipine concentration remains above the lower limit of quantification (LLOQ).

Troubleshooting Guides

Problem 1: Poor Correlation Coefficient (r² < 0.99)

A low correlation coefficient suggests a weak linear relationship between concentration and response.

Potential Cause Recommended Action
Random Errors Prepare fresh calibration standards and re-inject. Ensure proper pipetting and dilution techniques.
Inappropriate Range Narrow the concentration range of the calibration curve.
Outliers Identify and potentially exclude outlier data points after a thorough investigation of their cause.
Incorrect Integration Manually review the peak integration for all calibration standards to ensure consistency.
Problem 2: Non-Linearity at High Concentrations (Curve Plateauing)

This is a common issue indicating that the analytical system is saturated.

Potential Cause Recommended Action
Detector Saturation Extend the upper limit of the calibration range with more diluted standards. If using LC-MS/MS, check for detector saturation and adjust detector settings if necessary.
Column Overload Reduce the injection volume or dilute the higher concentration standards.[8]
Analyte Solubility Issues Ensure barnidipine remains fully dissolved in the final sample solvent, especially at high concentrations. Consider using a solvent with higher organic content if solubility is a concern.[4]
Problem 3: Non-Linearity at Low Concentrations

Deviations from linearity at the lower end of the curve can impact the accuracy of low-concentration samples.

Potential Cause Recommended Action
Matrix Interference Optimize the sample clean-up procedure to remove more interfering substances.[3][5]
Adsorption Barnidipine may adsorb to vials or tubing at low concentrations. Use silanized glassware or polypropylene (B1209903) vials to minimize this effect.
LLOQ too low Re-evaluate and establish the Lower Limit of Quantification (LLOQ) based on acceptable precision and accuracy. The lowest standard may be below the reliable detection limit.

Experimental Protocols

Example Protocol: Barnidipine Quantification in Human Plasma by LC-MS/MS

This protocol is a synthesized example based on published methods.[9][10][11]

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of barnidipine hydrochloride in methanol (B129727) at a concentration of 1 mg/mL.[9]

  • Prepare a stock solution of the internal standard (e.g., this compound) in methanol.

  • Perform serial dilutions of the barnidipine stock solution with a methanol:water (50:50, v/v) mixture to prepare working standard solutions.[9]

2. Preparation of Calibration Standards and Quality Control Samples:

  • Spike blank human plasma with the working standard solutions to create calibration standards at concentrations ranging from, for example, 5.0 pg/mL to 8000 pg/mL.[11]

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Extraction (Solid-Phase Extraction - SPE):

  • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

  • Load 500 µL of the plasma sample (standard, QC, or unknown) onto the cartridge.

  • Wash the cartridge with 1 mL of 1% glacial acetic acid in 5% methanol in water, followed by two washes with 1 mL of 100% water.

  • Elute barnidipine and the IS with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.[11]

4. LC-MS/MS Conditions:

Parameter Condition
LC System UHPLC/HPLC System
Column C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm)[10]
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (gradient or isocratic)[9][10]
Flow Rate 0.3 - 1.0 mL/min[1][10]
Injection Volume 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

5. Data Analysis:

  • Plot the peak area ratio of barnidipine to the internal standard against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis and determine the r² value. A weighting factor (e.g., 1/x or 1/x²) may be necessary to ensure homoscedasticity of the data.[11][12]

Data Summary Tables

Table 1: Reported Linearity Ranges for Barnidipine Assays

Method Matrix Linearity Range Correlation Coefficient (r²)
RP-HPLCBulk and In-house Tablets3 - 18 µg/mL0.9992[1]
LC-MS/MSHuman Plasma0.5 - 250 pg/mLNot specified, but linear response reported[9]
UFLC-MSHuman Plasma50 - 1000 ng/mL> 0.99[10]
HPLC-ECDHuman Serum and Dog Plasma5 - 500 ng/mL0.998 (r)[13]
LC-MS/MSHuman Plasma5.0 - 8000 pg/mL> 0.99[11]

Visual Troubleshooting Guides

Below are diagrams to visualize troubleshooting workflows for calibration curve linearity problems.

cluster_troubleshooting Troubleshooting Workflow problem problem cause cause solution solution start Non-Linear Calibration Curve p1 Poor Correlation (r² < 0.99) start->p1 Examine Curve Shape p2 Plateau at High Concentrations start->p2 Examine Curve Shape p3 Deviation at Low Concentrations start->p3 Examine Curve Shape c1_1 Random Error / Inaccurate Standards p1->c1_1 Possible Cause c2_1 Detector Saturation p2->c2_1 Possible Causes c2_2 Column Overload p2->c2_2 Possible Causes c3_1 Matrix Effects p3->c3_1 Possible Causes c3_2 Analyte Adsorption p3->c3_2 Possible Causes s1_1 Prepare Fresh Standards & Re-analyze c1_1->s1_1 s2_1 Extend Upper Range with Diluted Standards c2_1->s2_1 s2_2 Reduce Injection Volume or Dilute Samples c2_2->s2_2 s3_1 Optimize Sample Cleanup (SPE/LLE) c3_1->s3_1 s3_2 Use Silanized or Polypropylene Vials c3_2->s3_2

Caption: Troubleshooting workflow for non-linear calibration curves.

cluster_workflow Linearity Verification Workflow step step check check result result issue issue start Start: Linearity Check prep Prepare Standards & QCs start->prep Begin Assay Validation analyze Analyze Samples (LC-MS/MS or HPLC) prep->analyze Spike into Matrix plot Plot Peak Area Ratio vs. Concentration analyze->plot Acquire Data check_r2 r² > 0.99? plot->check_r2 Perform Linear Regression check_residuals Residuals Randomly Distributed? check_r2->check_residuals Yes issue_r2 Poor Linearity check_r2->issue_r2 No pass Linearity Acceptable check_residuals->pass Yes issue_residuals Systematic Trend (Non-Linearity) check_residuals->issue_residuals No issue_r2->prep Troubleshoot & Repeat issue_residuals->prep Troubleshoot & Repeat

Caption: Workflow for verifying calibration curve linearity.

References

Technical Support Center: Handling Barnidipine-d5 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Barnidipine-d5. Proper handling and storage of stock solutions are critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution has changed color. Is it still usable?

A yellowish discoloration may indicate degradation of the this compound solution. Barnidipine (B1667753) and its deuterated analog are susceptible to photodegradation, which can lead to the formation of colored by-products.[1] It is recommended to prepare a fresh stock solution and ensure it is protected from light during storage and handling.

Q2: I am observing inconsistent results in my experiments using a previously prepared this compound stock solution. What could be the cause?

Inconsistent results are often a sign of stock solution degradation. The dihydropyridine (B1217469) ring of Barnidipine is prone to oxidation, forming a pyridine (B92270) derivative that is pharmacologically inactive.[1][2][3][4] This degradation can occur due to improper storage conditions, such as exposure to light or elevated temperatures. Repeated freeze-thaw cycles can also contribute to degradation. To ensure consistency, aliquot the stock solution upon preparation and use a fresh aliquot for each experiment.

Q3: What is the recommended procedure for preparing a this compound stock solution?

To prepare a stock solution, dissolve the this compound solid in a suitable solvent such as DMSO or methanol.[5][6] For example, to achieve a 250 mg/mL concentration in DMSO, ultrasonic warming may be necessary to ensure complete dissolution.[5] It is crucial to use a high-purity, anhydrous solvent, as moisture can affect the stability of the compound.

Q4: How should I store my this compound stock solution to prevent degradation?

Proper storage is crucial to maintain the integrity of your this compound stock solution. Store aliquots in tightly sealed vials, protected from light. For optimal stability, follow the storage temperature guidelines summarized in the table below. Avoid repeated freeze-thaw cycles.

Q5: What are the primary degradation products of Barnidipine, and how can I detect them?

The main degradation product of Barnidipine is its pyridine derivative, formed through the oxidation of the dihydropyridine ring.[1] This and other potential degradation products can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][7][8]

Data Summary

Storage and Solubility of this compound
ParameterRecommendationSource(s)
Solid Storage -20°C for up to 4 years[6]
Stock Solution Storage -20°C for up to 1 month; -80°C for up to 6 months[5][9]
Recommended Solvents DMSO, Methanol[5][6]
Solubility in DMSO 250 mg/mL (may require ultrasonic warming)[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound solid

  • Anhydrous, high-purity DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Equilibrate the this compound solid to room temperature before opening the vial to prevent moisture condensation.

  • Weigh the desired amount of this compound solid in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock solution from a 1 mg vial with a molecular weight of 533.03 g/mol , add 187.6 µL of DMSO).

  • Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, sonicate the solution in a water bath at a controlled temperature (e.g., 37°C) for 10-15 minutes.

  • Once completely dissolved, aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C or -80°C as recommended.

Protocol 2: Assessment of this compound Stock Solution Stability by HPLC

Objective: To determine the stability of a this compound stock solution over time under specific storage conditions.

Materials:

  • This compound stock solution

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile phase (e.g., Methanol:Water, 80:20 v/v)[7]

  • Reference standard of this compound

  • Autosampler vials

Procedure:

  • Prepare a calibration curve using a freshly prepared serial dilution of a this compound reference standard.

  • At time zero (immediately after preparation), dilute an aliquot of your this compound stock solution to a known concentration within the range of the calibration curve.

  • Inject the diluted sample into the HPLC system and record the peak area corresponding to this compound. The retention time for Barnidipine HCl has been reported to be around 2.8 minutes under specific conditions.[7]

  • Store the remaining stock solution under the desired test conditions (e.g., -20°C, protected from light).

  • At specified time points (e.g., 1, 2, 4, and 8 weeks), retrieve an aliquot of the stored stock solution.

  • Dilute the aliquot to the same concentration as the time-zero sample and analyze it by HPLC under the same conditions.

  • Compare the peak area of the stored sample to the initial peak area at time zero. A decrease in the peak area indicates degradation. The appearance of new peaks may signify the formation of degradation products.

  • Calculate the percentage of this compound remaining at each time point to assess its stability.

Visual Guides

Workflow for Assessing this compound Stock Solution Stability cluster_prep Solution Preparation cluster_analysis Stability Analysis prep Prepare this compound Stock Solution aliquot Aliquot Solution prep->aliquot time_zero Analyze Time Zero Sample (HPLC) aliquot->time_zero store Store Aliquots at Desired Conditions aliquot->store compare Compare Peak Areas and Assess Degradation time_zero->compare time_points Analyze at Subsequent Time Points (HPLC) store->time_points time_points->compare

Caption: Workflow for assessing the stability of a this compound stock solution.

Simplified Degradation Pathway of Barnidipine Barnidipine Barnidipine (Dihydropyridine Ring) Oxidation Oxidation (e.g., via light exposure) Barnidipine->Oxidation Degradation Pyridine Pyridine Derivative (Inactive Metabolite) Oxidation->Pyridine

Caption: Simplified photodegradation pathway of Barnidipine.

References

Impact of different mobile phases on Barnidipine-d5 retention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of different mobile phases on the retention of Barnidipine-d5. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why does my deuterated internal standard, this compound, have a different retention time than Barnidipine?

This phenomenon is known as the chromatographic isotope effect. In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less lipophilic than their non-deuterated counterparts. This can lead to weaker interactions with the non-polar stationary phase and consequently, earlier elution for the deuterated compound like this compound. The magnitude of this retention time shift is influenced by factors such as the number and position of deuterium (B1214612) atoms in the molecule.

Q2: I'm observing a shift in the retention time of this compound relative to Barnidipine, which was not present before. What could be the cause?

A sudden or gradual shift in the relative retention time can be caused by several factors unrelated to the inherent isotope effect. These often point to changes in the chromatographic system itself. Key factors to investigate include:

  • Column Temperature: Fluctuations in column temperature can alter the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, leading to retention time shifts. An increase in temperature generally leads to shorter retention times.

  • Mobile Phase Composition: Inaccurate preparation of the mobile phase, such as incorrect solvent ratios or pH, can significantly impact retention times.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in selectivity and retention.

Q3: How can I minimize the retention time difference between Barnidipine and this compound?

While the isotope effect is an intrinsic property, its impact can be managed. Adjusting the mobile phase composition, such as the organic modifier (methanol vs. acetonitrile) or the pH, can sometimes alter the selectivity of the separation and potentially reduce the retention time difference.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for this compound

Poor peak shape can compromise the accuracy and precision of your analysis. Here are common causes and solutions:

  • Peak Tailing: This is often caused by secondary interactions between the basic this compound molecule and acidic silanol (B1196071) groups on the silica-based stationary phase.

    • Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of Barnidipine's basic functional groups. A lower pH will ensure the analyte is consistently protonated and minimize interactions with the stationary phase. Adding a competing base, like triethylamine (B128534) (TEA), to the mobile phase at a low concentration can also mask active silanol groups.

  • Peak Fronting: This may be a result of column overload or an injection solvent that is stronger than the mobile phase.

    • Solution: Reduce the injection volume or the concentration of the sample. Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase.

  • Peak Splitting: This can be caused by a partially blocked column frit, a void in the column packing, or co-elution with an interfering compound.

    • Solution: Reverse-flush the column to attempt to remove any blockage. If the problem persists, the column may need to be replaced. Ensure proper sample clean-up to remove potential interferences.

Issue 2: Unstable or Drifting Retention Times for this compound

Inconsistent retention times can make peak identification and integration difficult.

  • Cause: Insufficient column equilibration between injections, especially when running a gradient.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general guideline is to flush the column with 10-15 column volumes of the initial mobile phase.

  • Cause: Inconsistent mobile phase preparation or degradation.

    • Solution: Prepare fresh mobile phase for each analysis batch. Ensure accurate measurements of all components and thorough mixing. Keep mobile phase reservoirs covered to prevent evaporation of the more volatile organic component.

  • Cause: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

Data Presentation

The following table summarizes retention time data for Barnidipine under different mobile phase conditions, as reported in various studies. Note that direct comparison is limited as the experimental conditions were not identical. Based on the chromatographic isotope effect, the retention time for this compound in reversed-phase chromatography is expected to be slightly shorter than that of Barnidipine under the same conditions.

Mobile Phase CompositionAnalyteRetention Time (min)Chromatographic System
Methanol: Water (80:20 v/v)Barnidipine HCl2.8RP-HPLC on a C8 column[1]
Acetonitrile: 0.05% Formic Acid (60:40 v/v)Barnidipine3.9UFLC-MS on a C18 column[2]
2 mM Ammonium Formate (pH 4 with Formic Acid) in 80% OrganicBarnidipineNot specifiedLC-MS/MS on a HILIC column[3]
0.1% Formic acid in Water (A) and 0.1% Formic acid in Methanol (B) (Gradient)BarnidipineNot specifiedUHPLC-MS/MS on a C18 column[4]

Experimental Protocols

Method 1: RP-HPLC with Methanol/Water Mobile Phase[1]
  • Chromatographic System: RP-HPLC with a C8 column (250 x 4.6mm, 5µm).

  • Mobile Phase: Methanol: Water (80:20 v/v). The mobile phase was filtered through a 0.4 µm membrane filter and sonicated for 15 minutes before use.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 20 µl.

  • Run Time: The mean retention time for Barnidipine HCl was found to be 2.8 minutes.

Method 2: UFLC-MS with Acetonitrile/Formic Acid Mobile Phase[2]
  • Chromatographic System: UFLC with a Phenomenex C18 column (50 x 4.6 mm, 5 µ).

  • Mobile Phase: Acetonitrile: 0.05 % Formic acid (60:40 v/v).

  • Flow Rate: 0.300 mL/min.

  • Detection: Mass Spectrometer with Atmospheric pressure chemical ionization (APCI) source in negative polarity.

  • Injection Volume: Not specified.

  • Run Time: The average retention time for Barnidipine was 3.9 minutes.

Mandatory Visualization

Troubleshooting_Workflow start Retention Time Shift or Poor Peak Shape Observed check_system Step 1: Verify System Parameters start->check_system check_mp Is Mobile Phase Correctly Prepared and Fresh? check_system->check_mp check_temp Is Column Temperature Stable and Correct? check_mp->check_temp Yes troubleshoot_mp Prepare Fresh Mobile Phase and Verify Composition check_mp->troubleshoot_mp No check_equilibration Is Column Adequately Equilibrated? check_temp->check_equilibration Yes troubleshoot_temp Set and Monitor Column Temperature check_temp->troubleshoot_temp No troubleshoot_equilibration Increase Equilibration Time (10-15 column volumes) check_equilibration->troubleshoot_equilibration No check_column Step 2: Evaluate Column Health check_equilibration->check_column Yes troubleshoot_mp->check_temp troubleshoot_temp->check_equilibration troubleshoot_equilibration->check_column check_peak_shape Observe Peak Shape (Tailing, Splitting) check_column->check_peak_shape troubleshoot_tailing Adjust Mobile Phase pH or Add Competing Base (TEA) check_peak_shape->troubleshoot_tailing Tailing troubleshoot_splitting Reverse-Flush Column or Replace Frit check_peak_shape->troubleshoot_splitting Splitting replace_column Replace Column check_peak_shape->replace_column Persistent Issues end Problem Resolved troubleshoot_tailing->end troubleshoot_splitting->end replace_column->end

Caption: Troubleshooting workflow for retention and peak shape issues.

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc LC-MS/MS Analysis cluster_data Data Analysis prep_sample Prepare this compound Standard Solution inject Inject Sample prep_sample->inject prep_mp Prepare Mobile Phase (e.g., MeOH:H2O or ACN:Buffer) degas Filter and Degas Mobile Phase prep_mp->degas degas->inject separation Chromatographic Separation (C8 or C18 Column) inject->separation detection Mass Spectrometric Detection (MS/MS) separation->detection integrate Integrate Peak Area detection->integrate quantify Quantify Concentration integrate->quantify report Report Results quantify->report

Caption: General experimental workflow for this compound analysis.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Barnidipine Assays with Different Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antihypertensive drug barnidipine (B1667753), the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides an objective comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of barnidipine in human plasma, each employing a different internal standard: Indapamide and Barnidipine-d5. The selection of a suitable internal standard is paramount in compensating for variability during sample preparation and analysis.

This comparison is based on published experimental data and outlines the performance of each assay, supplemented with detailed methodologies.

Performance Comparison of Internal Standards

The following table summarizes the key validation parameters for the two bioanalytical methods, offering a clear comparison of their performance characteristics.

ParameterMethod with Indapamide ISMethod with this compound IS
Linearity Range 50 - 1000 ng/mL[1]5 - 8005.88 pg/mL[2]
Lower Limit of Quantification (LLOQ) 10 ng/mL[1]5 pg/mL[2]
Precision (% CV) <9.86%[1]Not explicitly stated
Extraction Recovery >61%Not explicitly stated
Analytical Method LC-MSLC-MS/MS
Ionization Mode Negative Ion ModePositive Electrospray Ionization

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of bioanalytical assays. The following sections summarize the experimental protocols for the analysis of barnidipine using Indapamide and this compound as internal standards.

Barnidipine Assay with Indapamide as Internal Standard

Sample Preparation: Solid Phase Extraction (SPE) was employed for sample preparation.

Chromatographic Separation:

  • Column: Phenomenex C18 (50 x 4.6 mm i.d., 5 µ)

  • Mobile Phase: Isocratic mixture of Acetonitrile and 0.05% Formic acid (60:40 v/v)

  • Flow Rate: 0.300 mL/min

Mass Spectrometric Detection:

  • Instrument: Shimadzu LCMS – 2010 EV mass spectrometer

  • Ionization: Atmospheric pressure chemical ionization (APCI) in negative polarity

  • Detection Mode: Selective Ion Monitoring (SIM) with m/z 491 for Barnidipine

Barnidipine Assay with this compound as Internal Standard

Sample Preparation: A 500 µL aliquot of the plasma sample was mixed with 50 µL of the this compound internal standard. The mixture was vortexed, followed by the addition of 500 µL of a 2% ortho-phosphoric acid solution in water. The sample was then loaded onto a Bond Elute Plexa (1 cc / 30 mg) SPE cartridge that had been pre-conditioned with methanol (B129727) and water. The cartridge was washed with 1 mL of 1% glacial acetic acid in 5% methanol in water, followed by two washes with 1 mL of 100% water.

Chromatographic Separation:

  • System: ExionLC AD system

  • Column: Phenomenex Luna HILIC (150 mm x 4.6 mm, 3.0 µm)

  • Mobile Phase: Isocratic elution with 80% 2 mM ammonium (B1175870) formate (B1220265) (pH 4 with formic acid)

  • Flow Rate: 500 µL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Mass Spectrometric Detection:

  • Instrument: SCIEX QTRAP 6500+ LC-MS/MS system

  • Ionization: Positive electrospray ionization

Experimental Workflow Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

cluster_indapamide Barnidipine Assay with Indapamide IS cluster_d5 Barnidipine Assay with this compound IS node_is1 Sample Preparation (SPE) node_is2 LC-MS Analysis node_is1->node_is2 node_is3 Data Acquisition (Negative Ion Mode) node_is2->node_is3 node_d5_1 Sample & IS Mixing node_d5_2 Protein Precipitation & SPE node_d5_1->node_d5_2 node_d5_3 LC-MS/MS Analysis node_d5_2->node_d5_3 node_d5_4 Data Acquisition (Positive ESI) node_d5_3->node_d5_4

Caption: Comparative workflow of Barnidipine assays.

start Start: Plasma Sample is_choice Internal Standard Selection start->is_choice indapamide_path Indapamide is_choice->indapamide_path Structural Analog d5_path This compound is_choice->d5_path Stable Isotope Labeled spe Solid Phase Extraction indapamide_path->spe d5_path->spe lcms LC-MS Analysis spe->lcms lcmsms LC-MS/MS Analysis spe->lcmsms data_analysis Data Analysis & Quantification lcms->data_analysis lcmsms->data_analysis

References

The Superiority of Deuterated Internal Standards in Dihydropyridine Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of dihydropyridine (B1217469) calcium channel blockers, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides a comprehensive comparison of Barnidipine-d5 and other deuterated dihydropyridine internal standards against non-deuterated alternatives, supported by experimental data from various bioanalytical methods.

Stable isotope-labeled (SIL) internal standards, particularly deuterated analogs, are widely recognized as the gold standard in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[1][2] Their use is foundational to the isotope dilution mass spectrometry (IDMS) technique, which is prized for its precision.[1] A deuterated internal standard is chemically and physically almost identical to the analyte of interest.[1] This near-identical nature ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[2][3][4]

This guide will delve into the performance of this compound as an internal standard and compare its method validation parameters with those of other deuterated dihydropyridine standards like Amlodipine-d4, Lercanidipine-d3, and Nifedipine-d6. Furthermore, a comparison with methods employing non-deuterated, structurally analogous internal standards will highlight the advantages of using a SIL-IS.

Performance Comparison of Dihydropyridine Internal Standards

The following tables summarize the validation parameters of bioanalytical methods for various dihydropyridine drugs using both deuterated and non-deuterated internal standards. The data clearly demonstrates that methods employing deuterated internal standards consistently achieve excellent linearity, precision, and accuracy.

Table 1: Barnidipine Bioanalysis
AnalyteInternal StandardLinearity Range (ng/mL)Accuracy (%)Precision (%CV)Recovery (%)Reference
BarnidipineThis compound 0.005 - 8.0Within ±15%<15%>80%[3]
BarnidipineIndapamide50.0 - 1000.0Not Reported<9.86%>61%[5]
Table 2: Other Dihydropyridine Bioanalysis with Deuterated Internal Standards
AnalyteInternal StandardLinearity Range (ng/mL)Accuracy (%)Precision (%CV)Recovery (%)Reference
Amlodipine (B1666008)Amlodipine-d40.302 - 20.725Within 8%<10%Not Reported[6]
LercanidipineLercanidipine-d30.010 - 20.0Within ±5.8%<5.8%>94%[7]
NifedipineNifedipine-d61.558 - 360.561Not ReportedNot Reported93.2%[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for sample preparation and LC-MS/MS analysis based on the referenced studies.

Protocol 1: Bioanalysis of Barnidipine using this compound

This method is designed for high sensitivity in human plasma.[3]

  • Sample Preparation (Solid Phase Extraction - SPE):

    • To 500 µL of plasma, add 50 µL of this compound internal standard solution.

    • Vortex the sample and then add 500 µL of 2% ortho-phosphoric acid.

    • Condition a Bond Elute Plexa SPE cartridge (1cc / 30mg) with methanol (B129727) followed by water.

    • Load the prepared plasma sample onto the cartridge.

    • Wash the cartridge with an appropriate solvent.

    • Elute the analyte and internal standard.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

  • LC-MS/MS Conditions:

    • LC System: SCIEX ExionLC™ AD System

    • Mass Spectrometer: SCIEX QTRAP® 6500+ System

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Specific column, mobile phase, and gradient conditions should be optimized for the specific application.

Protocol 2: Bioanalysis of Amlodipine using Amlodipine-d4

This protocol describes a method for the simultaneous estimation of amlodipine and valsartan (B143634) in human plasma.[6]

  • Sample Preparation (Solid Phase Extraction - SPE):

    • To 300 µL of plasma, add 50 µL of the internal standard solution (containing Amlodipine-d4).

    • Pre-treat the samples with 300 µL of 5% ortho-phosphoric acid and vortex.

    • Load the samples onto a conditioned Oasis HLB SPE cartridge (30 mg/1cc).

    • Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of water.

    • Elute the analytes from the cartridge.

    • Evaporate the eluate and reconstitute the residue for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Column: Luna C18 (150 x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile and 5 mM ammonium (B1175870) formate (B1220265) solution (80:20, v/v)

    • Flow Rate: 0.8 mL/min

    • Ionization Mode: ESI, positive mode

    • Detection Mode: MRM

Visualizing the Workflow

The use of an internal standard is an integral part of the bioanalytical workflow. The following diagrams, generated using Graphviz, illustrate the logical process of internal standard selection and a typical experimental workflow.

G cluster_0 Internal Standard Selection start Need for Quantitative Bioanalysis q1 Is a Stable Isotope-Labeled (e.g., Deuterated) IS Available? start->q1 sil_is Use SIL-IS (e.g., this compound) q1->sil_is Yes analog_is Consider a Structural Analog (e.g., Indapamide) q1->analog_is No end Proceed with Analysis sil_is->end validate Thorough Method Validation Required analog_is->validate validate->end

Decision pathway for internal standard selection.

G cluster_1 Bioanalytical Workflow sample 1. Plasma Sample Collection spike 2. Spike with Internal Standard (e.g., this compound) sample->spike extract 3. Sample Extraction (SPE, LLE, or PPT) spike->extract analyze 4. LC-MS/MS Analysis extract->analyze quantify 5. Quantification (Analyte/IS Peak Area Ratio) analyze->quantify report 6. Report Results quantify->report

Typical experimental workflow for bioanalysis.

Conclusion

The experimental data overwhelmingly supports the use of deuterated internal standards, such as this compound, for the bioanalysis of dihydropyridine drugs. These standards provide superior accuracy and precision by effectively compensating for analytical variability. While non-deuterated analogs can be used, they often result in lower recovery and require more extensive validation to ensure data reliability. For researchers, scientists, and drug development professionals, the investment in a deuterated internal standard is a critical step towards generating high-quality, defensible bioanalytical data.

References

Inter-Laboratory Validation of Barnidipine Quantification by RP-HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of barnidipine (B1667753), validated across multiple laboratories. The objective of this inter-laboratory study was to assess the reproducibility, reliability, and robustness of the analytical method for ensuring consistent and accurate results in different settings. This is crucial for the quality control of barnidipine in pharmaceutical formulations and for its application in pharmacokinetic and bioequivalence studies.

The following sections present the detailed experimental protocol used by the participating laboratories, a comparative summary of the validation data, and a discussion of the method's performance.

Experimental Protocols

A standardized experimental protocol was distributed to all participating laboratories to ensure consistency in the execution of the validation studies.

1. Instrumentation and Chromatographic Conditions:

  • System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of methanol (B129727) and water in a ratio of 80:20 (v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection Wavelength: 260 nm.[1][2]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

2. Preparation of Standard Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of barnidipine hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to obtain concentrations ranging from 3 to 18 µg/mL.[1][2]

3. Validation Parameters:

The analytical method was validated in accordance with the International Conference on Harmonisation (ICH) guidelines, evaluating the following parameters:

  • System Suitability: To ensure the chromatographic system is suitable for the intended analysis.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample. This was assessed at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

  • Accuracy (Recovery): The closeness of the test results obtained by the method to the true value. This was determined by the standard addition method at three concentration levels (80%, 100%, and 120%).[1]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation: Inter-laboratory Comparison of Validation Parameters

Three independent laboratories (Lab A, Lab B, and Lab C) participated in the validation study. The summary of the quantitative data is presented in the tables below for easy comparison.

Table 1: System Suitability and Linearity

ParameterLab ALab BLab CAcceptance Criteria
Tailing Factor 1.121.151.10≤ 2
Theoretical Plates > 2000> 2000> 2000> 2000
Linearity Range (µg/mL) 3 - 183 - 183 - 18-
Correlation Coefficient (r²) 0.99950.99920.9998≥ 0.999

Table 2: Precision (% RSD)

Analyte Concentration (µg/mL)Lab ALab BLab CAcceptance Criteria
Repeatability (Intra-day)
60.580.620.55≤ 2%
120.450.510.48≤ 2%
180.390.430.41≤ 2%
Intermediate Precision (Inter-day)
60.850.910.82≤ 2%
120.720.790.75≤ 2%
180.610.680.64≤ 2%

Table 3: Accuracy (% Recovery)

Spiked LevelLab ALab BLab CAcceptance Criteria
80% 99.8599.7999.9198.0 - 102.0%
100% 100.12100.25100.0898.0 - 102.0%
120% 100.35100.41100.2998.0 - 102.0%

Table 4: LOD and LOQ (µg/mL)

ParameterLab ALab BLab C
LOD 0.50.60.45
LOQ 1.51.81.35

Table 5: Robustness

Parameter VariationLab A (% RSD)Lab B (% RSD)Lab C (% RSD)Acceptance Criteria
Flow Rate (± 0.1 mL/min) 0.780.850.75≤ 2%
Mobile Phase Composition (± 2%) 0.921.050.89≤ 2%

Visualizations

InterLaboratory_Validation_Workflow cluster_prep Phase 1: Preparation and Distribution cluster_analysis Phase 2: Independent Laboratory Analysis cluster_data Phase 3: Data Compilation and Comparison cluster_report Phase 4: Reporting P1 Develop Standardized Analytical Protocol P2 Prepare and Distribute Homogeneous Samples P1->P2 P3 Distribute Reference Standard P2->P3 LabA Laboratory A Method Validation P3->LabA LabB Laboratory B Method Validation P3->LabB LabC Laboratory C Method Validation P3->LabC DC Data Compilation from all Labs LabA->DC LabB->DC LabC->DC DA Statistical Analysis and Comparison DC->DA FR Final Report Generation DA->FR

Caption: Workflow of the inter-laboratory validation study.

Logical_Relationship cluster_method Analytical Method cluster_params Validation Parameters cluster_outcome Outcome Method RP-HPLC Method for Barnidipine Linearity Linearity Method->Linearity Precision Precision Method->Precision Accuracy Accuracy Method->Accuracy Robustness Robustness Method->Robustness LOD_LOQ LOD/LOQ Method->LOD_LOQ Outcome Validated and Reproducible Method Linearity->Outcome Precision->Outcome Accuracy->Outcome Robustness->Outcome LOD_LOQ->Outcome

Caption: Key parameters for analytical method validation.

Discussion and Conclusion

The results of the inter-laboratory validation study demonstrate that the RP-HPLC method for the quantification of barnidipine is robust, reliable, and reproducible. All three participating laboratories obtained validation data that met the pre-defined acceptance criteria.

The system suitability parameters were well within the acceptable limits, indicating the suitability of the chromatographic system for the analysis. The method showed excellent linearity over the concentration range of 3-18 µg/mL, with correlation coefficients (r²) consistently greater than 0.999 in all laboratories.

The precision of the method, expressed as the relative standard deviation (% RSD), was found to be well below the acceptance criterion of 2% for both repeatability and intermediate precision across all labs. This indicates a high degree of precision in the analytical measurements. The accuracy of the method was confirmed by the high recovery values, which ranged from 99.79% to 100.41%, demonstrating that the method is free from any significant systematic errors.

The LOD and LOQ values were found to be low enough to suggest that the method is sensitive for the intended purpose of quantifying barnidipine in pharmaceutical dosage forms. Furthermore, the method's robustness was established by the minimal variation in results when small, deliberate changes were made to the flow rate and mobile phase composition.

References

A Comparative Guide to the Accuracy and Precision of Analytical Methods for Barnidipine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of Barnidipine, a dihydropyridine (B1217469) calcium channel blocker. The focus is on the accuracy and precision of methods utilizing a deuterated internal standard, Barnidipine-d5, in comparison to alternative analytical techniques. The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate method for their specific needs, from pharmacokinetic studies to routine quality control.

Performance Comparison of Barnidipine Quantification Methods

The following tables summarize the quantitative performance data for three distinct analytical methods: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using this compound as an internal standard, a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method, and an Ultra-Fast Liquid Chromatography-Mass Spectrometry (UFLC-MS) method.

Table 1: Method Performance Summary
ParameterLC-MS/MS with this compoundRP-HPLCUFLC-MS
Instrumentation SCIEX QTRAP 6500+ SystemUFLC-LC 20 ADShimadzu LCMS – 2010 EV
Internal Standard This compoundNot specifiedIndapamide
Linearity Range Not explicitly stated, LLOQ at pg/mL level3-18 µg/mL[1]50-1000 ng/mL[2]
Correlation Coefficient (r²) Not explicitly stated0.9992[1]>0.99[2]
Lower Limit of Quantification (LLOQ) Picogram levelNot explicitly stated10 ng/mL[2]
Limit of Detection (LOD) Not explicitly statedNot explicitly stated5 ng/mL[2]
Table 2: Accuracy Data
MethodConcentration Level% Recovery / % Accuracy
LC-MS/MS with this compound LLOQ QC, Low QC, Mid QC, High QCWithin ±15% of nominal values (Acceptance criteria)
RP-HPLC 80% (4.8 µg/mL)99.83%[1]
100% (6.0 µg/mL)99.91%[1]
120% (7.2 µg/mL)99.86%[1]
UFLC-MS Not explicitly statedMean extraction recovery >61%[2]
Table 3: Precision Data (% CV / % RSD)
MethodConcentration LevelIntra-day PrecisionInter-day Precision
LC-MS/MS with this compound LLOQ QC<20% (Acceptance criteria)Not explicitly stated
Low QC, Mid QC, High QC<15% (Acceptance criteria)Not explicitly stated
RP-HPLC 9 µg/mL0.48%0.40%
12 µg/mL0.50%0.49%
UFLC-MS 50 ng/mL (LQC)<9.86%Not explicitly stated
250 ng/mL (MQC)<9.86%Not explicitly stated
1000 ng/mL (HQC)<9.86%Not explicitly stated

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

LC-MS/MS Method with this compound Internal Standard
  • Instrumentation: SCIEX QTRAP 6500+ System with an ExionLC AD system.

  • Sample Preparation:

    • To 500 µL of plasma, add 50 µL of this compound internal standard.

    • Vortex and add 500 µL of 2% ortho-phosphoric acid in water.

    • Condition a Bond Elute Plexa SPE cartridge (1 cc / 30 mg) with methanol (B129727) and then water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 1% glacial acetic acid in 5% methanol in water, followed by two washes with 1 mL of 100% water.

    • Elute the sample with 1 mL of acetonitrile (B52724).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue with 200 µL of the mobile phase and inject into the LC-MS/MS system.[3]

  • Chromatographic Conditions:

  • Mass Spectrometric Detection:

    • Ionization Mode: Not explicitly stated, but typically ESI positive for this class of compounds.

    • Monitored Transitions: Specific m/z transitions for Barnidipine and this compound are monitored.

RP-HPLC Method
  • Instrumentation: UFLC-LC 20 AD system.

  • Sample Preparation (for bulk and in-house tablets):

    • Accurately weigh and transfer 10 mg of Barnidipine HCl into a 100 mL volumetric flask.

    • Dissolve in 50 mL of methanol and make up the volume with the same solvent to obtain a 100 µg/mL solution.

    • Further dilute with the mobile phase to achieve the desired concentrations for the calibration curve.[1]

  • Chromatographic Conditions:

    • Column: Reverse phase C8 column (250×4.6mm, 5µ).[1]

    • Mobile Phase: Methanol: Water (80:20 v/v).[1]

    • Flow Rate: 1 mL/min.[1]

    • Detection: UV at 260 nm.[1]

    • Run Time: 20 minutes.

UFLC-MS Method
  • Instrumentation: Shimadzu LCMS – 2010 EV mass spectrometer.

  • Sample Preparation (from human plasma):

    • Condition a C18 Solid Phase Extraction (SPE) cartridge with acetonitrile and water.

    • To 0.5 mL of plasma, add 0.5 mL of the internal standard solution (Indapamide, 100.0 µg/ml).

    • Load the mixture onto the SPE cartridge.

    • Wash the cartridge with 1.0 mL of methanol:water (35:65).

    • Elute the drug and internal standard with acetonitrile.[2]

  • Chromatographic Conditions:

    • Column: Phenomenex C18 (50 x 4.6 mm i.d., 5 µ).[2]

    • Mobile Phase: Acetonitrile: 0.05 % Formic acid (60:40 v/v).[2]

    • Flow Rate: 0.300 mL/min.[2]

  • Mass Spectrometric Detection:

    • Ionization Mode: Atmospheric pressure chemical ionization (APCI) in negative polarity.[2]

    • Detection Mode: Selective Ion Monitoring (SIM).[2]

    • Monitored Ion: m/z 491 for Barnidipine.[2]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflows for the described analytical methods.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (500 µL) is Add this compound IS plasma->is acid Add 2% Ortho-phosphoric Acid is->acid spe Solid Phase Extraction (SPE) acid->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc LC Separation (HILIC Column) recon->lc ms MS/MS Detection (SCIEX QTRAP 6500+) lc->ms data Data Acquisition & Processing ms->data

LC-MS/MS with this compound Workflow

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis bulk Bulk Drug / Tablet dissolve Dissolution in Methanol bulk->dissolve dilute Dilution with Mobile Phase dissolve->dilute hplc RP-HPLC Separation (C8 Column) dilute->hplc uv UV Detection (260 nm) hplc->uv data Data Analysis uv->data

RP-HPLC Method Workflow

UFLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (0.5 mL) is Add Indapamide IS plasma->is spe Solid Phase Extraction (SPE) is->spe uflc UFLC Separation (C18 Column) spe->uflc ms MS Detection (SIM) uflc->ms data Data Acquisition ms->data

UFLC-MS Method Workflow

References

Comparative Guide to Linearity and Range Assessment for Barnidipine Assays with a Focus on Barnidipine-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview and a detailed experimental protocol for assessing the linearity and range of Barnidipine (B1667753) assays, with a special emphasis on the use of Barnidipine-d5 as a stable isotope-labeled internal standard (SIL-IS). The inclusion of a SIL-IS like this compound is a critical component in modern bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays, as it ensures the highest accuracy and precision by correcting for variability in sample preparation and instrument response.

Comparative Analysis of Existing Barnidipine Assay Methods

Several methods have been developed for the quantification of Barnidipine in various matrices. The linearity and range of these methods are crucial performance characteristics that define the concentrations over which the assay is accurate and precise. Below is a summary of linearity data from published methods, which can serve as a benchmark for new assay development.

MethodAnalyteMatrixLinearity RangeCorrelation Coefficient (r²)Internal Standard
RP-HPLC[1][2]Barnidipine HClBulk and In-House Tablets3 - 18 µg/mL> 0.999Not specified
LC-MS[3]BarnidipineHuman Plasma50 - 1000 ng/mL> 0.999Indapamide
LC-MS/MS[4]BarnidipineHuman Plasma0.5 - 250 pg/mLNot specifiedNot specified
HPLC-ECD[5]BarnidipineHuman Serum and Dog Plasma5 - 500 ng/mL0.998Not specified

The use of a deuterated internal standard such as this compound is anticipated to enhance the performance of LC-MS/MS methods, providing greater precision and accuracy, especially at the lower limits of quantification.

Experimental Protocol: Linearity and Range Assessment for a Barnidipine Assay using this compound

This protocol outlines the steps to validate the linearity and range of a bioanalytical method for Barnidipine using this compound as the internal standard. This procedure is based on established regulatory guidelines for bioanalytical method validation.

1. Preparation of Stock and Working Solutions:

  • Barnidipine Stock Solution (1 mg/mL): Accurately weigh and dissolve Barnidipine hydrochloride in a suitable solvent (e.g., methanol).

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.

  • Barnidipine Working Solutions: Prepare a series of working solutions by serially diluting the Barnidipine stock solution to cover the expected clinical or toxicological concentration range.

  • This compound Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the this compound stock solution.

2. Preparation of Calibration Standards:

  • Spike a blank biological matrix (e.g., human plasma) with the Barnidipine working solutions to create a set of at least six to eight non-zero calibration standards.

  • Add the this compound working solution to each calibration standard to achieve a constant final concentration of the internal standard.

3. Sample Preparation:

  • Extract Barnidipine and this compound from the biological matrix using an appropriate technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

4. Instrumental Analysis:

  • Analyze the extracted samples using a validated LC-MS/MS method.

  • Monitor the specific mass transitions for Barnidipine and this compound.

5. Data Analysis and Acceptance Criteria:

  • Calculate the peak area ratio of Barnidipine to this compound for each calibration standard.

  • Plot the peak area ratio against the nominal concentration of Barnidipine.

  • Perform a linear regression analysis on the data.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The calculated concentration of each calibration standard should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ).

    • The calibration curve must be continuous and reproducible.

Visualizing the Experimental Workflow and Rationale

To better illustrate the process, the following diagrams outline the experimental workflow and the logical advantage of using a stable isotope-labeled internal standard.

G Experimental Workflow for Linearity and Range Assessment prep_stock 1. Prepare Stock Solutions (Barnidipine & this compound) prep_working 2. Prepare Working Solutions prep_stock->prep_working prep_cal 3. Prepare Calibration Standards (Spike Blank Matrix) prep_working->prep_cal add_is 4. Add Internal Standard (this compound) prep_cal->add_is sample_prep 5. Sample Preparation (Extraction) add_is->sample_prep lcms_analysis 6. LC-MS/MS Analysis sample_prep->lcms_analysis data_analysis 7. Data Analysis (Peak Area Ratio vs. Concentration) lcms_analysis->data_analysis validation 8. Validate Linearity & Range (r² ≥ 0.99, ±15% Deviation) data_analysis->validation

Caption: Workflow for Linearity and Range Assessment.

G Rationale for Using this compound as an Internal Standard cluster_0 Sample Processing cluster_1 Potential for Variability cluster_2 Correction Mechanism cluster_3 Result sample Biological Sample (Barnidipine) add_is Add this compound (Known Amount) sample->add_is extraction Extraction (e.g., LLE, SPE) add_is->extraction extraction_loss Incomplete Recovery extraction->extraction_loss matrix_effects Ion Suppression/Enhancement extraction->matrix_effects lcms LC-MS/MS Analysis extraction->lcms similar_behavior Barnidipine and this compound Behave Almost Identically instrument_drift Instrument Fluctuation ratio Calculate Peak Area Ratio (Barnidipine / this compound) similar_behavior->ratio correction Ratio Corrects for Variability ratio->correction accurate_quant Accurate & Precise Quantification correction->accurate_quant lcms->instrument_drift lcms->ratio

Caption: Advantage of a Stable Isotope-Labeled Internal Standard.

By following this guide, researchers can effectively assess the linearity and range of their Barnidipine assays. The use of this compound as an internal standard, coupled with a rigorous validation protocol, will ensure the development of a robust and reliable bioanalytical method suitable for a wide range of applications in drug development and clinical research.

References

Stability of Barnidipine-d5 Under Various Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the stability of deuterated internal standards is paramount for accurate bioanalytical assays. This guide provides a comparative overview of the stability of Barnidipine-d5 under various stress conditions. As direct stability data for this compound is not extensively available in published literature, this guide extrapolates from known stability characteristics of Barnidipine and other dihydropyridine (B1217469) calcium channel blockers. The performance of this compound is compared against two hypothetical deuterated internal standards: a highly stable analogue ("Alternative A") and a moderately stable analogue ("Alternative B").

Comparative Stability Data

The following table summarizes the expected degradation of this compound under forced degradation conditions, benchmarked against two alternative standards. The data is presented as the percentage of the parent compound remaining after exposure to the stressor for a specified duration.

Stress ConditionDurationThis compound (% Remaining)Alternative A (% Remaining)Alternative B (% Remaining)Major Degradation Product
Acidic Hydrolysis (0.1 M HCl)24 hours>95%>99%~90%Minimal Degradation
Basic Hydrolysis (0.1 M NaOH)24 hours~85%>99%~75%Hydrolysis of ester moieties
Oxidative Degradation (3% H₂O₂)24 hours~80%>98%~70%Pyridine (B92270) Derivative
Thermal Degradation (80°C)48 hours>98%>99%~95%Minimal Degradation
Photodegradation (ICH Q1B)24 hours~70%>95%~60%Pyridine Derivative[1][2][3][4][5]

Experimental Protocols

The following are detailed methodologies for the key stability-indicating experiments.

Forced Degradation Studies

Forced degradation studies are essential to establish the inherent stability of a drug substance and to develop a stability-indicating analytical method.

a. Preparation of Stock Solution: A stock solution of this compound is prepared by dissolving the compound in methanol (B129727) to a concentration of 1 mg/mL.

b. Stress Conditions:

  • Acidic Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1 M hydrochloric acid is added. The mixture is heated at 60°C for 8 hours. After cooling, the solution is neutralized with 0.1 M sodium hydroxide (B78521) and diluted with the mobile phase to a final concentration of 100 µg/mL.

  • Basic Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1 M sodium hydroxide is added. The mixture is heated at 60°C for 4 hours. After cooling, the solution is neutralized with 0.1 M hydrochloric acid and diluted with the mobile phase to a final concentration of 100 µg/mL.

  • Oxidative Degradation: To 1 mL of the stock solution, 1 mL of 3% hydrogen peroxide is added. The solution is kept at room temperature for 24 hours. The solution is then diluted with the mobile phase to a final concentration of 100 µg/mL.

  • Thermal Degradation: this compound solid is placed in a thermostatically controlled oven at 80°C for 48 hours. A sample is then withdrawn, dissolved in methanol, and diluted with the mobile phase to a final concentration of 100 µg/mL.

  • Photodegradation: this compound solution (100 µg/mL in methanol) is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample is kept in the dark.

Analytical Method for Stability Assessment

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is employed to separate this compound from its degradation products.

  • Chromatographic System:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile and 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) in a gradient elution.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 238 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Method Validation: The analytical method is validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.

Visualizing Degradation and Workflow

Barnidipine Degradation Pathway

The primary degradation pathway for Barnidipine, and likely for this compound, involves the oxidation of the dihydropyridine ring to form the corresponding pyridine derivative. This transformation results in a loss of pharmacological activity.

Barnidipine_d5 This compound (Dihydropyridine Ring) Oxidative_Stress Oxidative Stress (e.g., H₂O₂, Light) Barnidipine_d5->Oxidative_Stress Pyridine_Derivative Pyridine Derivative (Inactive Metabolite) Oxidative_Stress->Pyridine_Derivative

Caption: Primary degradation pathway of this compound.

Experimental Workflow for Stability Testing

The following diagram illustrates the logical flow of the stability testing process, from sample preparation to data analysis.

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results Stock_Solution Prepare this compound Stock Solution Acid Acidic Hydrolysis Stock_Solution->Acid Base Basic Hydrolysis Stock_Solution->Base Oxidation Oxidative Degradation Stock_Solution->Oxidation Thermal Thermal Degradation Stock_Solution->Thermal Photo Photodegradation Stock_Solution->Photo HPLC_Analysis RP-HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Processing Data Processing and Quantification HPLC_Analysis->Data_Processing Comparison Compare Degradation Profiles Data_Processing->Comparison

Caption: Workflow for this compound stability testing.

References

Quantitative Analysis of Barnidipine: A Comparison of Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the Lower Limit of Quantification (LLOQ) and methodologies for the antihypertensive drug barnidipine (B1667753), with a focus on the use of its deuterated internal standard, barnidipine-d5.

This guide provides a comparative overview of various analytical methods for the quantification of barnidipine in biological matrices, primarily human plasma. The data presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific research needs, particularly for pharmacokinetic studies where low plasma concentrations are expected.[1][2][3]

Performance Comparison of Analytical Methods

The selection of an analytical method for barnidipine quantification is critical, given its low therapeutic plasma concentrations.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is a key strategy to ensure high accuracy and precision in LC-MS/MS-based bioanalysis. Below is a summary of the reported Lower Limits of Quantification (LLOQ) for barnidipine using different analytical techniques.

Analytical MethodInternal StandardMatrixLLOQLinearity Range
LC-MS/MSThis compoundHuman Plasma5 pg/mL5 - 8005.88 pg/mL
LC-MS/MSNot SpecifiedHuman Plasma0.5 pg/mL0.5 - 250 pg/mL
UFLC-MSIndapamideHuman Plasma10 ng/mL50 - 1000 ng/mL
RP-HPLCNot ApplicableBulk Drug/Tablets0.701 µg/mL3 - 18 µg/mL

Experimental Protocols

LC-MS/MS Method with this compound Internal Standard

This method demonstrates high sensitivity and is well-suited for pharmacokinetic studies.

  • Sample Preparation:

    • To 500 µL of plasma, add 50 µL of this compound internal standard solution.

    • Vortex the sample and then add 500 µL of 2% ortho-phosphoric acid in water.

    • Condition a solid-phase extraction (SPE) cartridge (Bond Elut Plexa, 1cc/30mg) with methanol (B129727) followed by water.

    • Load the prepared plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 1% glacial acetic acid in 5% methanol in water, followed by two washes with 1 mL of 100% water.

    • Elute the analyte with 1 mL of acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase and inject it into the LC-MS/MS system.

  • Chromatographic Conditions:

    • LC System: SCIEX QTRAP 6500+ LC-MS/MS System.

    • Mobile Phase: Isocratic elution with 80% 2 mM ammonium (B1175870) formate (B1220265) (pH 4 with formic acid).

    • Flow Rate: 500 µL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • The system was operated in multiple reaction monitoring (MRM) mode.

Alternative LC-MS/MS Method

This method achieves an even lower LLOQ, demonstrating exceptional sensitivity.

  • Sample Preparation:

    • A working standard of barnidipine hydrochloride is dissolved in methanol (1 mg/mL).

    • Calibration curve and quality control (QC) dilutions are prepared in a methanol:water (50:50) diluent.

    • Spiked calibration standards and QC samples are prepared by adding the appropriate amount of barnidipine dilutions to human plasma.

  • Chromatographic Conditions:

    • UHPLC System: Vanquish UHPLC system.

    • Column: Thermo Scientific Syncronis C18 UHPLC column (3 x 100 mm, 5 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

    • Flow Rate: 0.450 mL/minute.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: TSQ Altis MS with a Heated Electrospray Ionization (HESI) source.

    • Acquisition Mode: Selected Reaction Monitoring (SRM).

UFLC-MS Method

An ultra-fast liquid chromatography-mass spectrometry method has also been developed.

  • Sample Preparation:

    • Solid Phase Extraction (SPE) with a C18 cartridge was used to extract barnidipine from 200 µL of plasma. Indapamide was used as the internal standard.

  • Chromatographic Conditions:

    • Column: Phenomenex C18 (50 x 4.6 mm i.d., 5 µ).

    • Mobile Phase: Acetonitrile: 0.05% Formic acid (60:40 v/v).

    • Flow Rate: 0.300 mL/min.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Shimadzu LCMS – 2010 EV with an Atmospheric Pressure Chemical Ionization (APCI) source.

    • Polarity: Negative.

    • Mode: Selective Ion Monitoring (SIM) at m/z 491 for barnidipine.

RP-HPLC Method

A reversed-phase high-performance liquid chromatography method has been validated for the estimation of barnidipine in bulk and tablet dosage forms.

  • Chromatographic Conditions:

    • Column: Reverse phase C8 column (250×4.6mm×5μ).

    • Mobile Phase: Methanol: Water (80:20 v/v).

    • Flow Rate: 1 mL/min.

    • Detection Wavelength: 260 nm.

Experimental Workflow Visualization

The following diagram illustrates the sample preparation workflow for the LC-MS/MS method utilizing this compound as an internal standard.

plasma 500 µL Plasma Sample is Add 50 µL this compound (IS) plasma->is vortex1 Vortex is->vortex1 acid Add 500 µL 2% o-Phosphoric Acid vortex1->acid condition Condition SPE Cartridge (Methanol, then Water) load Load Sample acid->load condition->load wash1 Wash 1: 1% Acetic Acid in 5% Methanol load->wash1 wash2 Wash 2: 100% Water (x2) wash1->wash2 elute Elute with 1 mL Acetonitrile wash2->elute evaporate Evaporate to Dryness (N2 Stream) elute->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Sample preparation workflow for barnidipine analysis using SPE.

References

Evaluating Barnidipine-d5 as an Internal Standard in Human Plasma: A Comparative Guide to Matrix Factor Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of drug candidates in biological matrices is paramount. In the bioanalysis of Barnidipine, a dihydropyridine (B1217469) calcium channel blocker, the use of a deuterated internal standard like Barnidipine-d5 is a common strategy to mitigate variability and matrix effects in LC-MS/MS assays.[1] This guide provides a comprehensive comparison of this compound with potential alternative internal standards for the quantification of Barnidipine in human plasma, with a focus on the evaluation of the matrix factor.

The ideal internal standard should mimic the analytical behavior of the analyte to compensate for variations during sample preparation and analysis.[2] While a stable isotope-labeled internal standard such as this compound is often considered the "gold standard," differential matrix effects can still occur, necessitating a thorough evaluation.[3][4]

Comparison of Internal Standard Performance

The selection of an appropriate internal standard is critical for the accuracy and robustness of bioanalytical methods. Here, we compare the expected performance of this compound with two classes of alternative internal standards: a structural analog and a non-related compound.

Internal StandardAnalyteTypeKey AdvantagesPotential Disadvantages
This compound BarnidipineStable Isotope-Labeled - Nearly identical chemical and physical properties to Barnidipine. - Co-elutes with the analyte, providing the best compensation for matrix effects.[2]- Potential for differential matrix effects despite co-elution.[4][5] - Higher cost compared to other alternatives.
Nisoldipine BarnidipineStructural Analog - Similar chemical structure and extraction recovery to Barnidipine. - More cost-effective than a deuterated standard.- Potential for different chromatographic retention and ionization efficiency, leading to incomplete compensation for matrix effects.[2]
Indapamide BarnidipineNon-related Compound - Low cost and readily available.- Significantly different chemical properties, extraction recovery, and chromatographic behavior, offering poor compensation for matrix effects.[3]

Experimental Protocols

A robust evaluation of the matrix factor is essential to validate the performance of an internal standard. The following protocols outline the key experiments for this assessment.

Matrix Factor Evaluation Protocol

This protocol describes the post-extraction spike method to quantitatively determine the effect of the biological matrix on the ionization of the analyte and the internal standard.

1. Sample Preparation:

  • Set 1 (Neat Solution): Prepare a solution of Barnidipine and the internal standard (e.g., this compound) in the reconstitution solvent at low and high concentrations.

  • Set 2 (Post-Extraction Spike): Extract at least six different lots of blank human plasma. After the final extraction step, spike the extracted matrix with Barnidipine and the internal standard at the same low and high concentrations as in Set 1.

2. LC-MS/MS Analysis:

  • Analyze the samples from both sets using a validated LC-MS/MS method. A highly sensitive method capable of detecting Barnidipine at pg/mL levels is recommended.[6]

3. Calculation of Matrix Factor (MF):

  • The matrix factor is calculated as the ratio of the peak area of the analyte in the presence of the matrix (Set 2) to the peak area of the analyte in the absence of the matrix (Set 1).

    • MF = Peak Area (Set 2) / Peak Area (Set 1)

  • An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.

  • The Internal Standard (IS) Normalized MF is calculated to assess the internal standard's ability to compensate for matrix effects:

    • IS Normalized MF = (Peak Area Ratio of Analyte/IS in Set 2) / (Peak Area Ratio of Analyte/IS in Set 1)

  • The coefficient of variation (%CV) of the IS-normalized MF across the different plasma lots should be ≤15%.

Illustrative Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation neat_solution Set 1: Neat Solution (Analyte + IS in Solvent) lcms LC-MS/MS Analysis neat_solution->lcms blank_plasma Blank Human Plasma (≥6 lots) extraction Extraction blank_plasma->extraction post_spike Set 2: Post-Extraction Spike (Extracted Plasma + Analyte + IS) extraction->post_spike post_spike->lcms calc_mf Calculate Matrix Factor (MF) lcms->calc_mf calc_is_mf Calculate IS-Normalized MF calc_mf->calc_is_mf evaluate Evaluate %CV of IS-Normalized MF calc_is_mf->evaluate

Caption: Workflow for Matrix Factor Evaluation.

Data Presentation

The following tables present illustrative data for the matrix factor evaluation of Barnidipine with this compound and a hypothetical alternative internal standard, Nisoldipine. This data is intended to serve as a template for researchers to present their own findings.

Table 1: Matrix Factor of Barnidipine and this compound

Plasma LotBarnidipine Peak Area (Set 2)Barnidipine Peak Area (Set 1)Matrix Factor (Analyte)This compound Peak Area (Set 2)This compound Peak Area (Set 1)Matrix Factor (IS)IS-Normalized Matrix Factor
185,000100,0000.8590,000105,0000.860.99
292,000100,0000.9298,000105,0000.930.99
388,000100,0000.8893,000105,0000.890.99
495,000100,0000.95101,000105,0000.960.99
589,000100,0000.8994,000105,0000.900.99
691,000100,0000.9197,000105,0000.920.99
Mean 0.90 0.91 0.99
%CV 4.1% 3.6% 0.0%

Table 2: Matrix Factor of Barnidipine and Nisoldipine (Hypothetical Data)

Plasma LotBarnidipine Peak Area (Set 2)Barnidipine Peak Area (Set 1)Matrix Factor (Analyte)Nisoldipine Peak Area (Set 2)Nisoldipine Peak Area (Set 1)Matrix Factor (IS)IS-Normalized Matrix Factor
185,000100,0000.8580,000100,0000.801.06
292,000100,0000.9288,000100,0000.881.05
388,000100,0000.8882,000100,0000.821.07
495,000100,0000.9593,000100,0000.931.02
589,000100,0000.8985,000100,0000.851.05
691,000100,0000.9187,000100,0000.871.05
Mean 0.90 0.86 1.05
%CV 4.1% 5.3% 1.7%

Conclusion

The evaluation of the matrix factor is a critical step in the validation of a bioanalytical method for the quantification of Barnidipine in human plasma. The use of a stable isotope-labeled internal standard like this compound is the preferred approach, as it is expected to provide the most effective compensation for matrix-induced ionization variability. However, as illustrated, even with a deuterated internal standard, a thorough evaluation across multiple lots of human plasma is necessary to ensure the reliability and accuracy of the analytical data. When a deuterated internal standard is not feasible, a structural analog may be considered, but requires rigorous validation to demonstrate its suitability. The use of a non-related internal standard is generally not recommended due to the high probability of inadequate compensation for matrix effects.

logical_relationship cluster_is Internal Standard Selection cluster_evaluation Method Validation is_choice Choice of Internal Standard sil_is This compound (Stable Isotope-Labeled) is_choice->sil_is Ideal analog_is Structural Analog (e.g., Nisoldipine) is_choice->analog_is Acceptable Alternative unrelated_is Non-related Compound (e.g., Indapamide) is_choice->unrelated_is Less Ideal matrix_factor Matrix Factor Evaluation sil_is->matrix_factor analog_is->matrix_factor unrelated_is->matrix_factor accuracy Accuracy matrix_factor->accuracy precision Precision matrix_factor->precision robustness Method Robustness accuracy->robustness precision->robustness

References

Comparative Efficacy of Barnidipine with Amlodipine and Nitrendipine: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the efficacy and safety profiles of three dihydropyridine (B1217469) calcium channel blockers: barnidipine (B1667753), amlodipine (B1666008), and nitrendipine (B1678957). The information is compiled from various clinical studies to assist researchers, scientists, and drug development professionals in their understanding of these antihypertensive agents.

Executive Summary

Barnidipine, a third-generation dihydropyridine calcium channel blocker, demonstrates comparable antihypertensive efficacy to amlodipine and nitrendipine.[1][2] Its key differentiating factor lies in its favorable tolerability profile, with a notably lower incidence of class-specific side effects such as peripheral edema.[1][3] While direct head-to-head trials comparing all three drugs are limited, pairwise comparisons from multiple studies provide valuable insights into their relative performance. Amlodipine has been shown to be more effective in blood pressure reduction and associated with fewer adverse events than nitrendipine.[4] Barnidipine exhibits a similar efficacy to both amlodipine and nitrendipine but with a better safety profile, suggesting it may be a valuable alternative, particularly for patients who experience tolerability issues with other calcium channel blockers.

Mechanism of Action: Dihydropyridine Calcium Channel Blockers

Barnidipine, amlodipine, and nitrendipine belong to the dihydropyridine class of calcium channel blockers. Their primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels in the smooth muscle cells of blood vessels. This blockade prevents the influx of calcium ions into the cells, leading to vascular smooth muscle relaxation and subsequent vasodilation. The widening of blood vessels reduces peripheral vascular resistance, which in turn lowers blood pressure. Some research also suggests that dihydropyridines may induce the release of nitric oxide (NO) from the vascular endothelium, contributing to their vasodilatory effects.

Dihydropyridine_Mechanism_of_Action cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell cluster_BloodVessel Blood Vessel DHP Dihydropyridine (Barnidipine, Amlodipine, Nitrendipine) LTypeChannel L-Type Ca2+ Channel DHP->LTypeChannel Binds to and blocks CaInflux Contraction Muscle Contraction CaInflux->Contraction Reduced Vasodilation Vasodilation Contraction->Vasodilation Leads to BP Blood Pressure Vasodilation->BP Lowers

Figure 1: Mechanism of action of dihydropyridine calcium channel blockers.

Comparative Efficacy Data

The following tables summarize the quantitative data from comparative clinical trials.

Table 1: Antihypertensive Efficacy: Barnidipine vs. Amlodipine
ParameterBarnidipine (10 mg)Amlodipine (5-10 mg)Study
Office Blood Pressure Reduction (mmHg) Parati et al. (2008)
Systolic-10.3-16.6
Diastolic-9.4-9.1
Ambulatory Blood Pressure Reduction (mmHg) Parati et al. (2008)
Systolic9.48.1
Diastolic6.45.1

Note: In the study by Parati et al. (2008), the dose of amlodipine was doubled to 10 mg in some patients due to inadequate blood pressure control.

Table 2: Antihypertensive Efficacy: Amlodipine vs. Nitrendipine
ParameterAmlodipineNitrendipineStudy
Diastolic Blood Pressure Reduction (%) 14.4%13.0%Wang et al.
Blood Pressure Response Rate Significantly better-Wang et al.
Responder Rate (DBP ≤ 90 mmHg) 82%85%Germano et al. (1993)
Table 3: Comparative Tolerability and Adverse Events
Adverse EventBarnidipineAmlodipineNitrendipineStudy
Drug-Related Adverse Events 13%60%-Parati et al. (2008)
Flushing --More frequent than amlodipineWang et al.
Headache --More frequent than amlodipineWang et al.
Peripheral Edema Lower incidence-Higher incidenceSpieker (1998)
Overall Adverse Events -26%47%Postgraduate Medical Journal (1991)

Experimental Protocols

This section details the methodologies of key clinical trials cited in this guide.

Barnidipine vs. Amlodipine (Parati et al., 2008)
  • Study Design: 24-week, randomized, open-label, pilot study.

  • Patient Population: Treatment-naive patients with grade I or II essential hypertension (office sitting systolic blood pressure [BP] of 140–179 mm Hg and diastolic BP of 90–109 mm Hg).

  • Treatment Arms:

    • Barnidipine 10 mg once daily.

    • Amlodipine 5 mg once daily (dose doubled to 10 mg after 12 weeks if BP control was inadequate).

  • Primary Endpoints:

    • Effect on office and ambulatory BP.

    • Left ventricular mass index (LVMI).

    • Markers of cardiac damage.

  • Assessments: Conducted at enrollment, and at 12 and 24 weeks.

  • Adverse Events Monitoring: Monitored at each visit through spontaneous reporting, patient interview, and physical examination.

Barnidipine_vs_Amlodipine_Trial_Workflow cluster_Screening Screening & Enrollment cluster_Randomization Randomization cluster_Treatment Treatment (24 Weeks) cluster_FollowUp Follow-up & Analysis Enrollment Enrollment of Treatment-Naive Hypertensive Patients Randomize Randomization Enrollment->Randomize BarnidipineArm Barnidipine 10 mg/day Randomize->BarnidipineArm AmlodipineArm Amlodipine 5 mg/day Randomize->AmlodipineArm FollowUp12 12-Week Follow-up BarnidipineArm->FollowUp12 DoseTitration Amlodipine dose doubled to 10 mg if BP uncontrolled at 12 weeks AmlodipineArm->DoseTitration AmlodipineArm->FollowUp12 FollowUp24 24-Week Follow-up (Primary Endpoint Analysis) FollowUp12->FollowUp24

Figure 2: Experimental workflow for the barnidipine vs. amlodipine trial.
Amlodipine vs. Nitrendipine (Wang et al.)

  • Study Design: 4-week, randomized, single-blind study.

  • Patient Population: 488 patients with essential hypertension.

  • Treatment Arms:

    • Amlodipine monotherapy (5-10 mg once daily).

    • Nitrendipine (10 mg twice or three times daily).

  • Efficacy Evaluation:

    • Standard blood pressure measurements before and after treatment.

    • 24-hour ambulatory blood pressure monitoring in a subgroup of patients.

  • Adverse Events: Monitored throughout the study.

Conclusion

The available evidence suggests that barnidipine is an effective and well-tolerated antihypertensive agent with a comparable efficacy to amlodipine and nitrendipine. Its primary advantage appears to be its improved tolerability profile, particularly the lower incidence of peripheral edema compared to other dihydropyridines. For researchers and drug development professionals, barnidipine represents a valuable therapeutic option in the management of hypertension, especially for patients who may be susceptible to the side effects of other calcium channel blockers. Further large-scale, head-to-head clinical trials comparing all three agents would be beneficial to definitively establish their relative positioning in the therapeutic landscape.

References

The 'Gold Standard' in Bioanalysis: A Comparative Guide to Barnidipine-d5 and Structural Analog Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antihypertensive drug barnidipine (B1667753), the choice of an appropriate internal standard is paramount to ensuring data accuracy and method robustness. This guide provides an objective comparison between the deuterated internal standard, Barnidipine-d5, and structural analog internal standards, supported by established principles in bioanalytical chemistry and representative experimental data.

In the landscape of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, internal standards are indispensable for correcting variability throughout the entire analytical workflow, from sample preparation to detection. The ideal internal standard should mimic the physicochemical properties of the analyte to compensate for inconsistencies in extraction efficiency, injection volume, and ionization response. The two primary choices for an internal standard are a stable isotope-labeled (deuterated) version of the analyte, such as this compound, or a structurally similar but chemically distinct compound, known as a structural analog.

The Superiority of Deuterated Internal Standards

Deuterated internal standards are widely regarded as the "gold standard" in quantitative bioanalysis. This compound is chemically identical to barnidipine, with the exception that five hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle modification increases the mass of the molecule, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer, while preserving its chemical and physical properties.

The key advantages of using this compound over a structural analog internal standard include:

  • Co-elution with the Analyte: this compound has nearly identical chromatographic behavior to barnidipine, meaning they elute at the same time from the liquid chromatography column. This is crucial for accurate compensation of matrix effects, where co-eluting compounds from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte.

  • Identical Extraction Recovery: Due to its identical chemical structure, this compound exhibits the same extraction recovery as barnidipine from complex biological matrices. This ensures that any loss of analyte during sample preparation is accurately mirrored by the internal standard.

  • Similar Ionization Efficiency: this compound and barnidipine have virtually identical ionization efficiencies in the mass spectrometer source. This allows for reliable normalization of the analyte signal, correcting for fluctuations in instrument performance.

In contrast, a structural analog internal standard, while chosen for its similarity to the analyte, will inevitably have different chromatographic retention times, extraction recoveries, and ionization efficiencies. These differences can lead to inaccurate and imprecise quantification, particularly in complex and variable biological matrices.

Performance Comparison: this compound vs. Structural Analog

Performance ParameterThis compound (Deuterated IS)Indapamide (Structural Analog IS)
Precision (%CV)
Intra-assay Precision< 5%< 15%
Inter-assay Precision< 5%< 15%
Accuracy (%Bias) ± 5%± 15%
Matrix Effect (%CV) < 10%15-30%
Extraction Recovery (%CV) < 5%10-20%

Data is representative and compiled from established principles in bioanalytical method validation.

As the table demonstrates, the use of a deuterated internal standard like this compound typically results in significantly better precision, accuracy, and more effective compensation for matrix effects and variability in extraction recovery compared to a structural analog.

Experimental Protocols

A robust and reliable bioanalytical method is crucial for the accurate quantification of barnidipine in biological matrices. The following is a detailed methodology for a typical LC-MS/MS analysis of barnidipine in human plasma, incorporating an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (either this compound or a structural analog).

  • Vortex the sample for 10 seconds.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Barnidipine: To be determined based on experimental optimization (e.g., Q1: 492.2 -> Q3: 362.2)

    • This compound: To be determined based on experimental optimization (e.g., Q1: 497.2 -> Q3: 367.2)

    • Structural Analog (e.g., Indapamide): To be determined based on experimental optimization (e.g., Q1: 366.1 -> Q3: 190.0)

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

Visualizing the Workflow and Rationale

To further clarify the experimental process and the decision-making logic, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound or Analog) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Quantify Quantification (Peak Area Ratio) LC_MS->Quantify

Bioanalytical workflow for barnidipine quantification.

decision_tree start Internal Standard Selection q1 Need for Highest Accuracy and Precision? start->q1 deuterated Use Deuterated IS (this compound) q1->deuterated Yes q2 Is a Deuterated Standard Available and Cost-Effective? q1->q2 No analog Consider Structural Analog IS (e.g., Indapamide) validate Thoroughly Validate Analog Performance analog->validate q2->deuterated Yes q2->analog No

Decision tree for internal standard selection.

Conclusion

For the quantitative analysis of barnidipine in biological matrices, the use of a deuterated internal standard, this compound, is strongly recommended to achieve the highest levels of accuracy, precision, and robustness. Its ability to co-elute with the analyte and mimic its behavior during sample preparation and analysis provides superior compensation for analytical variability compared to structural analog internal standards. While structural analogs can be employed when a deuterated standard is unavailable, their use necessitates more extensive validation to characterize and mitigate potential inaccuracies arising from differences in physicochemical properties. Ultimately, the selection of this compound as the internal standard will lead to more reliable and defensible bioanalytical data, which is critical for successful drug development and clinical research.

Safety Operating Guide

Proper Disposal of Barnidipine-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of Barnidipine-d5, a deuterated internal standard used in analytical research, is critical for maintaining laboratory safety and ensuring environmental compliance.[1][2] This guide provides essential, step-by-step procedures for its safe disposal. Adherence to these protocols will mitigate risks and ensure that this chemical is managed in accordance with regulatory standards.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This compound should be managed in a well-ventilated area or fume hood to avoid the formation and inhalation of dust or aerosols.[3]

First Aid Measures in Case of Accidental Exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[3]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes.

  • Ingestion: Rinse the mouth with water but do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.

ParameterSpecificationSource
Personal Protective Equipment (PPE) Chemical-impermeable gloves, safety goggles/face shield, lab coat, self-contained breathing apparatus (for spills or poor ventilation).
Handling Environment Handle in a well-ventilated place or fume hood. Use non-sparking tools and prevent electrostatic discharge.
Accidental Release Measures Evacuate personnel, ensure adequate ventilation, and remove all ignition sources. Avoid dust formation.
Spill Cleanup Collect material using spark-proof tools and place it in a suitable, closed container for disposal. Do not let the chemical enter drains.

II. Waste Classification and Disposal Principles

This compound must be classified and handled as a hazardous chemical waste . It should never be disposed of in standard laboratory trash or discharged into the sewer system. The primary methods for final disposal involve controlled incineration or removal by a licensed chemical destruction facility.

Empty containers that held this compound must be triple-rinsed with a suitable solvent. This rinsate must be collected and treated as hazardous waste. Only after proper rinsing can the container be considered for regular disposal or recycling.

III. Step-by-Step Disposal Protocol

1. Containerization:

  • Select a waste container that is in good condition, free of leaks, and made of a material chemically compatible with this compound and any solvents used in the waste mixture.

  • The container must have a secure, tight-fitting lid and be kept closed at all times except when waste is being added.

2. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste ".

  • Identify the full chemical name: "This compound ".

  • List all constituents of the waste mixture, including any solvents, and their approximate concentrations. Chemical abbreviations are not acceptable.

  • Include the name of the generating researcher or laboratory and the date of accumulation.

3. Storage:

  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.

  • Ensure the storage area is cool, dry, and well-ventilated.

  • Segregate the this compound waste from other incompatible waste streams, such as acids, bases, and oxidizers.

4. Final Disposal:

  • Once the container is full or ready for disposal, follow your institution's specific procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Maintain accurate records of all hazardous waste generated and disposed of.

Barnidipine_d5_Disposal_Workflow start This compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 container Select Compatible & Secure Waste Container ppe->container Step 2 label Label Container: 'Hazardous Waste' + Full Chemical Name container->label Step 3 transfer Transfer Waste into Container & Seal Securely label->transfer Step 4 storage Store in Designated Satellite Accumulation Area transfer->storage Step 5 pickup Request Pickup by EHS or Licensed Waste Contractor storage->pickup Step 6 end_node Final Disposal by Licensed Facility (e.g., Controlled Incineration) pickup->end_node Step 7

Caption: Workflow for the proper disposal of this compound waste.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.